Methyl 2-mercaptopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKNPMDQONHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866371 | |
| Record name | Methyl 2-mercaptopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53907-46-3 | |
| Record name | Propanoic acid, 2-mercapto-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-mercaptopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Methyl 2-mercaptopropionate" fundamental properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-mercaptopropionate is an organosulfur compound with applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as methyl α-mercaptopropionate, is a chiral ester with the chemical formula C₄H₈O₂S.[1][2] It exists as a racemic mixture or as individual (R)- and (S)-enantiomers. The compound is a flammable liquid and is known to cause skin and eye irritation, and may cause respiratory irritation.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂S | [1][2] |
| Molecular Weight | 120.17 g/mol | [1][2] |
| CAS Number | 53907-46-3 (racemic) | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 149-151 °C at 760 mmHg | |
| Flash Point | 40 °C (104 °F) | |
| Density | 1.068 g/cm³ | [3] |
| Vapor Pressure | 4.055 mmHg at 25 °C (estimated) | |
| Solubility | Soluble in alcohol; slightly soluble in water | |
| IUPAC Name | methyl 2-sulfanylpropanoate | [1] |
Synthesis
The primary method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with methanol (B129727) in the presence of an acid catalyst.[4][5][6][7][8][9]
Experimental Protocol: Fischer Esterification of 2-Mercaptopropionic Acid
Materials:
-
2-Mercaptopropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptopropionic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure.
Note: Due to the odorous nature of thiols, this procedure should be performed in a well-ventilated fume hood.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure and data for similar compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
-SH (thiol proton): A broad singlet or a triplet (if coupled to the adjacent CH) in the region of 1.5-2.5 ppm.
-
-OCH₃ (methyl ester protons): A sharp singlet around 3.7 ppm.
-
-CH- (methine proton): A quartet around 3.5 ppm, coupled to the adjacent methyl and thiol protons.
-
-CH₃ (methyl protons): A doublet around 1.5 ppm, coupled to the methine proton.
¹³C NMR (Predicted):
-
C=O (carbonyl carbon): In the range of 170-175 ppm.
-
-OCH₃ (methyl ester carbon): Around 52 ppm.
-
-CH- (methine carbon): Around 40 ppm.
-
-CH₃ (methyl carbon): Around 20 ppm.
Infrared (IR) Spectroscopy
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 120. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the thiol group (-SH).
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its thiol and ester functionalities allow for a variety of chemical transformations.
-
Polymer Chemistry: It can be used as a chain transfer agent in radical polymerizations to control molecular weight and architecture.
-
Flavor and Fragrance: Due to its characteristic sulfurous odor, it finds applications in the flavor and fragrance industry.
-
Pharmaceutical Synthesis: The mercapto group is a key functional group in some drug molecules, and this compound can serve as a precursor or intermediate in their synthesis.[4]
Logical Relationship of Applications
Caption: Relationship between the functional groups and applications.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a summary of the fundamental properties of this compound based on available literature. Researchers should consult primary sources for more detailed information and exercise appropriate caution when handling this chemical.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. GSRS [precision.fda.gov]
- 4. Ethyl 2-mercapto-2-methylpropionate | 33441-50-8 | Benchchem [benchchem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. athabascau.ca [athabascau.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-mercaptopropionate: Chemical Structure and Isomers
This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, presented with clarity and precision for the scientific community.
Core Chemical Structure
This compound is an organic compound classified as a thiol and an ester.[1] Its structure consists of a propionate (B1217596) backbone with a thiol (-SH) group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group) and a methyl group forming an ester with the carboxyl group.[1][2]
-
Molecular Formula: C₄H₈O₂S[1]
-
IUPAC Name: methyl 2-sulfanylpropanoate[1]
-
Synonyms: Methyl α-mercaptopropionate, 2-Mercaptopropionic acid methyl ester[2][4]
The presence of both a thiol and an ester functional group makes it a versatile molecule in organic synthesis.[4]
Caption: Chemical structure of this compound.
Isomers of this compound
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₄H₈O₂S), the primary types of isomerism are stereoisomerism and positional isomerism.
Stereoisomers (Enantiomers)
The alpha-carbon of this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a thiol group, and a methoxycarbonyl group. This chirality gives rise to two enantiomers, (R)- and (S)-methyl 2-mercaptopropionate, which are non-superimposable mirror images of each other. The racemic mixture is often denoted as (±)-methyl 2-mercaptopropionate.[5]
-
(R)-Methyl 2-mercaptopropionate:
-
(S)-Methyl 2-mercaptopropionate:
-
IUPAC Name: methyl (2S)-2-sulfanylpropanoate
-
Caption: (R)- and (S)-enantiomers of this compound.
Positional Isomers
Positional isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups.
-
Methyl 3-mercaptopropionate (B1240610): In this isomer, the thiol group is attached to the beta-carbon (carbon 3).
-
IUPAC Name: methyl 3-sulfanylpropanoate
-
CAS Number: 2935-90-2[7]
-
-
Methyl 2-mercapto-2-methylpropionate: This isomer has a different carbon backbone, with a methyl group and a thiol group on the same carbon.[8]
-
IUPAC Name: methyl 2-mercapto-2-methylpropanoate
-
CAS Number: 87123-08-8[8]
-
Caption: Logical relationship between this compound and its isomers.
Physicochemical Properties
The following table summarizes key quantitative data for this compound and one of its common positional isomers.
| Property | This compound | Methyl 3-mercaptopropionate | Methyl 2-mercapto-2-methylpropionate |
| Molecular Weight | 120.17 g/mol [1][2] | 120.17 g/mol [7] | 134.2 g/mol [8][9] |
| Boiling Point | 149-151 °C @ 760 mmHg[10] | 63.5-64 °C @ 14 Torr[9] | Not available |
| Density | 1.068 g/cm³[4] | 1.06 g/cm³[9] | Not available |
| Flash Point | 40 °C[4][10] | Not available | Not available |
| Vapor Pressure | 4.06 mmHg @ 25 °C[4] | Not available | Not available |
| Refractive Index | ~1.444-1.454 @ 20 °C (for ethyl ester)[11] | Not available | Not available |
| Solubility | Soluble in alcohol; 23,650 mg/L in water @ 25 °C (est.)[10] | Soluble in Benzene, Chloroform, Ether, Ethyl Acetate[8] | Not available |
Experimental Protocols
Synthesis of Methyl 3-mercaptopropionate
While specific protocols for this compound are less commonly detailed, the synthesis of its isomer, methyl 3-mercaptopropionate, provides a representative example of esterification involving a mercapto-acid.
Objective: To synthesize methyl 3-mercaptopropionate via esterification of 3-mercaptopropionic acid with methanol (B129727).[7]
Method 1: Traditional Batch Synthesis [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-mercaptopropionic acid and methanol.
-
Catalysis: Add 2-5% (by weight) of concentrated sulfuric acid as a catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 15 hours.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove excess methanol by rotary evaporation.
-
Neutralize the remaining acid by washing the organic phase with a saturated sodium bicarbonate solution, followed by washing with deionized water until the pH of the aqueous layer is near neutral.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl 3-mercaptopropionate.
Method 2: Reactive Distillation [7]
-
Pre-reaction: Mix 3-mercaptopropionic acid and methanol and pass the mixture through a fixed-bed reactor containing an acid catalyst to form a crude product.
-
Reactive Distillation Column:
-
Feed the crude product into the middle section of a reactive distillation column.
-
Introduce fresh methanol and a water-carrying agent (e.g., toluene) from the bottom of the column.
-
The lower section of the column contains a catalyst bed where unreacted acid continues to esterify.
-
-
Separation:
-
Continuously remove the azeotrope of methanol, water, and the entrainer from the top of the column.
-
Collect the pure methyl 3-mercaptopropionate product from the bottom of the column.
-
References
- 1. This compound | C4H8O2S | CID 103858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanoic acid, 2-mercapto-, methyl ester [webbook.nist.gov]
- 3. Propanoic acid, 2-mercapto-, methyl ester [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound, (R)- | C4H8O2S | CID 12279939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 8. METHYL 2-MERCAPTO-2-METHYL PROPIONATE CAS#: 87123-08-8 [m.chemicalbook.com]
- 9. methyl 2-methyl-3-mercaptopropionate CAS#: 4131-76-4 [m.chemicalbook.com]
- 10. This compound [flavscents.com]
- 11. ethyl 2-mercaptopropionate, 19788-49-9 [thegoodscentscompany.com]
"Methyl 2-mercaptopropionate" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 2-mercaptopropionate (CAS: 53907-46-3), a sulfur-containing ester. The information presented herein is essential for compound identification, structural elucidation, and quality control in research and development settings. This document covers data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Compound Identification
| Property | Value | Reference |
| Chemical Name | Methyl 2-sulfanylpropanoate | [1] |
| Synonyms | This compound, 2-Mercaptopropionic acid methyl ester | [1] |
| CAS Number | 53907-46-3 | [1][2] |
| Molecular Formula | C₄H₈O₂S | [1][3] |
| Molecular Weight | 120.17 g/mol | [1] |
| Structure | CC(C(=O)OC)S | [1] |
Spectroscopic Data Summary
The following sections and tables summarize the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound.
Mass Spectrometry (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron-impact ionization at 70 eV.
Table 1: Key Fragments from EI-Mass Spectrum
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 120 | (Observed) | [M]⁺, Molecular Ion |
| 88 | 18.90 | [M - H₂S]⁺ or [CH₃CHCOOCH₃]⁺ |
| 61 | 99.99 (Base Peak) | [CH₃CHSH]⁺ |
| 60 | 28.20 | [CH₂CSH]⁺ or [CH₃CHS]⁺ - H |
| 55 | 7.50 | [C₃H₃O]⁺ or [C₂H₃S]⁺ |
Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra were not available in the cited public databases, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent like CDCl₃.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 | Singlet (s) | 3H | O-CH₃ |
| ~ 3.4 | Quartet (q) | 1H | CH -SH |
| ~ 1.9 | Doublet (d) | 1H | SH |
| ~ 1.5 | Doublet (d) | 3H | CH₃ -CH |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 | C =O |
| ~ 52 | O-C H₃ |
| ~ 38 | C H-SH |
| ~ 22 | C H₃-CH |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for the functional groups in this compound.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-3000 | C-H Stretch (sp³) | Alkyl C-H |
| 2550-2600 | S-H Stretch | Thiol (Mercaptan) |
| ~ 1740 | C=O Stretch | Ester |
| 1100-1300 | C-O Stretch | Ester |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and adherence to standardized instrument protocols.
NMR Spectroscopy Protocol (General)
-
Sample Preparation : Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Filtration and Transfer : To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Volume Adjustment : Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.
-
Instrument Setup : Insert the tube into the spectrometer. The instrument then performs a series of automated steps:
-
Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized across the sample volume to achieve sharp, well-resolved peaks.
-
Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.
-
-
Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.
FTIR Spectroscopy Protocol (ATR Method)
The Attenuated Total Reflectance (ATR) method is ideal for liquid samples as it requires minimal preparation.
-
Instrument Preparation : Before analysis, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application : Place a single drop of this compound directly onto the surface of the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition : Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption is measured.
-
Cleaning : After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue to prevent cross-contamination.
Mass Spectrometry Protocol (EI-MS)
This protocol describes a typical procedure for EI-MS, often coupled with a gas chromatograph (GC) for sample introduction.
-
Sample Introduction : A dilute solution of this compound in a volatile solvent is injected into the GC. The GC separates the compound from the solvent and any impurities.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV).
-
Ion Formation : The electron bombardment ejects an electron from the analyte molecule, forming a positively charged molecular ion ([M]⁺). The excess energy causes this ion to fragment in a characteristic and reproducible pattern.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Safety and Handling
Researchers and laboratory personnel must handle this compound with appropriate caution. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Flammable Liquid and Vapor (H226).[1]
-
Causes Skin Irritation (H315).[1]
-
Causes Serious Eye Irritation (H319).[1]
-
May Cause Respiratory Irritation (H335).[1]
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store in a tightly sealed container in a cool, dry place.
References
The Pivotal Role of Methyl 2-mercaptopropionate in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-mercaptopropionate and its critical role in polymer chemistry. Primarily utilized as a chain transfer agent, this compound offers precise control over polymer molecular weight and distribution, enabling the synthesis of tailored polymeric materials for a wide array of applications, including in the pharmaceutical and drug development sectors. This document details its mechanism of action, applications in various polymerization techniques, quantitative effects on polymer properties, and standardized experimental protocols.
Core Function: Chain Transfer Agent in Radical Polymerization
Mechanism of Action
The chain transfer mechanism involving this compound in a radical polymerization process can be summarized in the following steps:
-
Propagation: A growing polymer chain (Pn•) reacts with a monomer molecule (M) to extend the polymer chain.
-
Chain Transfer: The propagating radical abstracts the hydrogen atom from the thiol group of this compound (R-SH). This terminates the growth of that particular polymer chain (Pn) and generates a new thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical (RS•) then reacts with a monomer molecule (M) to initiate the growth of a new polymer chain (P1•).
This cycle of chain transfer and re-initiation leads to the formation of a larger number of shorter polymer chains, effectively reducing the average molecular weight.
References
- 1. nbinno.com [nbinno.com]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 4. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-mercaptopropionate in Radical Polymerization for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer chemistry, the precise control over polymer molecular weight and its distribution is paramount for tailoring the final material properties for a wide range of applications, from industrial coatings to advanced drug delivery systems. Radical polymerization, a cornerstone of polymer synthesis, often employs chain transfer agents (CTAs) to achieve this control. Among the various classes of CTAs, thiols, or mercaptans, are particularly effective due to the lability of the sulfur-hydrogen bond. This guide provides a comprehensive overview of Methyl 2-mercaptopropionate, a specific thiol-based CTA, for beginners in radical polymerization. We will delve into its core principles, mechanism of action, quantitative effects on polymer properties, and detailed experimental protocols.
Core Principles: The Role of Chain Transfer Agents
In radical polymerization, a growing polymer chain can be prematurely terminated by reacting with a chain transfer agent.[1] This process involves the abstraction of a labile atom (typically hydrogen) from the CTA by the propagating radical, resulting in a "dead" polymer chain and a new radical derived from the CTA.[1] This new radical can then initiate the polymerization of a monomer, starting a new polymer chain.[2] The overall effect is the reduction of the average molecular weight of the resulting polymer.[1]
The effectiveness of a CTA is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant of the chain transfer reaction (ktr) to the rate constant of the propagation reaction (kp).[3]
Ctr = ktr / kp
A higher chain transfer constant signifies a more efficient CTA, meaning a smaller amount is required to achieve a significant reduction in polymer molecular weight.[3]
This compound: A Profile
This compound is an organosulfur compound featuring both a thiol (-SH) group and a methyl ester group. The presence of the thiol group makes it an effective chain transfer agent in radical polymerization.
| Property | Value |
| IUPAC Name | methyl 2-sulfanylpropanoate |
| Synonyms | Methyl α-mercaptopropionate, 2-Mercaptopropionic acid methyl ester |
| CAS Number | 53907-46-3 |
| Molecular Formula | C4H8O2S |
| Molecular Weight | 120.17 g/mol |
Mechanism of Chain Transfer with this compound
The mechanism of chain transfer involving this compound in a radical polymerization, for instance with a generic vinyl monomer (M), can be depicted as follows:
Caption: Chain transfer mechanism of this compound.
Quantitative Data on Chain Transfer Activity
The following table summarizes the chain transfer constants for various thiols in the polymerization of common monomers. This data can be used to estimate the performance of this compound. Given its structure, its Ctr value in methyl methacrylate (B99206) (MMA) polymerization is expected to be in a similar range to that of ethyl mercaptoacetate.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Dodecyl mercaptan | Styrene (B11656) | 60 | 13.6 |
| tert-Dodecyl mercaptan | Styrene | 60 | 1.25 |
| n-Dodecyl mercaptan | Methyl Methacrylate | 60 | 1.36 |
| tert-Dodecyl mercaptan | Methyl Methacrylate | 60 | 1.25 |
| Ethyl mercaptoacetate | Methyl Methacrylate | 60 | 0.62[3] |
| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | - | ~0.4[5] |
Effect of Mercaptopropionate Ester Concentration on Polymer Properties:
Studies on related mercaptopropionate esters in emulsion polymerization have demonstrated a clear correlation between the concentration of the chain transfer agent and the resulting polymer's molecular weight and heterogeneity index (a measure of the breadth of the molecular weight distribution).
| Chain Transfer Agent | Monomer System | CTA Concentration (wt%) | Weight Average Molecular Weight (Mw) | Heterogeneity Index (HI) |
| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 0 | >1,000,000 | 2.5 - 5.0 |
| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 1.0 | 100,000 - 200,000 | < 2.0 |
| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 2.0 | 50,000 - 100,000 | < 2.0 |
| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | 0 | ~1,500,000 | ~2.5 |
| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | 0.30 | ~500,000 | ~2.2 |
| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | 1.38 | ~100,000 | ~2.0 |
Data adapted from patent literature and research articles. Absolute values can vary based on specific reaction conditions.[4][5]
Experimental Protocols
The following are detailed, generalized protocols for the free-radical polymerization of methyl methacrylate (MMA) and styrene using this compound as a chain transfer agent. These protocols are intended as a starting point and may require optimization based on specific research goals.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the bulk polymerization of MMA, a common method for producing high-purity poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
This compound (MMP)
-
Methanol
-
Acetone
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Ice bath
Workflow:
Caption: Workflow for bulk polymerization of MMA.
Procedure:
-
Preparation: In a round-bottom flask, combine the desired amounts of methyl methacrylate, AIBN (typically 0.1-1.0 mol% relative to the monomer), and this compound. The concentration of MMP will determine the final molecular weight of the polymer.
-
De-gassing: Equip the flask with a condenser and a nitrogen or argon inlet. Bubble the inert gas through the reaction mixture for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir the mixture. The polymerization will become noticeably more viscous over time.
-
Termination and Isolation: After the desired reaction time, cool the flask in an ice bath to quench the polymerization. Dissolve the resulting viscous polymer in a minimal amount of acetone.
-
Purification: Slowly pour the polymer solution into a beaker of cold, stirring methanol. The PMMA will precipitate as a white solid.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Styrene
This protocol describes the solution polymerization of styrene, which is often preferred for better temperature control compared to bulk polymerization.
Materials:
-
Styrene, inhibitor removed
-
AIBN or BPO
-
This compound (MMP)
-
Toluene or another suitable solvent
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Ice bath
Workflow:
Caption: Workflow for solution polymerization of styrene.
Procedure:
-
Preparation: In a round-bottom flask, dissolve the desired amounts of styrene, AIBN (0.1-1.0 mol% relative to the monomer), and this compound in toluene. The amount of solvent can be adjusted to control the viscosity of the reaction mixture.
-
De-gassing: As in the bulk polymerization protocol, de-gas the solution with an inert gas for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to 70-80°C with stirring.
-
Termination and Isolation: After the desired reaction time, cool the flask to room temperature.
-
Purification: Precipitate the polystyrene by slowly adding the reaction mixture to a beaker of cold, stirring methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Characterization of the Resulting Polymer
The molecular weight and molecular weight distribution of the synthesized polymers can be determined using Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[2] This technique separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Conclusion
This compound is a valuable tool for researchers and scientists working in the field of radical polymerization. As an effective chain transfer agent, it allows for the predictable control of polymer molecular weight, a critical parameter in the design of materials with tailored properties. While specific kinetic data for this compound may be limited, the principles of chain transfer and the data from analogous mercaptopropionate esters provide a solid foundation for its application. The detailed experimental protocols provided in this guide offer a practical starting point for the synthesis of polymers with controlled architectures, enabling further innovation in drug development and materials science.
References
A Technical Guide to the Solubility of Methyl 2-Mercaptopropionate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-mercaptopropionate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative and estimated quantitative data with detailed experimental protocols for determining solubility. This information is intended to assist researchers and professionals in handling, formulating, and developing applications for this compound.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various media. The principle of "like dissolves like" is a primary determinant of solubility, where substances with similar polarities tend to be miscible. This compound, with its ester functional group and a thiol group, possesses a moderate polarity, influencing its solubility in different organic solvents.
Solubility Data
| Solvent | Solvent Type | Reported Solubility | Citation |
| Water | Polar Protic | 23.65 g/L (23,650 mg/L) at 25 °C (estimated) | [1] |
| Alcohol (unspecified) | Polar Protic | Soluble | [1] |
| Benzene | Non-polar Aromatic | Soluble (for a related isomer) | |
| Chloroform | Polar Aprotic | Soluble (for related isomers) | [2] |
| Diethyl Ether | Polar Aprotic | Soluble (for a related isomer) | |
| Ethyl Acetate (B1210297) | Polar Aprotic | Soluble (for related isomers) | [2] |
Note: Data for benzene, chloroform, diethyl ether, and ethyl acetate are for the related isomers methyl 2-mercapto-2-methylpropionate and/or methyl 3-mercaptopropionate (B1240610). Due to structural similarities, similar solubility behavior is anticipated, but experimental verification is necessary.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols provide a framework for both qualitative and quantitative determination.
Qualitative Miscibility/Solubility Assessment
This method provides a rapid, preliminary assessment of whether this compound is miscible, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)
-
Small glass vials (e.g., 2 mL) with caps
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Add 1 mL of the chosen organic solvent to a clean, dry glass vial.
-
Add 1 mL of this compound to the same vial.
-
Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Observe the mixture against a well-lit background.
-
Miscible: The solution is clear and forms a single, homogeneous phase.
-
Partially Soluble: The solution appears cloudy or two distinct phases are present, but the volume of the this compound phase has noticeably decreased.
-
Insoluble: Two distinct, clear layers are observed with no apparent change in the volume of each phase.
-
Quantitative Solubility Determination (Saturated Solution Method)
This method determines the concentration of this compound in a saturated solution at a specific temperature, providing a quantitative solubility value.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the undissolved layer.
-
Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the quantitative solubility of a liquid compound like this compound in an organic solvent.
Caption: Workflow for Quantitative Solubility Determination.
References
The Potential of Methyl 2-Mercaptopropionate as a Precursor for Novel Antibacterial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Methyl 2-mercaptopropionate, a readily available thiol compound, presents a promising starting point for the synthesis of heterocyclic compounds with significant antibacterial potential. This technical guide provides an in-depth analysis of the synthesis, antibacterial activity, and mechanism of action of derivatives originating from this precursor, with a primary focus on the well-documented thiazolidin-4-one scaffold.
Synthesis of Thiazolidin-4-one Derivatives
The most common route to synthesize antibacterial agents from this compound analogues involves a two-step or a one-pot synthesis of 4-thiazolidinones. This typically involves the formation of a Schiff base followed by cyclocondensation.
General Synthetic Pathway
The synthesis commences with the reaction of an aromatic amine with an aromatic aldehyde to form an imine (Schiff base). Subsequently, the thiol group from this compound (or its hydrolyzed form, 2-mercaptopropionic acid) attacks the imine carbon, followed by an intramolecular cyclization to form the thiazolidin-4-one ring. The presence of a methyl group at the 2-position of the mercaptopropionate precursor leads to a methyl substituent at the 5-position of the resulting thiazolidin-4-one ring.
Caption: General synthesis pathway for 4-thiazolidinone (B1220212) derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,3-Diaryl-5-methyl-4-thiazolidinones
This protocol is adapted from general one-pot synthesis methods for 4-thiazolidinones.
-
Materials:
-
Substituted aromatic amine (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
This compound (12 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)
-
Toluene (B28343) or Dry Dioxane (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, dissolve the aromatic amine (10 mmol) and aromatic aldehyde (10 mmol) in toluene (50 mL).
-
Add a catalytic amount of anhydrous ZnCl₂ to the mixture.
-
Reflux the mixture for 2-4 hours, collecting the water formed in the Dean-Stark trap to drive the formation of the Schiff base.
-
After cooling the reaction mixture to room temperature, add this compound (12 mmol).
-
Reflux the mixture for an additional 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a 5% sodium bicarbonate solution to remove any unreacted mercaptopropionic acid (in case of any hydrolysis of the ester).
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2,3-diaryl-5-methyl-4-thiazolidinone.
-
Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Antibacterial Activity
Derivatives of this compound, particularly thiazolidin-4-ones, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC).
Quantitative Data Presentation
The following tables summarize the MIC values of various thiazolidin-4-one derivatives reported in the literature.
Table 1: Antibacterial Activity of 2,3-Diaryl-thiazolidin-4-ones
| Compound ID | Substituents | S. aureus MIC (mg/mL) | S. Typhimurium MIC (mg/mL) | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | Reference |
| 5 | 2-(benzothiazol-2-yl), 3-(4-chlorophenyl) | 0.06 | 0.008 | 0.03 | 0.03 | [1] |
| 8 | 2-(benzothiazol-2-yl), 3-(4-bromophenyl) | 0.06 | 0.015 | 0.03 | 0.03 | [1] |
| 15 | 2-(6-nitrobenzothiazol-2-yl), 3-(4-chlorophenyl) | 0.06 | 0.015 | 0.03 | 0.03 | [1] |
| Ampicillin | (Standard) | >0.24 | 0.015 | 0.03 | >0.24 | [1] |
Table 2: Antibacterial Activity of 2-Aryl-3-aminothiazolidin-4-ones
| Compound ID | Substituent (Aryl group) | S. aureus Biofilm Inhibition (µg/mL) | S. epidermidis Biofilm Inhibition (µg/mL) | E. faecalis Biofilm Inhibition (µg/mL) | Reference |
| 32b | 2,3-dibromopyrrole | 0.78 - 6.25 | 3.125 - 12.5 | 6.25 - 12.5 | [2] |
| 32c | 2,3-dibromopyrrole | 0.78 - 6.25 | 3.125 - 12.5 | 6.25 - 12.5 | [2] |
| Vancomycin | (Standard) | - | 3.125 | - | [2] |
Experimental Protocol for Antibacterial Screening
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well (except the negative control) with the bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
Include a positive control (a known antibiotic), a negative control (sterile broth), and a growth control (broth with inoculum but no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm using a plate reader.
-
Caption: Experimental workflow for synthesis and antibacterial screening.
Mechanism of Action: Inhibition of MurB Ligase
Docking studies and enzymatic assays have indicated that 4-thiazolidinones likely exert their antibacterial effect by inhibiting UDP-N-acetylenolpyruvoylglucosamine reductase (MurB).[1][3][4] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall.
Signaling Pathway
MurB catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), a key precursor for peptidoglycan. Thiazolidin-4-ones are proposed to act as mimics of the diphosphate (B83284) moiety of the natural substrate, binding to the active site of MurB and preventing the synthesis of UNAM. This disruption of cell wall formation ultimately leads to bacterial cell lysis and death.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Methyl 2-mercaptopropionate" CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-mercaptopropionate is an organic sulfur compound with potential applications in various fields of chemical synthesis. Its structure, featuring a reactive thiol group and a methyl ester, makes it an interesting candidate for further investigation in polymer chemistry, materials science, and as a potential building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential, yet currently underexplored, biological significance of this compound.
Chemical Identification and Properties
Accurate identification of a chemical entity is paramount for research and development. The Chemical Abstracts Service (CAS) number for the racemic mixture of this compound is 53907-46-3.[1] The (R)-enantiomer is assigned the CAS number 82031-68-3.[2]
Synonyms
The compound is known by several synonyms in the literature and commercial listings.[1][3][4] A comprehensive list is provided below for easy reference.
| Synonym |
| 2-Mercaptopropionic acid methyl ester |
| Methyl 2-sulfanylpropanoate |
| Propanoic acid, 2-mercapto-, methyl ester |
| α-Mercaptopropionic acid methyl ester |
| Methyl α-mercaptopropionate |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, and for understanding the compound's behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C4H8O2S | [1] |
| Molecular Weight | 120.17 g/mol | [1] |
| Boiling Point | 69-70 °C (at 45 Torr) | [4] |
| Flash Point | 40 °C | [4] |
| Density | 1.068 g/cm³ | [4] |
Synthesis of this compound
While specific laboratory-scale experimental protocols for the direct esterification of 2-mercaptopropionic acid are not extensively detailed in publicly available literature, a general and industrially relevant method for the preparation of mercaptopropionic acid esters has been described. This method involves the reaction of an acrylate (B77674) with hydrogen sulfide (B99878).
Experimental Protocol: General Method for the Preparation of Mercaptopropionic Acid Esters
This protocol is adapted from the general methodology described in European Patent EP0485139A1 for the synthesis of mercaptopropionic acid esters.[5][6]
Materials:
-
Methyl acrylate
-
Hydrogen sulfide (H₂S)
-
Dimethyl dithiodipropionate (used as a reaction medium)
-
Anhydrous ammonia (B1221849) (or other weakly basic amine catalyst)
-
Polyether co-catalyst (e.g., polyethylene (B3416737) glycol)
Procedure:
-
A reaction medium of dimethyl dithiodipropionate is established in a suitable reactor.
-
Hydrogen sulfide gas is bubbled into and dissolved in the reaction medium. The H₂S to methyl acrylate molar ratio should be maintained in excess, preferably between 1.25:1 to 5:1, to favor the formation of the mercaptopropionate ester over the thiodipropionate byproduct.[5]
-
A weakly basic amine catalyst, such as anhydrous ammonia, is introduced into the reaction mixture.
-
A polyether co-catalyst is added to the reaction medium.
-
Methyl acrylate is then added to the stirred reaction mixture. The rate of addition should be controlled to avoid local excesses of the acrylate.
-
The reaction temperature is maintained at a low level, generally between 0°C and 40°C, to favor the formation of this compound.[5]
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Upon completion, the product, this compound, can be isolated and purified from the reaction mixture, typically by distillation.
Biological and Pharmaceutical Context
Currently, there is a notable lack of specific data in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or direct application of this compound in drug development. Its parent compound, 2-mercaptopropionic acid, is utilized as a chemical intermediate, for example, in the synthesis of PVC stabilizers.[7]
However, the presence of a thiol (-SH) group in this compound places it within a class of compounds of significant interest in medicinal chemistry and chemical biology. Thiol-containing molecules are crucial in numerous biological processes, primarily due to their role in redox signaling and as potent nucleophiles.
The Role of Thiols in Redox Signaling
Cellular signaling is intricately regulated by the redox state of the cell, where thiol-containing molecules, such as glutathione, play a central role. The reversible oxidation of thiols to disulfides serves as a molecular switch that can modulate protein function and signaling pathways. It is plausible that small, exogenous thiol-containing molecules could influence these pathways, although specific studies on this compound are lacking.
Future Perspectives
The lack of specific biological data for this compound presents an opportunity for novel research. Future studies could explore its potential as:
-
A modulator of cellular redox state: Investigating its ability to interact with and modify the cellular thiol pool.
-
A building block for novel therapeutics: Its functional groups could be utilized in the synthesis of new chemical entities with potential pharmacological activity.
-
A probe for studying thiol-based signaling: Its simple structure could make it a useful tool to investigate the roles of exogenous thiols in biological systems.
Conclusion
This compound is a well-characterized chemical with established identifiers and physical properties. While its primary current applications appear to be outside the direct realm of drug development, its chemical nature as a thiol-containing ester suggests a potential for biological activity that remains largely unexplored. This guide provides the foundational information necessary for researchers and scientists to embark on further investigation into the synthesis and potential applications of this intriguing molecule.
References
- 1. This compound | C4H8O2S | CID 103858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (R)- | C4H8O2S | CID 12279939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. lookchem.com [lookchem.com]
- 5. EP0485139A1 - Method for preparing mercaptopropionic acid esters - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. nbinno.com [nbinno.com]
A Theoretical Deep Dive into the Reaction Mechanisms of Methyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies surrounding the reaction mechanisms of Methyl 2-mercaptopropionate. By leveraging computational chemistry, this document elucidates the intricacies of the key reactions this versatile molecule undergoes, including thiol-ene additions, Michael additions, and ester aminolysis. The information presented herein is crucial for researchers and professionals in drug development and materials science seeking to understand and predict the reactivity of this compound in various chemical environments.
Radical-Initiated Thiol-Ene "Click" Chemistry
The radical-initiated addition of thiols to alkenes, a cornerstone of "click" chemistry, is a prominent reaction pathway for this compound. Theoretical studies, primarily employing high-level computational methods like CBS-QB3, have provided significant insights into the energetics and kinetics of this process. The reaction typically proceeds via a step-growth mechanism involving a thiyl radical.
Mechanism Overview
The generally accepted mechanism involves two key steps: propagation and chain-transfer. In the propagation step, a thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.
Caption: Radical-initiated Thiol-Ene reaction mechanism.
Computational Data
Computational studies on the reaction of methyl mercaptan (a proxy for this compound) with various alkenes have yielded valuable thermodynamic and kinetic data. These calculations reveal the influence of the alkene structure on the activation barriers and overall reaction rates.[1][2][3]
| Alkene | ΔG⧧ (Propagation) (kcal/mol) | ΔG⧧ (Chain-Transfer) (kcal/mol) |
| Propene | 5.2 | -10.1 |
| Methyl Acrylate | 2.1 | -13.8 |
| Styrene | 3.4 | -18.2 |
| Norbornene | 2.8 | -9.2 |
Note: Data is illustrative and based on computational studies of methyl mercaptan.[1]
Experimental Protocols: Computational Methodology
CBS-QB3 Method: The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-accuracy composite quantum chemical methods. They are used to approximate the results of very high-level theoretical calculations at a more manageable computational cost. The protocol typically involves:
-
Geometry optimization and frequency calculation at the B3LYP/6-311G(2d,d,p) level.
-
Single-point energy calculations with higher levels of theory (e.g., CCSD(T), MP4SDQ) and larger basis sets.
-
Extrapolation of the energies to the complete basis set limit.
-
Inclusion of core correlation and other empirical corrections.
Base-Catalyzed Thiol-Michael Addition
The Michael addition of thiols to α,β-unsaturated carbonyl compounds is another crucial reaction for this compound. Theoretical and experimental studies have elucidated a base-catalyzed mechanism that proceeds through a thiolate anion.[4][5]
Mechanism Overview
The reaction is initiated by the deprotonation of the thiol by a base, forming a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the protonated base or another proton source, yields the final adduct.
Caption: Base-catalyzed Thiol-Michael addition mechanism.
Computational Data
Density Functional Theory (DFT) calculations are commonly employed to study the energetics of the Thiol-Michael reaction. These studies provide insights into the activation barriers of the nucleophilic attack and the stability of the enolate intermediate.
| Reaction Step | Calculated ΔG⧧ (kcal/mol) |
| Thiolate Formation | Low barrier (base dependent) |
| Nucleophilic Attack | 10 - 15 |
| Protonation of Enolate | Low barrier |
Note: Values are representative and can vary significantly with the specific thiol, Michael acceptor, base, and solvent system.[4]
Experimental Protocols: Computational Methodology
DFT Calculations: Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical protocol for studying reaction mechanisms includes:
-
Model System Definition: Choosing appropriate model compounds for the reactants, products, and transition states.
-
Functional and Basis Set Selection: A common choice is the B3LYP functional with a basis set like 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe anionic species.
-
Geometry Optimization: Finding the minimum energy structures for reactants, products, and intermediates, and the first-order saddle points for transition states.
-
Frequency Calculations: To confirm the nature of the stationary points (minima have all real frequencies, transition states have one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.
-
Solvation Modeling: Often, a continuum solvation model like the Polarizable Continuum Model (PCM) is used to account for the effect of the solvent.
Ester Aminolysis
The ester functional group in this compound can undergo nucleophilic acyl substitution, with aminolysis being a key example. Computational studies have explored both uncatalyzed and catalyzed pathways for this reaction, revealing the potential for both stepwise and concerted mechanisms.[6][7]
Mechanism Overview
In the presence of an amine, the ester can be converted to an amide. Theoretical studies on model systems, such as the reaction of methyl formate (B1220265) with ammonia (B1221849), show that the reaction can proceed through a tetrahedral intermediate (stepwise mechanism) or via a single transition state (concerted mechanism). The presence of a second amine molecule acting as a general base catalyst significantly lowers the activation energy, favoring the stepwise mechanism.[6][7]
Caption: Stepwise vs. Concerted mechanisms for ester aminolysis.
Computational Data
High-level ab initio (QCISD) and DFT (B3LYP) calculations have been used to determine the activation energies for the aminolysis of simple esters.
| Mechanism (Methyl Formate + NH₃) | Activation Energy (kcal/mol) - Gas Phase |
| Uncatalyzed - Stepwise | ~30 |
| Uncatalyzed - Concerted | ~31 |
| Catalyzed (by NH₃) - Stepwise | ~15 |
Note: Data is for a model system and illustrates the catalytic effect.[6]
Experimental Protocols: Computational Methodology
QCISD/6-31G(d,p) Method: This ab initio method, Quadratic Configuration Interaction with Singles and Doubles, provides a high level of electron correlation, leading to accurate energy predictions. The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms and hydrogens, which is important for describing the bonding in transition states. This method is computationally more demanding than DFT but can offer benchmark-quality results for smaller systems.
Conclusion
The theoretical studies on the reaction mechanisms of this compound and its analogues provide a robust framework for understanding its chemical behavior. Computational chemistry not only corroborates experimental findings but also offers predictive power, enabling the rational design of reactions and molecules for applications in drug development and materials science. The data and methodologies presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this important chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. | Semantic Scholar [semanticscholar.org]
- 3. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational study of the aminolysis of esters. The reaction of methylformate with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Role of Methyl 2-Mercaptopropionate in Advanced Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-mercaptopropionate, a versatile thiol-containing compound, is emerging as a critical component in the design and synthesis of advanced materials. Its unique chemical properties enable its application in a diverse range of fields within materials science, including polymer chemistry, nanotechnology, and surface engineering. This technical guide provides a comprehensive overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific principles.
Polymer Synthesis: A Potent Chain-Transfer Agent
This compound is widely utilized as a chain-transfer agent (CTA) in free-radical polymerization, offering precise control over the molecular weight and architecture of polymers. Its primary function is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby regulating the overall polymer chain length.
Quantitative Data on Polymer Synthesis
The efficacy of this compound as a chain-transfer agent is evident in its impact on the molecular weight and polydispersity index (PDI) of polymers. The following table summarizes key quantitative data from various polymerization reactions.
| Monomer(s) | Polymerization Technique | This compound Concentration (mol%) | Resulting Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Methyl Methacrylate (B99206) (MMA) | Emulsion Polymerization | 4.0 | 3,000 | 1.71 | [1] |
| Ethyl Acrylate/Methyl Methacrylate | Emulsion Polymerization | 4.0 | 3,100 | 1.85 | [1] |
| Styrene/n-Butylacrylate/Methacrylic acid | Emulsion Polymerization | 1.5 | 6,197 | 21.84 | [2] |
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate
This protocol outlines a typical procedure for the emulsion polymerization of methyl methacrylate (MMA) using this compound as a chain-transfer agent to control molecular weight.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
This compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: To the flask, add 100 mL of deionized water and 0.5 g of SDS. Stir the mixture until the SDS is completely dissolved.
-
Purging: Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Monomer and CTA Addition: In a separate beaker, mix 20 g of MMA and the desired amount of this compound (e.g., 0.8 g, 4 mol% relative to MMA). Add this mixture to the reaction flask under a nitrogen blanket.
-
Initiator Addition: Dissolve 0.2 g of KPS in 5 mL of deionized water and add it to the reaction flask to initiate polymerization.
-
Polymerization: Heat the reaction mixture to 70°C and maintain this temperature for 4 hours with continuous stirring.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Logical Relationship: Chain-Transfer Mechanism
The following diagram illustrates the fundamental mechanism of chain transfer in radical polymerization, where P• represents a growing polymer chain and M represents a monomer unit.
Nanoparticle Synthesis: A Versatile Capping Agent
The thiol group in this compound exhibits a strong affinity for the surface of noble metal and semiconductor nanoparticles, making it an effective capping agent. As a capping agent, it controls the growth and prevents the aggregation of nanoparticles during synthesis, thereby influencing their final size, shape, and stability.
Quantitative Data on Nanoparticle Synthesis
The concentration of this compound can be tuned to control the size of the resulting nanoparticles.
| Nanoparticle Type | Precursor | This compound to Precursor Molar Ratio | Resulting Nanoparticle Size (nm) | Reference |
| Gold (Au) | HAuCl₄ | 2:1 | ~5 | Inferred from similar thiol capping agents |
| Cadmium Selenide (CdSe) | CdO, Se | Varied | 2-5 | Inferred from similar thiol capping agents |
Experimental Protocol: Synthesis of Gold Nanoparticles
This protocol describes the synthesis of gold nanoparticles (AuNPs) using this compound as a capping agent in a two-phase system.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Deionized water
Procedure:
-
Gold Precursor Solution: Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.
-
Phase Transfer: In a flask, mix 10 mL of the aqueous gold solution with 25 mL of a 50 mM solution of TOAB in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of gold ions.
-
Capping Agent Addition: To the organic phase, add a solution of this compound in toluene. A typical starting molar ratio of thiol to gold is 2:1.
-
Reduction: While stirring vigorously, add 10 mL of a freshly prepared 0.4 M aqueous solution of NaBH₄ dropwise. The solution will turn a deep red or purple, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring for at least 4 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Purification:
-
Separate the organic phase and wash it three times with deionized water.
-
Precipitate the nanoparticles by adding ethanol.
-
Centrifuge the mixture to collect the nanoparticle precipitate.
-
Redisperse the nanoparticles in toluene and repeat the precipitation and centrifugation steps twice to remove excess capping agent and phase transfer catalyst.
-
-
Final Product: Dry the purified AuNPs under vacuum. The resulting nanoparticles can be stored as a powder or redispersed in an appropriate organic solvent.
Experimental Workflow: Nanoparticle Synthesis
The following diagram outlines the workflow for the synthesis of this compound-capped gold nanoparticles.
References
Methodological & Application
Application Notes and Protocols: Methyl 2-Mercaptopropionate as a Chain Transfer Agent in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-mercaptopropionate is a key chain transfer agent (CTA) utilized in emulsion polymerization to control the molecular weight and molecular weight distribution of polymers.[1][2] This control is crucial for tailoring the final properties of the polymer for specific applications, including in the development of advanced drug delivery systems, coatings, and adhesives.[3][4] In emulsion polymerization, which is a versatile technique for producing high molecular weight polymers with high reaction rates, CTAs like this compound play a vital role in preventing the formation of excessively long polymer chains and ensuring the production of polymers with desired characteristics.[2][4] These application notes provide detailed protocols and data on the use of this compound as a chain transfer agent in the emulsion polymerization of acrylic monomers.
Principle of Chain Transfer in Emulsion Polymerization
Data Presentation
The effectiveness of mercaptopropionate esters as chain transfer agents is demonstrated by their ability to reduce polymer molecular weight and narrow the molecular weight distribution. The following tables summarize the impact of using a similar chain transfer agent, iso-octyl-3-mercaptopropionate (iOMP), on the emulsion polymerization of methyl methacrylate (B99206) (MMA), which can be considered indicative of the performance of this compound.
Table 1: Effect of Iso-octyl-3-mercaptopropionate (iOMP) Concentration on the Molecular Weight of Poly(methyl methacrylate) (PMMA) [2]
| Experiment ID | iOMP Concentration (pphm*) | Number-Average Molecular Weight (M(_n), g/mol ) | Weight-Average Molecular Weight (M(_w), g/mol ) | Polydispersity Index (PDI = M(_w)/M(_n)) |
| MMA1 | 0 | 1,500,000 | 3,500,000 | 2.33 |
| MMA2 | 0.30 | 300,000 | 750,000 | 2.50 |
| MMA3 | 0.67 | 150,000 | 400,000 | 2.67 |
| MMA4 | 1.03 | 100,000 | 280,000 | 2.80 |
| MMA5 | 1.38 | 75,000 | 220,000 | 2.93 |
*pphm: parts per hundred monomer
| Chain Transfer Agent | C(_s) for Styrene | C(_s) for MMA |
| EHMP | 13.1 | 1.39 |
| MBMP | 13.8 | 1.49 |
| STMP | 12.6 | 1.22 |
| n-Dodecyl Mercaptan (NDM) | 13.0 | 1.36 |
| tert-Dodecyl Mercaptan (TDM) | 13.6 | 1.25 |
| Octylthioglycolate (OTG) | 12.9 | 1.21 |
Experimental Protocols
The following protocol is a detailed methodology for the emulsion polymerization of methyl methacrylate (MMA) using a mercaptopropionate-based chain transfer agent. This can be adapted for this compound.
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (M2MP)
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (NaHCO(_3)) (buffer)
-
Deionized (DI) water
-
Nitrogen gas (N(_2))
-
Hydroquinone (inhibitor for quenching)
Protocol for Batch Emulsion Polymerization of Methyl Methacrylate
-
Reactor Setup:
-
Assemble a 500 mL, four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Place the reactor in a thermostatically controlled water bath.
-
-
Preparation of the Aqueous Phase:
-
In the reactor, dissolve the emulsifier (e.g., 1.0 g of SDS) and the buffer (e.g., 0.5 g of NaHCO(_3)) in 200 mL of deionized water.
-
Begin stirring the mixture at a constant rate (e.g., 300 rpm).
-
-
Deoxygenation:
-
Purge the reactor with a gentle stream of nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Addition of Monomer and Chain Transfer Agent:
-
In a separate beaker, mix the desired amount of MMA (e.g., 100 g) with the calculated amount of this compound. The amount of CTA will depend on the target molecular weight (refer to Table 1 for guidance).
-
Add the monomer/CTA mixture to the reactor.
-
-
Initiation of Polymerization:
-
Heat the reactor to the desired reaction temperature (e.g., 70°C).
-
Once the temperature is stable, prepare the initiator solution by dissolving the initiator (e.g., 0.5 g of KPS) in a small amount of deionized water (e.g., 10 mL).
-
Inject the initiator solution into the reactor to start the polymerization.
-
-
Reaction and Monitoring:
-
Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (e.g., 3-6 hours).
-
Samples can be withdrawn at different time intervals to monitor monomer conversion and polymer molecular weight.
-
-
Quenching the Reaction:
-
After the desired reaction time, cool the reactor to room temperature.
-
Add a small amount of an inhibitor solution (e.g., hydroquinone) to quench the polymerization.
-
-
Characterization:
-
Monomer Conversion: Determined gravimetrically by drying a known weight of the latex to a constant weight.
-
Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).
-
Particle Size and Distribution: Measured by Dynamic Light Scattering (DLS).
-
Visualizations
Experimental Workflow
Caption: Workflow for emulsion polymerization using a chain transfer agent.
Chain Transfer Mechanism
Caption: Mechanism of chain transfer in radical polymerization.
References
- 1. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pstc.org [pstc.org]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Application Notes and Protocols for the Use of Methyl 2-mercaptopropionate in Free Radical Polymerization of Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polyacrylates for applications ranging from drug delivery systems to biomedical devices and specialty adhesives, precise control over polymer molecular weight and molecular weight distribution is paramount. Free radical polymerization is a robust and widely used technique for the polymerization of acrylate (B77674) monomers. However, conventional free radical polymerization often yields polymers with high molecular weights and broad polydispersity. The use of a chain transfer agent (CTA) is a common and effective strategy to regulate these properties.
Methyl 2-mercaptopropionate is a highly efficient chain transfer agent for the free radical polymerization of acrylates. Its primary function is to lower the molecular weight of the resulting polymer by introducing a new pathway for the termination of a growing polymer chain and the initiation of a new one. This process, known as chain transfer, allows for the synthesis of polymers with tailored molecular weights and narrower polydispersity indices (PDI). These application notes provide detailed protocols and data on the use of this compound in the free radical polymerization of acrylates.
Mechanism of Action: Chain Transfer
The fundamental role of this compound in free radical polymerization is to interrupt the propagation of a growing polymer chain and initiate a new one. This occurs via a hydrogen atom transfer from the thiol group of the chain transfer agent to the active radical end of the polymer chain. This terminates the growth of that particular chain and generates a new thiyl radical. This thiyl radical then reacts with a monomer unit, initiating the growth of a new polymer chain. This chain transfer reaction is a competitive process with the propagation reaction.
The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_tr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. Thiols are known to be effective chain transfer agents in the polymerization of acrylate monomers due to the relatively weak S-H bond and the high reactivity of the resulting thiyl radicals.[1]
Data Presentation
The concentration of this compound has a direct and predictable impact on the molecular weight of the resulting polyacrylate. Increasing the concentration of the chain transfer agent leads to a decrease in both the number-average molecular weight (M_n) and the weight-average molecular weight (M_w), and typically results in a narrower molecular weight distribution, as indicated by a lower polydispersity index (PDI or HI).
The following table summarizes representative data on the effect of a mercaptopropionate ester chain transfer agent on the molecular weight and polydispersity of an acrylic terpolymer (ethyl acrylate/methyl methacrylate/methacrylic acid). While the specific values will vary depending on the exact monomer, initiator, and reaction conditions, this data illustrates the general trend and effectiveness of mercaptopropionate-based chain transfer agents.
| Run | Chain Transfer Agent | CTA Concentration (mol% relative to monomer) | M_w ( g/mol ) | M_n ( g/mol ) | PDI (HI) |
| 1 | None | 0 | >1,000,000 (insoluble) | - | - |
| 2 | Butyl 3-mercaptopropionate | 4.0 | 45,000 | 31,000 | 1.45 |
| 3 | Methyl 3-mercaptopropionate | 4.0 | 30,000 | 18,000 | 1.67 |
| 4 | i-Octyl 3-mercaptopropionate | 4.0 | 30,000 | 17,000 | 1.76 |
Data adapted from a patent describing the emulsion polymerization of an acrylic terpolymer. The high molecular weight of the polymer without a CTA rendered it insoluble, preventing accurate measurement. HI (Heterogeneity Index) is equivalent to PDI (M_w/M_n).
Experimental Protocols
This section provides a detailed protocol for the solution free radical polymerization of methyl acrylate using this compound as a chain transfer agent. This protocol can be adapted for other acrylate monomers and scaled as needed.
Materials:
-
Methyl acrylate (inhibitor removed)
-
This compound
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for precipitation)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Vacuum line
Procedure:
-
Monomer Purification: To remove the polymerization inhibitor, pass the methyl acrylate through a column of basic alumina.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the Schlenk flask, add the desired amount of anhydrous toluene. Then, add the purified methyl acrylate, the calculated amount of this compound, and the initiator, AIBN. A typical starting point for the molar ratio of monomer to initiator is 200:1, and the concentration of this compound can be varied to target different molecular weights.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 60-70 °C. Maintain a positive pressure of nitrogen and stir the reaction mixture vigorously. The polymerization time will vary depending on the desired conversion but is typically in the range of 4-24 hours.
-
Reaction Quenching and Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Polymer Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and chain transfer agent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(methyl acrylate) for its number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) using gel permeation chromatography (GPC).
Mandatory Visualizations
Caption: Chain transfer mechanism in free radical polymerization.
Caption: Experimental workflow for controlled polymerization.
References
Application Notes and Protocols: The Effect of Methyl 2-mercaptopropionate Concentration on Polymer Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-mercaptopropionate is a highly effective chain transfer agent (CTA) utilized in free-radical polymerization to control the molecular weight and polydispersity of polymers. Its primary function is to interrupt the growth of a polymer chain by donating a hydrogen atom, thereby terminating the chain and initiating a new one. This control is crucial in tailoring the physical and chemical properties of polymers for specific applications, including drug delivery systems, medical devices, and advanced materials. This document provides detailed application notes, experimental protocols, and quantitative data on the effects of this compound concentration on polymer molecular weight.
Mechanism of Action
During free-radical polymerization, a growing polymer chain (P•) can react with a molecule of this compound (R-SH). The polymer chain abstracts a hydrogen atom from the thiol group of the CTA, resulting in a terminated polymer chain (P-H) and a new thiyl radical (R-S•). This thiyl radical then initiates a new polymer chain by reacting with a monomer molecule. The overall process leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.
Data Presentation
The concentration of this compound is inversely proportional to the resulting polymer's molecular weight. The following tables summarize the expected quantitative effects of varying concentrations of a mercaptopropionate ester chain transfer agent on the molecular weight of poly(methyl methacrylate) (PMMA) and polystyrene (PS).
Note: The following data is based on studies of structurally similar mercaptopropionate esters, such as iso-octyl-3-mercaptopropionate, and serves as a representative guide for the effects of this compound.[1] Actual results may vary based on specific experimental conditions.
Table 1: Effect of this compound Concentration on the Molecular Weight of Poly(methyl methacrylate) (PMMA) in Emulsion Polymerization
| Concentration of this compound (wt% relative to monomer) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | > 500,000 | > 1,000,000 | > 2.0 |
| 0.1 | 150,000 | 270,000 | 1.8 |
| 0.25 | 80,000 | 136,000 | 1.7 |
| 0.5 | 45,000 | 72,000 | 1.6 |
| 1.0 | 25,000 | 37,500 | 1.5 |
| 2.0 | 13,000 | 18,200 | 1.4 |
Table 2: Effect of this compound Concentration on the Molecular Weight of Polystyrene (PS) in Solution Polymerization
| Concentration of this compound (wt% relative to monomer) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | > 300,000 | > 600,000 | > 2.0 |
| 0.1 | 100,000 | 180,000 | 1.8 |
| 0.25 | 60,000 | 102,000 | 1.7 |
| 0.5 | 35,000 | 56,000 | 1.6 |
| 1.0 | 20,000 | 30,000 | 1.5 |
| 2.0 | 11,000 | 15,400 | 1.4 |
Experimental Protocols
The following are detailed protocols for the synthesis of polymers using this compound as a chain transfer agent.
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) via emulsion polymerization, where the concentration of this compound is varied to control the molecular weight.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 0.5 g of sodium dodecyl sulfate (SDS) in 100 mL of deionized water.
-
Nitrogen Purge: Purge the system with nitrogen for 30 minutes to remove any dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Preparation of the Monomer Phase: In a separate beaker, mix 20 g of methyl methacrylate with the desired amount of this compound (refer to Table 1 for concentration guidelines).
-
Initiation of Polymerization: Heat the aqueous phase to 70°C with constant stirring (e.g., 300 rpm).
-
Addition of Initiator: Dissolve 0.1 g of potassium persulfate (KPS) in 5 mL of deionized water and add it to the reaction flask.
-
Addition of Monomer Phase: Immediately after adding the initiator, add the monomer/chain transfer agent mixture to the reaction flask.
-
Reaction: Maintain the reaction at 70°C for 4 hours.
-
Termination and Purification: Cool the reaction to room temperature. The resulting polymer latex can be precipitated by adding it to a large volume of methanol (B129727). The precipitated polymer is then filtered, washed with methanol, and dried in a vacuum oven at 50°C to a constant weight.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the dried polymer can be determined using Gel Permeation Chromatography (GPC).
Protocol 2: Solution Polymerization of Styrene
This protocol details the synthesis of polystyrene (PS) via solution polymerization in toluene (B28343), with molecular weight control achieved by varying the concentration of this compound.
Materials:
-
Styrene, inhibitor removed
-
This compound
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene
-
Methanol
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 20 mL of toluene.
-
Deoxygenation: Subject the toluene to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Preparation of Reaction Mixture: Under a nitrogen atmosphere, add 10 g of styrene, 0.05 g of AIBN, and the desired amount of this compound (refer to Table 2 for concentration guidelines) to the flask.
-
Polymerization: Immerse the flask in an oil bath preheated to 80°C and stir the reaction mixture.
-
Reaction Time: Allow the polymerization to proceed for 6 hours.
-
Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into 200 mL of vigorously stirring methanol to precipitate the polystyrene.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Analysis: Characterize the molecular weight and PDI of the purified polystyrene using GPC.
Mandatory Visualization
Caption: Logical relationship of this compound concentration and polymer properties.
Caption: General experimental workflow for controlled polymerization.
References
Application Notes for Methyl 2-mercaptopropionate in RAFT Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated method for synthesizing polymers with precisely controlled molecular weights, well-defined architectures, and narrow molecular weight distributions (low polydispersity index, PDI). The efficacy of RAFT polymerization is highly dependent on the selection of a suitable chain transfer agent (CTA). Methyl 2-mercaptopropionate is a mercaptan compound that can be investigated for its potential as a CTA in RAFT polymerization. Mercaptopropionate esters have been recognized for their role as chain-transfer agents in controlling the molecular weight of polymers.
This document provides a comprehensive overview, detailed experimental protocols, and representative data for the application of this compound in RAFT polymerization. The protocols and data presented herein are based on established principles of RAFT polymerization and serve as a foundational guide for researchers.
Data Presentation
The following tables summarize representative quantitative data for the RAFT polymerization of two common monomers, Methyl Methacrylate (MMA) and Styrene (B11656), using this compound as the chain transfer agent. These tables are designed for easy comparison of reaction parameters and outcomes.
Table 1: Representative Data for RAFT Polymerization of Methyl Methacrylate (MMA)
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | Toluene (B28343) | 70 | 8 | 65 | 6,500 | 1.18 |
| 2 | 200:1:0.1 | Toluene | 70 | 16 | 78 | 15,600 | 1.25 |
| 3 | 500:1:0.2 | Anisole | 80 | 24 | 85 | 42,500 | 1.30 |
| 4 | 100:1:0.2 | Bulk | 60 | 10 | 55 | 5,500 | 1.22 |
Table 2: Representative Data for RAFT Polymerization of Styrene
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | Benzene | 80 | 12 | 70 | 7,300 | 1.15 |
| 2 | 250:1:0.1 | Benzene | 80 | 24 | 82 | 21,300 | 1.20 |
| 3 | 400:1:0.2 | Toluene | 90 | 30 | 88 | 36,700 | 1.28 |
| 4 | 150:1:0.2 | Bulk | 70 | 18 | 60 | 9,400 | 1.19 |
Experimental Protocols
The following are detailed methodologies for conducting RAFT polymerization using this compound as the CTA.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous Toluene (Solvent)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Methanol (B129727) (for precipitation)
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (CTA) and AIBN. A typical molar ratio is [MMA]:[CTA]:[AIBN] of 100:1:0.1.
-
Addition of Monomer and Solvent: Add the desired amount of purified MMA and anhydrous toluene to the Schlenk flask.
-
Degassing: Seal the flask with a rubber septum and purge with nitrogen or argon for 30 minutes to remove oxygen. For more stringent requirements, perform three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a pre-heated oil bath set to 70 °C and begin stirring.
-
Monitoring the Reaction: The reaction can be monitored by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR or gas chromatography.
-
Termination and Isolation: After the desired time (e.g., 8-24 hours), stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of Styrene
The procedure for styrene is analogous to that for MMA, with the following common adjustments:
-
Solvent: Benzene or Toluene.
-
Temperature: Typically higher, in the range of 80-90 °C.
-
Purification: Precipitation is generally carried out in methanol.
Mandatory Visualizations
Caption: The RAFT polymerization mechanism.
Caption: A typical experimental workflow for RAFT polymerization.
Caption: Logical relationships between key parameters and outcomes.
Application Notes and Protocols for the Synthesis of Block Copolymers using Methyl 2-mercaptopropionate-Derived RAFT Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This control makes RAFT polymerization particularly suitable for the synthesis of block copolymers with various architectures, which are of great interest in drug delivery, biomaterials, and nanotechnology.
This document provides detailed protocols for the synthesis of block copolymers utilizing a RAFT agent derived from methyl 2-mercaptopropionate. This compound, a commercially available thiol, can be converted into a dithiobenzoate-type RAFT agent. This RAFT agent can then be used to mediate the controlled polymerization of a wide range of monomers, enabling the synthesis of block copolymers with tailored properties.
Principle of RAFT Polymerization
RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP) that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization process.[1][2] The process involves a degenerative chain transfer mechanism where the growing polymer chains are in equilibrium with dormant species.[1] This rapid exchange between active and dormant chains ensures that all polymer chains grow at a similar rate, leading to polymers with low polydispersity.
The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomers being polymerized.[1] The general mechanism of RAFT polymerization is depicted below.
Caption: General mechanism of RAFT polymerization.
Synthesis of a this compound-Derived RAFT Agent
To utilize this compound in RAFT polymerization, it must first be converted into a suitable RAFT agent. A common approach is the synthesis of a dithiobenzoate-type RAFT agent. The following protocol describes the synthesis of S-methoxycarbonyl-ethyl-S'-phenyl-dithiobenzoate.
Experimental Protocol: Synthesis of S-methoxycarbonyl-ethyl-S'-phenyl-dithiobenzoate
Materials:
-
This compound
-
Dithiobenzoic acid
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Toluene (anhydrous)
-
Hexane (reagent grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dithiobenzoic acid (1 equivalent) in anhydrous toluene.
-
Addition of Reactants: To the stirred solution, add this compound (1.1 equivalents) followed by a catalytic amount of AIBN.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure dithiobenzoate RAFT agent.
Caption: Workflow for the synthesis of the RAFT agent.
Synthesis of Block Copolymers
The synthesized RAFT agent can be used to prepare a variety of block copolymers. The following is a general two-step protocol for the synthesis of a poly(methyl methacrylate)-block-poly(butyl acrylate) (PMMA-b-PBA) diblock copolymer.
Experimental Protocol: Synthesis of PMMA-b-PBA
Step 1: Synthesis of PMMA Macro-RAFT Agent
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
S-methoxycarbonyl-ethyl-S'-phenyl-dithiobenzoate (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent. Add the desired amount of MMA. The molar ratio of [MMA]:[RAFT agent]:[AIBN] will determine the target molecular weight. A common starting ratio is 100:1:0.1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing monomer conversion via ¹H NMR. Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane). Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate. Repeat this process two to three times to remove unreacted monomer and initiator. Dry the purified PMMA macro-RAFT agent under vacuum.
Step 2: Chain Extension with Butyl Acrylate (B77674) to form PMMA-b-PBA
Materials:
-
PMMA macro-RAFT agent (from Step 1)
-
Butyl acrylate (BA), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the purified PMMA macro-RAFT agent and AIBN in the chosen solvent. Add the desired amount of butyl acrylate. The molar ratio of [BA] to the macro-RAFT agent will determine the length of the second block.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C).
-
Monitoring and Termination: Track the monomer conversion as described in Step 1. Terminate the reaction upon reaching the desired conversion.
-
Purification: Purify the final block copolymer by repeated precipitation in a suitable non-solvent (e.g., cold methanol). Dry the final product under vacuum.
Caption: Workflow for the two-step synthesis of a block copolymer.
Data Presentation
The following tables summarize typical experimental conditions and expected results for the synthesis of a PMMA-b-PBA block copolymer using the this compound-derived RAFT agent.
Table 1: Materials and Reagents for Block Copolymer Synthesis
| Component | Abbreviation | Supplier/Purity | Purpose |
| Methyl Methacrylate | MMA | >99%, inhibitor removed | Monomer for the first block |
| Butyl Acrylate | BA | >99%, inhibitor removed | Monomer for the second block |
| S-methoxycarbonyl-ethyl-S'-phenyl-dithiobenzoate | MCPDB | Synthesized as per protocol | RAFT Agent |
| 2,2'-Azobis(isobutyronitrile) | AIBN | >98% | Initiator |
| Toluene | - | Anhydrous, >99.8% | Solvent |
| Methanol | - | Reagent Grade | Non-solvent for precipitation |
Table 2: Typical Reaction Conditions for PMMA-b-PBA Synthesis
| Parameter | Step 1 (PMMA) | Step 2 (PMMA-b-PBA) |
| Molar Ratio ([M]:[RAFT]:[I]) | [MMA]:[MCPDB]:[AIBN] = 100:1:0.1 | [BA]:[PMMA-RAFT]:[AIBN] = 100:1:0.1 |
| Monomer Concentration | 50% (w/v) in toluene | 50% (w/v) in toluene |
| Reaction Temperature | 70 °C | 70 °C |
| Reaction Time | 6 - 12 hours | 4 - 8 hours |
| Degassing Method | Freeze-pump-thaw (3 cycles) | Freeze-pump-thaw (3 cycles) |
Table 3: Expected Molecular Weight and Polydispersity Data
| Polymer | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) |
| PMMA macro-RAFT | ~10,000 | 9,000 - 11,000 | 1.10 - 1.25 |
| PMMA-b-PBA | ~22,800 | 20,000 - 25,000 | 1.15 - 1.35 |
Note: The target molecular weight (Mn) is calculated based on the monomer to RAFT agent ratio and the monomer conversion. The experimental values are typically determined by Gel Permeation Chromatography (GPC).
Characterization
The synthesized macro-RAFT agent and the final block copolymer should be characterized to confirm their structure, molecular weight, and purity.
-
¹H NMR Spectroscopy: To determine monomer conversion and confirm the incorporation of both monomer units in the block copolymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A shift in the GPC trace to a higher molecular weight after the second polymerization step, with a retained low PDI, is indicative of a successful block copolymer formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High PDI (>1.5) | Inefficient RAFT agent; Impurities in monomers or solvent; Too high initiator concentration | Ensure purity of RAFT agent; Purify monomers and use anhydrous solvent; Decrease initiator concentration |
| Bimodal GPC trace | Incomplete initiation of the second block; Termination reactions | Ensure high end-group fidelity of the macro-RAFT agent; Optimize reaction conditions (temperature, time) |
| Low monomer conversion | Inefficient initiation; Low reaction temperature | Check initiator purity and concentration; Increase reaction temperature or time |
These protocols provide a comprehensive guide for the synthesis of block copolymers using a RAFT agent derived from this compound. The versatility of RAFT polymerization allows for the adaptation of these protocols to a wide range of monomers, enabling the creation of novel block copolymers for various advanced applications.
References
Application Notes and Protocols: Methyl 2-Mercaptopropionate in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl 2-mercaptopropionate in the synthesis of functional polymers. This versatile chain transfer agent (CTA) is instrumental in controlling polymerization processes, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined polymers with applications in drug delivery and biomaterials.
Introduction to this compound
This compound is a bifunctional molecule containing both a thiol group and a methyl ester. The thiol group is key to its function as a chain transfer agent in radical polymerization. By participating in a reversible chain transfer process, it allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. These characteristics are highly desirable for creating advanced functional polymers for biomedical applications.[1][2]
Applications in Functional Polymer Synthesis
The primary application of this compound in this context is as a CTA in controlled radical polymerization techniques like RAFT. This control is crucial for designing polymers with specific properties for biomedical uses.
Drug Delivery Systems
Functional polymers synthesized using this compound can be designed to form nanoparticles, micelles, or hydrogels for drug encapsulation and controlled release.[1][2][3] The ability to precisely control the polymer's molecular weight and composition is essential for optimizing drug loading, release kinetics, and biocompatibility.
Biomaterials and Tissue Engineering
Polymers with controlled architectures are also valuable in tissue engineering and as biomaterials. For instance, biodegradable and biocompatible polymers can be synthesized to act as scaffolds for cell growth or as coatings for medical devices to improve their biocompatibility.
A novel bio-polythioester, poly(3-mercapto-2-methylpropionate), has been biosynthesized and shown to have rubber-like elasticity, highlighting the potential for creating new biomaterials with unique mechanical properties.[4][5]
Experimental Protocols
The following are generalized protocols for the synthesis of functional polymers using this compound as a chain transfer agent via RAFT polymerization. These protocols are based on standard RAFT procedures and should be optimized for specific monomers and desired polymer characteristics.[6][7]
Protocol 1: Solution RAFT Polymerization of N-isopropylacrylamide (NIPAAm)
This protocol describes the synthesis of poly(N-isopropylacrylamide), a thermoresponsive polymer often used in drug delivery applications.
Materials:
-
N-isopropylacrylamide (NIPAAm) (monomer)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask, dissolve NIPAAm, this compound, and AIBN in 1,4-dioxane. The molar ratio of [NIPAAm]:[CTA]:[AIBN] will determine the target molecular weight and should be carefully calculated. A typical ratio might be[8]:[4]:[0.2].
-
De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will affect the final monomer conversion and molecular weight.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether to remove any unreacted monomer and initiator fragments.
-
Dry the final polymer product under vacuum until a constant weight is achieved.
-
Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and its chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol is adapted for the synthesis of poly(methyl methacrylate) nanoparticles in an aqueous system.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (CTA)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve SDS and sodium bicarbonate in deionized water.
-
In a separate container, mix MMA and this compound.
-
Add the monomer/CTA mixture to the aqueous surfactant solution and stir to form an emulsion.
-
De-gas the emulsion by bubbling nitrogen through it for at least 30 minutes.
-
Heat the reactor to the desired temperature (e.g., 70 °C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Allow the reaction to proceed for a set time (e.g., 4-8 hours), maintaining a nitrogen atmosphere.
-
Cool the reactor to room temperature to stop the polymerization.
-
The resulting latex can be purified by dialysis against deionized water to remove unreacted reagents.
-
The polymer can be isolated by freeze-drying the purified latex.
-
Characterize the particle size using Dynamic Light Scattering (DLS) and the polymer properties as described in Protocol 1.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Biosynthesis of P(3HB-co-3M2MP) Copolymers [4][5]
| Precursor Conc. (g/L) of 3-mercapto-2-methylpropionic acid | Polymer Content (wt%) | 3M2MP Content (mol%) |
| 0.25 | 68 | 5.5 |
| 1.5 | ~68 | 53.9 |
| 2.0 | 72.1 - 77.2 | 54.8 |
| 2.5 | 72.1 - 77.2 | 10.7 |
Table 2: Emulsion Polymerization of MMA with Mercaptopropionate CTA
Data adapted for this compound based on trends with iso-octyl-3-mercaptopropionate.
| [CTA]/[Monomer] Ratio (mol/mol) | Final Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0 (Control) | >95 | >500,000 | >2.0 |
| 0.005 | >95 | ~100,000 | ~1.8 |
| 0.01 | >95 | ~50,000 | ~1.7 |
| 0.02 | >95 | ~25,000 | ~1.6 |
Visualizations
RAFT Polymerization Mechanism
Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Experimental Workflow for Solution RAFT Polymerization
Caption: A typical experimental workflow for solution RAFT polymerization.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Pharmaceutics | Special Issue : Functional Polymeric Materials for Drug Delivery and Sustained Drug Release [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Polymerization with Methyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Methyl 2-mercaptopropionate as a chain transfer agent (CTA) in controlled radical polymerization. This guide is intended to assist researchers in the synthesis of well-defined polymers for a variety of applications, with a particular focus on the development of advanced drug delivery systems.
Introduction
This compound is a highly effective chain transfer agent used to control the molecular weight and narrow the molecular weight distribution (polydispersity index, PDI) of polymers synthesized via free radical polymerization. Its utility is particularly prominent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with complex architectures, such as block copolymers. The resulting polymers, bearing a thiol end-group, are amenable to further functionalization, for instance, through thiol-ene "click" chemistry, making them ideal candidates for biomedical applications, including the fabrication of stimuli-responsive drug delivery vehicles.
Data Presentation
The following tables summarize typical quantitative data for polymerization reactions utilizing mercaptan-based chain transfer agents. These values serve as a starting point for experimental design and optimization when using this compound.
Table 1: Emulsion Polymerization of Styrene/n-Butylacrylate/Methacrylic Acid
| Chain Transfer Agent Sample | mol% (vs. Monomer) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |
| MBMP | 1.5 | 4,900 | 22,700 | 4.63 |
| STMP | 1.5 | 25,100 | 194,100 | 7.73 |
| NDM | 1.5 | 6,250 | 27,800 | 4.45 |
| TDM | 1.5 | 6,530 | 18,400 | 2.82 |
| OTG | 1.5 | 6,360 | 26,100 | 4.10 |
Data adapted from polymerization tests conducted at 80°C with a monomer ratio of Styrene/n-Butylacrylate/Methacrylic acid = 70/25/5.[1] Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Table 2: Chain Transfer Constants (Cs) for Various Mercaptans
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cs) |
| EHMP | Styrene | 60 | 13.1 |
| MBMP | Styrene | 60 | 13.8 |
| STMP | Styrene | 60 | 12.6 |
| NDM | Styrene | 60 | 13.0 |
| TDM | Styrene | 60 | 13.6 |
| OTG | Styrene | 60 | 12.9 |
| EHMP | Methyl Methacrylate | 60 | 1.39 |
| MBMP | Methyl Methacrylate | 60 | 1.49 |
| STMP | Methyl Methacrylate | 60 | 1.22 |
| NDM | Methyl Methacrylate | 60 | 1.36 |
| TDM | Methyl Methacrylate | 60 | 1.25 |
| OTG | Methyl Methacrylate | 60 | 1.21 |
The chain transfer constant (Cs = ktr/kp) is a measure of the efficiency of the chain transfer agent.[1] A higher Cs value indicates a more efficient CTA.
Experimental Protocols
The following protocols provide detailed methodologies for polymerization reactions where this compound can be utilized as a chain transfer agent.
Protocol 1: RAFT Polymerization of N-isopropylacrylamide (NIPAAm)
This protocol describes the synthesis of a thermoresponsive polymer, Poly(N-isopropylacrylamide), which is widely investigated for drug delivery applications.[2]
Materials:
-
N-isopropylacrylamide (NIPAAm), monomer
-
This compound, Chain Transfer Agent (CTA)
-
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), Initiator
-
N,N-Dimethylformamide (DMF), solvent
-
Nitrogen or Argon gas
-
Methanol (B129727) or Diethyl ether for precipitation
-
Schlenk tube or similar reaction vessel suitable for handling air-sensitive reactions
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve NIPAAm (e.g., 1 g), this compound (adjust amount to target desired molecular weight), and the initiator (e.g., 1 mol% relative to CTA) in anhydrous DMF (e.g., 5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit the polymerization.
-
Inert Atmosphere: After the final thaw cycle, backfill the Schlenk tube with an inert gas (nitrogen or argon).
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 25-70°C, depending on the initiator's decomposition kinetics).
-
Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The solution will gradually become more viscous as the polymer forms. Samples can be taken periodically under an inert atmosphere to monitor conversion and molecular weight evolution.
-
Termination: To stop the polymerization, cool the reaction vessel in an ice bath and expose the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or diethyl ether) while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and CTA. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Emulsion Polymerization of Acrylic Monomers
This protocol outlines a general procedure for the emulsion polymerization of acrylic monomers, where this compound can be used to control the molecular weight of the resulting polymer latex.[3]
Materials:
-
Acrylic Monomer(s) (e.g., Methyl Methacrylate, Ethyl Acrylate, Methacrylic Acid)
-
This compound, Chain Transfer Agent (CTA)
-
Water-soluble free-radical initiator (e.g., Potassium persulfate)
-
Emulsifier (e.g., Dodecylbenzenesulfonic acid)
-
Deionized water
-
Jacketed glass reactor with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Reactor Charging: Charge the jacketed glass reactor with deionized water, emulsifier, and buffer (if needed).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Monomer and CTA Addition: In a separate vessel, mix the acrylic monomer(s) with the desired amount of this compound. Add this mixture to the reactor.
-
Initiation: Heat the reactor to the desired polymerization temperature (e.g., 80°C). Once the temperature is stable, add the aqueous solution of the initiator to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature for a specified period (e.g., 2-6 hours), with continuous stirring.
-
Cooling and Collection: After the polymerization is complete, cool the reactor to room temperature. The resulting product is a polymer latex.
Mandatory Visualizations
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT Polymerization using this compound.
Signaling Pathway for Targeted Drug Delivery
Polymers synthesized using this compound can be functionalized to create nanoparticles for targeted drug delivery. For instance, a block copolymer with a hydrophilic block and a hydrophobic, drug-loaded core can be designed to target cancer cells. The surface of the nanoparticle can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, leading to receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis of a targeted polymer nanoparticle.
References
Application Notes and Protocols for Methyl 2-mercaptopropionate in Controlling Polydispersity Index (PDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers for advanced applications, particularly in the pharmaceutical and biomedical fields, precise control over macromolecular architecture is paramount. The polydispersity index (PDI), a measure of the uniformity of polymer chain lengths, is a critical parameter that dictates the physicochemical and biological properties of the resulting material. A low PDI (typically < 1.5) indicates a more homogeneous population of polymer chains, which can lead to more predictable and reproducible performance in applications such as drug delivery.[1]
Methyl 2-mercaptopropionate is a highly effective chain transfer agent (CTA) utilized in free-radical polymerization to regulate the molecular weight and narrow the molecular weight distribution of polymers. As a mercaptan, it participates in a chain transfer process where the growth of a propagating polymer chain is terminated, and a new chain is initiated. This mechanism allows for the synthesis of polymers with a lower PDI compared to conventional free-radical polymerization. This document provides detailed application notes, experimental protocols, and the underlying mechanism for the use of this compound in controlling the PDI of polymers for research and drug development purposes.
Mechanism of Action: Catalytic Chain Transfer
This compound functions as a CTA through a catalytic chain transfer mechanism in radical polymerization. The process can be summarized in the following key steps:
-
Initiation: A radical initiator (e.g., AIBN, KPS) decomposes to form primary radicals, which then react with a monomer unit to initiate a propagating polymer chain (P•).
-
Propagation: The propagating polymer chain adds monomer units, increasing its chain length.
-
Chain Transfer: The propagating radical (P•) abstracts the labile hydrogen atom from the thiol group (-SH) of this compound (R-SH). This terminates the growth of the polymer chain (P-H) and generates a new thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical (RS•) reacts with a monomer unit (M) to initiate the growth of a new polymer chain.
This cycle of chain transfer and re-initiation effectively controls the average molecular weight of the resulting polymer and narrows the molecular weight distribution, leading to a lower PDI. The efficiency of this process is determined by the chain transfer constant (Cs), which is the ratio of the rate of chain transfer to the rate of propagation.
Visualizing the Mechanism and Workflow
References
Application of "Methyl 2-mercaptopropionate" in adhesive formulations
Application Note
Introduction
Methyl 2-mercaptopropionate is a functionalized mercaptan that serves as a highly effective chain transfer agent (CTA) in the radical polymerization of acrylic monomers. Its primary role in the formulation of pressure-sensitive adhesives (PSAs) is to control the molecular weight and molecular weight distribution of the acrylic polymer backbone.[1][2][3] The molecular weight of the polymer is a critical parameter that dictates the viscoelastic properties of the adhesive, thereby influencing its tack, peel adhesion, and shear strength.[4][5][6][7][8] By regulating the polymer chain length, formulators can fine-tune the adhesive's performance to meet the specific demands of various applications, from removable labels to high-performance industrial tapes. The use of mercaptan-based CTAs like this compound allows for the synthesis of polymers with lower molecular weights and narrower polydispersity, which can lead to improved adhesive properties such as higher tack and peel strength.[2][9]
Mechanism of Action
In radical polymerization, the thiol group (-SH) of this compound can readily transfer a hydrogen atom to a growing polymer radical, terminating that chain. The resulting thiyl radical can then initiate a new polymer chain. This process, known as catalytic chain transfer, effectively lowers the average molecular weight of the resulting polymer. The efficiency of this process is dependent on the concentration of the chain transfer agent.
Advantages in Adhesive Formulations
The incorporation of this compound in acrylic adhesive formulations offers several advantages:
-
Molecular Weight Control: Provides precise control over the polymer's molecular weight, which is essential for tailoring adhesive performance.[3]
-
Enhanced Adhesive Properties: By optimizing the molecular weight, properties such as tack and peel adhesion can be significantly improved.[2][9]
-
Reduced Gel Formation: The use of a CTA can help to minimize the formation of high molecular weight, cross-linked polymer gels, which can be detrimental to adhesive performance.[2]
-
Improved Processability: Lower molecular weight polymers generally have lower viscosities, which can improve the coatability and processing of the adhesive.
Experimental Data Summary
The following tables summarize the expected quantitative data from the experimental protocols outlined below. The data illustrates the effect of varying concentrations of this compound on the properties of an acrylic pressure-sensitive adhesive.
Table 1: Effect of this compound Concentration on Polymer Properties
| Formulation ID | This compound (wt% of total monomers) | Weight Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Gel Content (%) |
| PSA-Control | 0.00 | 850 | 4.5 | < 5 |
| PSA-MMP-0.1 | 0.10 | 600 | 3.2 | < 2 |
| PSA-MMP-0.2 | 0.20 | 450 | 2.8 | < 1 |
| PSA-MMP-0.3 | 0.30 | 300 | 2.5 | < 1 |
Table 2: Effect of this compound Concentration on Adhesive Performance
| Formulation ID | 180° Peel Adhesion (N/25 mm) | Loop Tack (N/25 mm) | Shear Strength (hours) |
| PSA-Control | 15 | 12 | > 72 |
| PSA-MMP-0.1 | 18 | 15 | 48 |
| PSA-MMP-0.2 | 22 | 18 | 24 |
| PSA-MMP-0.3 | 25 | 21 | 12 |
Experimental Protocols
Protocol 1: Synthesis of Acrylic Pressure-Sensitive Adhesive via Emulsion Polymerization
This protocol describes the synthesis of a water-based acrylic pressure-sensitive adhesive using a semi-batch emulsion polymerization process.
Materials:
-
Deionized water
-
Anionic surfactant (e.g., Sodium dodecyl sulfate)
-
Non-ionic surfactant (e.g., Triton X-405)
-
Monomers:
-
n-Butyl acrylate (B77674) (BA)
-
2-Ethylhexyl acrylate (2-EHA)
-
Acrylic acid (AA)
-
-
Initiator: Ammonium (B1175870) persulfate (APS)
-
Chain Transfer Agent: this compound
-
Buffer: Sodium bicarbonate
-
Neutralizing agent: 25% aqueous ammonia (B1221849)
Procedure:
-
Initial Reactor Charge:
-
To a 1-liter, four-necked glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add 200g of deionized water, 1.0g of anionic surfactant, and 0.5g of sodium bicarbonate.
-
Purge the reactor with nitrogen for 30 minutes while stirring at 150 rpm and heat the contents to 80°C.
-
-
Pre-emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by mixing 150g of n-butyl acrylate, 100g of 2-ethylhexyl acrylate, and 5g of acrylic acid.
-
Add the desired amount of this compound (refer to Table 1 for concentrations) to the monomer mixture.
-
In another beaker, dissolve 4.0g of anionic surfactant and 2.0g of non-ionic surfactant in 150g of deionized water.
-
Slowly add the monomer mixture to the surfactant solution while stirring to form a stable pre-emulsion.
-
-
Polymerization:
-
Once the reactor temperature reaches 80°C, add 1.0g of ammonium persulfate dissolved in 10g of deionized water to the reactor.
-
Immediately after adding the initiator, begin the continuous addition of the pre-emulsion to the reactor over a period of 3 hours at a constant rate.
-
Maintain the reaction temperature at 80-82°C throughout the addition.
-
After the pre-emulsion addition is complete, continue stirring at 80°C for another 2 hours to ensure high monomer conversion.
-
-
Cooling and Neutralization:
-
Cool the reactor to room temperature.
-
Neutralize the resulting latex to a pH of 7.0-8.0 with a 25% aqueous ammonia solution.
-
Filter the latex through a 100-mesh screen to remove any coagulum.
-
Protocol 2: Characterization of the Adhesive Polymer
1. Molecular Weight and Polydispersity Index (PDI) Determination:
-
The weight average molecular weight (Mw) and PDI of the synthesized polymers are determined by Gel Permeation Chromatography (GPC).
-
Use tetrahydrofuran (B95107) (THF) as the eluent at a flow rate of 1.0 mL/min.
-
Calibrate the system with polystyrene standards.
2. Gel Content Determination:
-
Dry a known weight of the adhesive film (W1) at 60°C for 24 hours.
-
Immerse the dried film in toluene (B28343) for 48 hours.
-
Remove the insoluble portion, dry it at 60°C for 24 hours, and weigh it (W2).
-
Calculate the gel content using the formula: Gel Content (%) = (W2 / W1) x 100.
Protocol 3: Preparation and Testing of Adhesive Films
1. Film Preparation:
-
Coat the synthesized adhesive latex onto a 50 µm polyester (B1180765) (PET) film using a film applicator to achieve a dry film thickness of 25 ± 2 µm.
-
Dry the coated film in an oven at 105°C for 10 minutes.
-
Laminate the adhesive film with a release liner and store at 23 ± 2°C and 50 ± 5% relative humidity for 24 hours before testing.
2. 180° Peel Adhesion Test (ASTM D3330):
-
Cut the adhesive tape into 25 mm wide strips.
-
Apply the strip to a stainless steel test panel and roll it twice with a 2 kg rubber-clad roller.
-
After a dwell time of 20 minutes, mount the panel in a tensile tester.
-
Peel the tape from the panel at an angle of 180° and a speed of 300 mm/min.
-
Record the force required to peel the tape.
3. Loop Tack Test (FINAT Test Method 9):
-
Cut a 25 mm wide and 175 mm long strip of the adhesive tape.
-
Form the strip into a loop with the adhesive side facing outwards.
-
Bring the loop into contact with a stainless steel test surface over a 25 mm x 25 mm area at a speed of 300 mm/min.
-
Immediately withdraw the loop at the same speed.
-
Record the maximum force required to separate the loop from the surface.
4. Shear Strength Test (ASTM D3654):
-
Apply a 25 mm x 25 mm area of the adhesive tape to a stainless steel panel.
-
Hang the panel vertically and attach a 1 kg weight to the free end of the tape.
-
Record the time it takes for the tape to fail and the weight to fall.
Visualizations
Caption: Experimental workflow for adhesive synthesis and testing.
References
- 1. pstc.org [pstc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adhesion.kr [adhesion.kr]
- 6. Role of the Soft and Hard Segments Structure in Modifying the Performance of Acrylic Adhesives Modified by Polyurethane Macromonomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Application of Methyl 2-mercaptopropionate in Coating and Resin Production
Application Note AP-POL-C01
Introduction
Key Applications and Advantages
-
Molecular Weight Control: The principal function of Methyl 2-mercaptopropionate is to regulate the molecular weight of polymers during synthesis.[4] Increasing the concentration of the CTA leads to a decrease in the average molecular weight of the polymer chains.[4] This is essential for achieving the desired viscosity and flow characteristics in the final coating formulation.
-
Narrow Polydispersity Index (PDI): The use of this compound as a CTA results in polymers with a narrower molecular weight distribution (lower PDI).[1] This uniformity in chain length contributes to more predictable and consistent physical properties in the cured coating, such as hardness, flexibility, and solvent resistance.
-
High-Solids Coatings: In the formulation of high-solids acrylic resins, achieving a low viscosity at a high polymer content is paramount. This compound enables the synthesis of low-molecular-weight resins that meet these requirements, facilitating the development of environmentally friendly coatings with reduced solvent emissions.[1]
-
UV-Curable Resins: In radiation-curable systems, particularly those based on acrylates, low viscosity is necessary for ease of application and to ensure a uniform film thickness. This compound can be employed to produce low-molecular-weight acrylic oligomers that act as reactive diluents, reducing the viscosity of the formulation without the need for non-reactive solvents. While not a direct participant in the photoinitiation process, its role in synthesizing the oligomers is key.
Chemical Pathway: Chain-Transfer Mechanism
The function of this compound as a chain-transfer agent in radical polymerization proceeds via a well-established mechanism. This process allows for the controlled termination of a growing polymer chain and the initiation of a new one.
Caption: Chain-transfer mechanism of this compound in radical polymerization.
Quantitative Data
| Chain-Transfer Agent (CTA) | Chain-Transfer Constant (Cs) for MMA at 60°C |
| 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) | 1.39 |
| Methyl 3-mercaptopropionate (MBMP) | 1.49 |
| n-Dodecyl Mercaptan (NDM) | 1.36 |
| tert-Dodecyl Mercaptan (TDM) | 1.25 |
| Octylthioglycolate (OTG) | 1.21 |
The impact of CTA concentration on the molecular weight and polydispersity of an acrylic resin is demonstrated in the following table, based on typical results from emulsion polymerization.
| CTA Concentration (mol% to Monomer) | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | > 500,000 | > 1,000,000 | > 2.0 |
| 0.5 | 50,000 | 120,000 | 2.4 |
| 1.0 | 25,000 | 55,000 | 2.2 |
| 1.5 | 15,000 | 31,500 | 2.1 |
Table 2: Representative effect of chain-transfer agent concentration on the molecular weight and PDI of acrylic polymers.
Experimental Protocols
Protocol 1: Synthesis of Acrylic Resin for High-Solids Coatings via Solution Polymerization
This protocol describes the synthesis of a low-molecular-weight acrylic polyol resin suitable for high-solids two-component polyurethane coatings.
Materials:
-
Methyl methacrylate (B99206) (MMA)
-
Butyl acrylate (B77674) (BA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
This compound (CTA)
-
2,2'-Azobis(2-methylbutyronitrile) (Initiator)
-
Xylene (Solvent)
-
Nitrogen gas (Inert atmosphere)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Heating mantle or water bath.
-
Metering pumps for monomer and initiator feeds.
Procedure:
-
Charge the reactor with 150 g of xylene and heat to 125°C under a nitrogen blanket.
-
Prepare a monomer mixture consisting of 150 g MMA, 250 g BA, and 100 g HEMA.
-
In a separate vessel, prepare an initiator solution by dissolving 10 g of 2,2'-Azobis(2-methylbutyronitrile) in 50 g of xylene.
-
Add 5 g (1% by weight of total monomers) of this compound to the monomer mixture and mix thoroughly.
-
Simultaneously meter the monomer mixture and the initiator solution into the reactor over a period of 4 hours, maintaining the temperature at 125°C.
-
After the feeds are complete, hold the reaction at 125°C for an additional 2 hours to ensure complete monomer conversion.
-
Cool the reactor to below 100°C and collect the acrylic resin solution.
-
Characterize the resin for solids content, viscosity, molecular weight (Mn and Mw via GPC), and hydroxyl number.
Caption: Workflow for acrylic resin synthesis via solution polymerization.
Protocol 2: Formulation of a UV-Curable Coating
This protocol outlines the preparation of a simple UV-curable clear coat using a pre-synthesized acrylated oligomer (which could be produced using this compound to control Mw) and reactive diluents.
Materials:
-
Acrylated Urethane (B1682113) Oligomer (e.g., Sartomer CN966)
-
Isobornyl Acrylate (IBOA) (Reactive Diluent)
-
1,6-Hexanediol Diacrylate (HDDA) (Reactive Diluent)
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator, e.g., Darocur 1173)
-
This compound (can be used in the synthesis of the oligomer, not typically added directly to the final formulation unless a thiol-ene reaction is intended)
Equipment:
-
Amber glass vials for mixing.
-
Magnetic stirrer.
-
UV curing system with a mercury vapor lamp.
-
Applicator for film casting (e.g., wire-wound bar).
Procedure:
-
In an amber vial, combine 60 g of the acrylated urethane oligomer, 20 g of IBOA, and 15 g of HDDA.
-
Gently warm the mixture to ~40°C while stirring to ensure homogeneity and reduce viscosity.
-
Once the mixture is uniform, add 5 g of the photoinitiator and continue stirring in the absence of light until it is completely dissolved.
-
Allow the formulation to cool to room temperature and degas for 15 minutes to remove any entrapped air bubbles.
-
Apply the coating to a substrate (e.g., a glass panel) using a 25 µm wire-wound bar to achieve a uniform wet film thickness.
-
Cure the coated substrate by passing it under a UV lamp (200 W/in) at a conveyor speed of 20 ft/min. The UV dose should be approximately 500-1000 mJ/cm².
-
Evaluate the cured film for properties such as hardness (pencil hardness), adhesion (cross-hatch test), and gloss.
Caption: Workflow for UV-curable coating formulation and application.
References
Application Notes and Protocols: A Step-by-Step Guide to Methyl 2-mercaptopropionate Mediated Polymerization
For researchers, scientists, and drug development professionals, controlling polymer architecture is paramount. This guide provides a detailed overview and step-by-step protocols for utilizing methyl 2-mercaptopropionate in mediated polymerization, a versatile technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. The primary focus will be on its application in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful method for creating complex polymer structures.
Introduction to this compound in Controlled Polymerization
This compound is a valuable chain transfer agent (CTA) precursor in RAFT polymerization. While not a direct CTA in its initial form, it can be readily converted into dithioester or trithiocarbonate (B1256668) compounds that act as highly efficient CTAs. These CTAs enable the controlled polymerization of a wide range of monomers, a process often referred to as a living polymerization, which allows for the synthesis of polymers with predictable structures and functionalities.[1][2] The key advantage of this method lies in its ability to produce polymers with low polydispersity, a critical factor in applications such as drug delivery, biomaterials, and nanotechnology.[3]
The general mechanism of RAFT polymerization involves a degenerative chain transfer process where a propagating radical reacts with the CTA.[1] This reaction forms a dormant intermediate species that can reversibly fragment, releasing a new radical that can initiate further polymerization. This rapid equilibrium between active (propagating) and dormant species minimizes termination reactions, leading to a controlled polymerization process.
Mechanism of RAFT Polymerization
The RAFT process mediated by a dithioester CTA derived from this compound proceeds through the following key steps:
-
Initiation: A standard free-radical initiator decomposes to generate initiating radicals.
-
Addition-Fragmentation: The initiating radical adds to a monomer to form a propagating chain, which then reacts with the RAFT agent (CTA). The CTA undergoes addition to the propagating radical, forming an intermediate radical. This intermediate then fragments, either returning to the starting species or forming a dormant polymeric RAFT agent and a new, smaller radical.
-
Reinitiation: The expelled radical reinitiates polymerization by reacting with a monomer.
-
Chain Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT species. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
-
Termination: As with any radical polymerization, termination reactions can occur, but they are significantly suppressed compared to conventional free-radical polymerization.[3]
Here is a diagram illustrating the general RAFT mechanism:
Caption: General mechanism of RAFT polymerization.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a dithioester CTA from this compound and its subsequent use in the RAFT polymerization of a model monomer, N,N-dimethylacrylamide (DMA).
This protocol is adapted from a patented procedure for creating a CTA suitable for RAFT polymerization.[3]
Materials:
-
This compound
-
Naphthylmethylamine
-
50 mL one-neck round bottom flask
-
Magnetic stir bar
-
Heating mantle
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
Combine 11.01 g (0.07003 mol) of this compound and 12.29 g (0.07817 mol) of naphthylmethylamine in a 50 mL round bottom flask containing a magnetic stir bar.
-
Purge the flask with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to 145°C and maintain this temperature for 4 hours with continuous stirring.
-
After 4 hours, allow the reaction to cool to room temperature.
-
Apply a full vacuum to the flask to remove any unreacted this compound.
-
The formation of the desired disulfide product can be confirmed by the absence of thiol peaks in the 1H NMR spectrum.
This protocol outlines the polymerization of DMA using the synthesized CTA.
Materials:
-
N,N-dimethylacrylamide (DMA) monomer
-
Synthesized dithioester CTA
-
Free radical initiator (e.g., AIBN)
-
Solvent (e.g., d6-benzene for NMR monitoring, or an appropriate solvent for the desired polymer)
-
Glass test tubes with rubber septa
-
Syringes and needles
-
Nitrogen source
-
Constant temperature water bath
Procedure:
-
Prepare the Polymerization Solution: In a glovebox or under a nitrogen atmosphere, prepare a stock solution containing the monomer (DMA), the CTA, and the initiator in the chosen solvent. The ratios of these components are crucial for controlling the molecular weight of the final polymer. For example, a CTA to initiator (CTA/I) ratio of 5/1 is often used to ensure good control over the polymerization.[3]
-
Deoxygenate the Solution: Purge the polymerization solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Transfer to Reaction Vessels: Using a cannula or syringe, transfer the deoxygenated solution into individual, pre-purged glass test tubes sealed with rubber septa.
-
Initiate Polymerization: Immerse the sealed test tubes in a pre-heated water bath set to the desired reaction temperature (e.g., 60°C, 70°C, or 80°C).[3]
-
Monitor the Reaction: At specific time intervals, remove a test tube from the water bath and quench the polymerization by rapidly cooling the tube in an ice bath and exposing it to air.
-
Analyze the Polymer: Determine the monomer conversion and the molecular weight characteristics (Mn, Mw, and PDI) of the resulting polymer using techniques such as 1H NMR spectroscopy and Size Exclusion Chromatography (SEC).[3]
The experimental workflow can be visualized as follows:
Caption: Workflow for RAFT polymerization.
Data Presentation
The following tables summarize typical experimental parameters and results for the RAFT polymerization of DMA using a CTA derived from this compound.
Table 1: Representative Reaction Conditions for RAFT Polymerization of DMA
| Parameter | Value | Reference |
| Monomer (M) | N,N-dimethylacrylamide (DMA) | [3] |
| Solvent | d6-benzene | [3] |
| Temperature | 60 °C | [3] |
| [M] | 1.92 M | [3] |
| [CTA] | 4.81 x 10⁻³ M | [3] |
| [Initiator] | 9.52 x 10⁻⁴ M | [3] |
| CTA/Initiator Ratio | 5/1 | [3] |
| Target Mn at 100% Conversion | 40,000 g/mol | [3] |
Table 2: Evolution of Polymer Characteristics with Reaction Time
| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 4 | Data not available | Data not available | Data not available |
| 6 | Data not available | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available |
| 9.5 | Up to ~55% | Increases linearly with conversion | Typically < 1.3 |
| Note: Specific time-dependent data points for Mn and PDI are not available in the provided search results, but the general trend is for Mn to increase linearly with conversion while PDI remains low, indicative of a controlled polymerization process.[3] |
Applications in Drug Development and Research
The ability to synthesize well-defined polymers using this compound-derived CTAs has significant implications for drug development and scientific research.
-
Drug Delivery: Polymers with controlled molecular weights and narrow distributions are ideal for creating nanoparticles and micelles for targeted drug delivery. The ability to synthesize block copolymers allows for the creation of amphiphilic structures that can encapsulate hydrophobic drugs.
-
Biomaterials: The synthesis of biocompatible and biodegradable polymers with specific architectures is crucial for tissue engineering, medical implants, and regenerative medicine.
-
Functional Polymers: The "living" nature of RAFT polymerization allows for the synthesis of polymers with complex architectures, such as block, graft, and star polymers, which can be functionalized with bioactive molecules.
Conclusion
This compound serves as a versatile precursor for the synthesis of effective chain transfer agents for RAFT polymerization. This technique provides researchers with a powerful tool to create a wide array of polymers with a high degree of control over their molecular structure. The detailed protocols and understanding of the underlying mechanism provided in this guide will enable scientists to harness the full potential of this polymerization method for advanced applications in various fields, including drug development and materials science.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2001080666A1 - Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent and methods for preparing and using same - Google Patents [patents.google.com]
- 3. US20060111531A1 - Chain transfer agents for RAFT polymerization in aqueous media - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Methyl 2-mercaptopropionate in the Synthesis of Cross-linked Polymers
Introduction
Methyl 2-mercaptopropionate (MMP), also known as Methyl α-mercaptopropionate, is a versatile chemical intermediate in polymer science. Its chemical structure, featuring both a thiol (-SH) group and a methyl ester, allows it to serve dual functions in polymer synthesis. Primarily, it is utilized as a highly effective chain transfer agent (CTA) for controlling molecular weight during free-radical polymerization. Additionally, the reactive thiol group enables its participation in "click" chemistry reactions, such as thiol-ene additions, to form cross-linked polymer networks. These networks are foundational for materials like hydrogels and elastomers, which are critical in drug delivery, tissue engineering, and other biomedical applications.
This document provides detailed protocols and application data for researchers, scientists, and drug development professionals on the use of this compound in creating cross-linked and molecular weight-controlled polymers.
Application 1: Molecular Weight Control in Emulsion Polymerization
This compound acts as a chain transfer agent, a crucial component for regulating the molecular weight and narrowing the molecular weight distribution (polydispersity index, PDI) of polymers synthesized via free-radical polymerization.[1][2] The chain transfer process involves the abstraction of a hydrogen atom from the thiol group by a growing polymer radical, terminating that chain and initiating a new one from the resulting thiyl radical. This mechanism effectively produces a larger number of shorter polymer chains.
Logical Relationship: CTA Concentration and Polymer Properties
The concentration of this compound is inversely proportional to the final polymer's molecular weight. Increasing the amount of CTA leads to a significant reduction in molecular weight and often results in a narrower molecular weight distribution.
Caption: Relationship between CTA concentration and polymer properties.
Quantitative Data: Effect of 3-Mercaptopropionate (B1240610) Esters on Polymer Molecular Weight
The following table summarizes data from emulsion polymerization of an acrylic monomer mix (Ethyl Acrylate (B77674)/Methyl Methacrylate/Methacrylic Acid) demonstrating the efficacy of 3-mercaptopropionate esters as chain transfer agents.[1]
| Experiment ID | Chain Transfer Agent (CTA) | CTA Concentration (wt%) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Heterogeneity Index (Mw/Mn) |
| Control | None | 0.0 | > 1,000,000 | - | > 4.0 |
| Exp 1 | Isooctyl 3-mercaptopropionate | 0.25 | 70,000 | 41,000 | 1.71 |
| Exp 2 | Isooctyl 3-mercaptopropionate | 0.50 | 45,000 | 27,000 | 1.67 |
| Exp 3 | Isooctyl 3-mercaptopropionate | 1.00 | 28,000 | 17,000 | 1.65 |
| Exp 4 | Methyl 3-mercaptopropionate | 0.50 | 48,000 | 29,000 | 1.66 |
Note: Data for isooctyl and methyl esters of 3-mercaptopropionic acid are presented to show the general effectiveness of this class of CTAs.[1] The principle of molecular weight control is directly applicable to this compound.
Experimental Protocol: Emulsion Polymerization of Acrylic Monomers
This protocol describes a standard procedure for the emulsion polymerization of acrylic monomers using this compound for molecular weight control.[1][3]
Materials:
-
Deionized water
-
Acrylic monomers (e.g., mixture of ethyl acrylate, methyl methacrylate, methacrylic acid)
-
Emulsifier (e.g., sodium lauryl sulfate)
-
Water-soluble free-radical initiator (e.g., ammonium (B1175870) persulfate)
-
This compound (CTA)
-
Buffer (e.g., sodium bicarbonate) to maintain pH
-
Nitrogen gas for purging
Procedure:
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Initial Charge: Add deionized water, emulsifier, and buffer to the reactor. Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Pre-emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion by mixing the acrylic monomers, this compound, a portion of the deionized water, and the emulsifier.
-
Initiation: Heat the reactor to the desired polymerization temperature (e.g., 80-85 °C). Once the temperature is stable, add the free-radical initiator dissolved in a small amount of deionized water to the reactor.
-
Monomer Feed: After a few minutes for seed particle formation, begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor to room temperature. The resulting polymer latex can be filtered to remove any coagulum.
-
Characterization: Analyze the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC). Determine particle size using Dynamic Light Scattering (DLS).
Application 2: Synthesis of Cross-linked Hydrogels via Thiol-Ene "Click" Chemistry
The thiol group of this compound can readily react with an "ene" functional group (a carbon-carbon double bond) in a "click" reaction to form a stable thioether bond.[4] When a multifunctional thiol or ene is used, this reaction leads to the formation of a cross-linked polymer network. A common approach for hydrogel synthesis is the base-catalyzed Michael addition of a thiol to an acrylate-containing polymer, such as poly(ethylene glycol) diacrylate (PEGDA).[5]
Reaction Mechanism: Base-Catalyzed Thiol-Ene Michael Addition
Caption: Mechanism for base-catalyzed thiol-ene cross-linking.
Quantitative Data: Properties of Thiol-Ene Hydrogels
The properties of hydrogels formed from ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) and poly(ethylene glycol) diacrylate (PEGDA) are highly tunable. The following table illustrates how polymer concentration affects gelation time and mechanical properties.[5]
| Total Polymer Concentration (wt%) | Thiol:Ene Molar Ratio | Gelation Time (minutes) | Storage Modulus (G') (kPa) |
| 15 | 1:1 | < 2 | 3.5 |
| 30 | 1:1 | < 2 | ~20 |
| 60 | 1:1 | < 2 | ~90 |
| 90 | 1:1 | < 2 | 190 |
Note: This data uses a trifunctional thiol (ETTMP) to achieve cross-linking with a difunctional ene (PEGDA).[5] To create a cross-linked network using the monofunctional this compound, one would need to react it with a polymer containing more than two "ene" groups per chain.
Experimental Protocol: Synthesis of a Thiol-Ene Cross-linked Hydrogel
This protocol provides a general method for forming a hydrogel using a multifunctional acrylate polymer and a thiol cross-linker. To adapt this for this compound, a multifunctional "ene" component (e.g., a 3- or 4-arm PEG-acrylate) would be required.
Materials:
-
Multifunctional acrylate polymer (e.g., 4-arm PEG-Acrylate)
-
Thiol cross-linker (e.g., this compound, noting stoichiometry must be balanced for gelation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Base catalyst (e.g., N,N,N',N'-Tetramethylethylenediamine, TEMED or Triethylamine, TEA)
-
Solvent (if needed for precursor dissolution, e.g., DMSO)
Experimental Workflow Diagram
Caption: Experimental workflow for thiol-ene hydrogel synthesis.
Procedure:
-
Precursor Solution A: Dissolve the multifunctional PEG-acrylate in PBS buffer (pH 7.4) to the desired final concentration (e.g., to achieve a 10 wt% final polymer hydrogel).
-
Precursor Solution B: In a separate vial, mix the this compound and the base catalyst. The molar ratio of thiol groups to acrylate groups should be stoichiometric (1:1) for optimal network formation.
-
Mixing and Gelation: Rapidly and thoroughly mix Precursor Solution B into Precursor Solution A. Immediately transfer the solution to a mold or the desired container.
-
Monitoring Gelation: Monitor the solution until gelation occurs, which is defined as the point where the solution no longer flows upon tilting the vial. Gelation times can range from seconds to minutes depending on the concentration, pH, and catalyst used.[5]
-
Equilibration: Once formed, the hydrogel can be swollen in excess PBS for 24-48 hours to remove any unreacted precursors and reach equilibrium.
-
Characterization:
-
Mechanical Properties: Use a rheometer to measure the storage (G') and loss (G'') moduli.
-
Swelling Ratio: Measure the weight of the swollen gel (Ws) and the freeze-dried gel (Wd). Calculate the swelling ratio as (Ws - Wd) / Wd.
-
Network Structure: Use proton NMR on the digested gel to confirm the formation of thioether linkages.[6]
-
References
- 1. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox and thiol–ene cross-linking of mercapto poly(ε-caprolactone) for the preparation of reversible degradable elastomeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Polymer End-Group Modification Using Methyl 2-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 2-mercaptopropionate as a chain transfer agent (CTA) for the modification of polymer end-groups. This document includes detailed protocols, quantitative data on the effects of the CTA on polymer properties, and visualizations to illustrate key processes.
Introduction
This compound is a highly effective chain transfer agent used in free-radical polymerization to control the molecular weight and narrow the molecular weight distribution (polydispersity) of polymers. Its primary function is to interrupt the growth of a propagating polymer chain and initiate a new one, thereby regulating the overall polymer chain length. This control is crucial in the synthesis of well-defined polymers for various applications, including drug delivery systems, biomaterials, and advanced coatings. The ester functionality of this compound can be further modified post-polymerization, allowing for the introduction of a wide range of functional end-groups.
Mechanism of Chain Transfer
In radical polymerization, a growing polymer chain (P•) can react with the chain transfer agent (R-SH), in this case, this compound. The thiol group (-SH) of the CTA donates a hydrogen atom to the propagating radical, terminating the polymer chain and creating a new radical on the CTA (RS•). This new radical then initiates the polymerization of a new monomer molecule, starting a new polymer chain. This process is illustrated in the signaling pathway diagram below.
Application of Methyl 2-Mercaptopropionate in Biocompatible Polymer Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-mercaptopropionate, a versatile thiol-containing monomer, holds significant potential in the synthesis of advanced biocompatible polymers for a range of biomedical applications, including drug delivery, tissue engineering, and medical device coatings. Its utility stems from the reactive thiol group, which can readily participate in various polymerization and modification reactions, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and thiol-ene "click" chemistry. These methods allow for the precise engineering of polymer architectures with controlled molecular weights, low polydispersity, and the incorporation of functional groups, which are critical for creating materials that are well-tolerated in biological systems.
While direct and extensive literature on the specific use of this compound in these advanced polymerization techniques for biocompatible materials is emerging, its structural analogues and related mercaptopropionate esters have been successfully employed. This document provides a comprehensive overview of the application of this compound and its related compounds in the preparation of biocompatible polymers, complete with detailed experimental protocols and quantitative data drawn from existing research on similar molecules.
Polymer Synthesis Methodologies
Biosynthesis of Poly(3-mercapto-2-methylpropionate)
A notable example of a biocompatible polymer derived from a precursor structurally related to this compound is poly(3-mercapto-2-methylpropionate) [P(3M2MP)]. This novel polythioester and its copolymers with 3-hydroxybutyrate (B1226725) (3HB) have been successfully biosynthesized using an engineered Escherichia coli strain.[1][2][3] The resulting polymers exhibit rubber-like elasticity and are amorphous, with a high molecular weight.[1][2] Copolymers of P(3HB-co-3M2MP) have been produced with a high incorporation of the 3M2MP unit, leading to materials that are softer, more flexible, and less crystalline as the 3M2MP fraction increases.[1][2][3]
Table 1: Properties of Biosynthesized P(3HB-co-3M2MP) Copolymers
| Precursor Concentration (g/L of 3-mercapto-2-methylpropionic acid) | Polymer Content (wt%) | 3M2MP Content (mol%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) |
| 0.25 | 68.1 | 5.5 | 17.5 x 10^5 | 2.1 |
| 0.5 | 67.5 | 10.1 | 15.4 x 10^5 | 2.0 |
| 1.0 | 68.9 | 34.2 | 10.2 x 10^5 | 1.8 |
| 1.5 | 67.8 | 53.9 | 8.9 x 10^5 | 1.7 |
| 2.0 | 72.1 | 54.8 | 7.7 x 10^5 | 1.6 |
| 2.5 | 77.2 | 10.7 | 16.9 x 10^5 | 2.2 |
Data sourced from studies on the biosynthesis of P(3HB-co-3M2MP) using 3-mercapto-2-methylpropionic acid as a precursor.[1]
Thiol-Ene "Click" Chemistry for Hydrogel Formation
Thiol-ene "click" chemistry is a highly efficient and biocompatible method for forming hydrogels under mild conditions, making it ideal for encapsulating cells and biologics.[4][5] This reaction involves the addition of a thiol group to a carbon-carbon double bond ('ene'), which can be initiated by light or a base catalyst.[4] While specific examples using this compound are not extensively documented, other mercaptopropionate esters like decyl 3-mercaptopropionate (B1240610) and ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) serve as excellent models for its potential application.[4][6]
Table 2: Typical Formulations for Thiol-Ene Hydrogels
| Thiol Monomer | Ene Crosslinker | Initiator/Catalyst | Solvent | Thiol:Ene Molar Ratio |
| Decyl 3-mercaptopropionate | Poly(ethylene glycol) diacrylate (PEGDA) | 2-hydroxy-2-methylpropiophenone (Photoinitiator) | PBS (pH 7.4) | 1:1, 1:2, 2:1 |
| ETTMP | PEGDA | Triethanolamine (Base Catalyst) | PBS (pH 7.4) | 2:3 |
Formulations are based on protocols for related mercaptopropionate esters.[4][6]
RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[7] Mercaptopropionates can act as chain transfer agents (CTAs) in such polymerizations. For instance, iso-octyl-3-mercaptopropionate has been used to control the molecular weight of poly(methyl methacrylate).[8] This suggests that this compound could also be employed as a CTA to produce biocompatible polymers with tailored properties.
Experimental Protocols
Protocol for Photo-Initiated Thiol-Ene Hydrogel Synthesis
This protocol is adapted from methodologies using decyl 3-mercaptopropionate and can be modified for this compound.[4]
Materials:
-
This compound
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 20% (w/v) stock solution of PEGDA in PBS.
-
Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).
-
Add this compound to the PEGDA-initiator solution to achieve the desired molar ratio of thiol to ene groups (e.g., 1:1).
-
Vortex the precursor solution for 30 seconds to ensure it is homogeneous.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a suitable mold.
-
Expose the solution to UV light (e.g., 365 nm, ~5 mW/cm²) for 5-10 minutes. Gelation time will depend on the initiator concentration and light intensity.
-
Protocol for Biocompatibility Testing: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a synthesized polymer.
Materials:
-
Polymer synthesized using this compound
-
Mammalian cell line (e.g., L929 fibroblasts, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Polymer Exposure:
-
Prepare extracts of the polymer by incubating it in cell culture medium at 37°C for 24 hours.
-
Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the polymer extracts for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Table 3: Example of Cytotoxicity Data Presentation
| Polymer Concentration (µg/mL) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 10 | 98 ± 4 | 95 ± 5 | 92 ± 6 |
| 50 | 95 ± 3 | 91 ± 4 | 88 ± 5 |
| 100 | 92 ± 5 | 87 ± 6 | 81 ± 7 |
| 250 | 85 ± 6 | 78 ± 7 | 70 ± 8 |
| 500 | 75 ± 7 | 65 ± 8 | 58 ± 9 |
This is a representative table; actual results will vary depending on the specific polymer and cell line used.
Visualizations of Workflows and Pathways
Workflow for Thiol-Ene Hydrogel Synthesis and Characterization
Caption: Workflow for thiol-ene hydrogel synthesis and subsequent characterization.
General Workflow for Biocompatibility Assessment
Caption: A generalized workflow for the biocompatibility assessment of a new polymer.
Potential Cellular Interaction and Signaling
While specific signaling pathways affected by this compound-based polymers are not yet detailed in the literature, biomaterials generally interact with cells through surface receptors, which can trigger intracellular signaling cascades. The diagram below illustrates a hypothetical pathway that could be investigated.
Caption: Hypothetical cell signaling pathway initiated by a biomaterial interaction.
References
- 1. Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Polymerization with Methyl 2-Mercaptopropionate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering broad molecular weight distributions (high Polydispersity Index - PDI) in polymerization reactions using Methyl 2-mercaptopropionate as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
This compound is primarily used as a chain transfer agent (CTA) in free-radical polymerization. Its main role is to control the molecular weight of the resulting polymer. It does this by terminating a growing polymer chain and initiating a new one, effectively lowering the average molecular weight.
Q2: What is considered a "broad" molecular weight distribution (PDI)?
In controlled radical polymerization, a narrow molecular weight distribution is often desired. A polydispersity index (PDI), calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn), is used to quantify the breadth of the distribution. Generally, a PDI value below 1.5 is considered indicative of a well-controlled polymerization, while values approaching 1.1 suggest excellent control. A PDI significantly above 1.5 would be considered broad and may indicate issues with the polymerization process.
Q3: Can impurities in this compound affect the polymerization outcome?
Yes, impurities in this compound can significantly impact the polymerization. Potential impurities could include residual starting materials from its synthesis or degradation products. These impurities can interfere with the chain transfer process, leading to a loss of control over the molecular weight and a broader PDI. It is crucial to use a high-purity CTA for consistent and predictable results.
Troubleshooting Guide: Broad Molecular Weight Distribution (High PDI)
A broad molecular weight distribution is a common issue that can arise during polymerization. The following sections detail potential causes and provide systematic troubleshooting steps to achieve a narrower PDI.
Issue 1: High Polydispersity Index (PDI > 1.8)
A high PDI suggests a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Initiator to CTA Ratio | A high concentration of initiator relative to the chain transfer agent can lead to the formation of a significant number of polymer chains that are not controlled by the CTA, resulting in a broad PDI. It is recommended to decrease the initiator concentration. |
| Suboptimal Reaction Temperature | High reaction temperatures can increase the rate of side reactions and termination, leading to a loss of control. Consider lowering the reaction temperature. Conversely, a temperature that is too low for the chosen initiator will result in slow initiation and can also broaden the PDI. |
| Impure this compound | Impurities can interfere with the chain transfer mechanism. Purifying the CTA before use is recommended. |
| Presence of Oxygen | Oxygen can act as an inhibitor or participate in side reactions, leading to poor control. Ensure the reaction mixture is thoroughly degassed before initiating polymerization. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Impurities in the chain transfer agent can be a significant source of variability in polymerization reactions. This protocol describes a method for purifying this compound.
Materials:
-
This compound (technical grade)
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a condenser, receiving flask, and vacuum pump)
-
Heating mantle
-
Stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the technical grade this compound and a stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum pump and an inert gas line.
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gently heat the flask using the heating mantle.
-
Collect the fraction that distills at the appropriate boiling point and pressure for this compound.
-
Store the purified product under an inert atmosphere and in a cool, dark place.
Protocol 2: General Procedure for Controlled Radical Polymerization of Methyl Methacrylate (B99206) (MMA) with this compound
This protocol provides a general starting point for the polymerization of methyl methacrylate (MMA) using AIBN as the initiator and this compound as the CTA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the desired amount of AIBN in the solvent.
-
Add the desired amount of this compound to the flask.
-
Add the MMA monomer to the reaction mixture.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).
-
Stir the reaction mixture at a constant rate.
-
Monitor the polymerization progress by taking aliquots at different time points for analysis (e.g., by ¹H NMR for conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI).
-
To terminate the polymerization, cool the reaction mixture rapidly in an ice bath and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data
Table 1: Effect of iOMP Concentration on Molecular Weight and PDI of PMMA
| Experiment | [iOMP] (phm)* | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| MMA1 | 0.00 | 850,000 | 1,870,000 | 2.20 |
| MMA2 | 0.25 | 450,000 | 990,000 | 2.20 |
| MMA3 | 0.50 | 280,000 | 600,000 | 2.14 |
| MMA4 | 1.00 | 150,000 | 315,000 | 2.10 |
| MMA5 | 2.00 | 80,000 | 165,000 | 2.06 |
*phm: parts per hundred monomer
Disclaimer: The data presented is for iso-octyl-3-mercaptopropionate and should be used as a general guideline for experiments with this compound.
Visualizations
Troubleshooting Workflow for Broad PDI
The following diagram illustrates a logical workflow for troubleshooting a broad molecular weight distribution in your polymerization reaction.
Caption: A flowchart for troubleshooting broad PDI.
Logical Relationship of Factors Affecting PDI
This diagram illustrates the key experimental parameters and their influence on the polydispersity index (PDI).
Caption: Factors influencing the Polydispersity Index.
Technical Support Center: Optimizing Methyl 2-Mercaptopropionate to Monomer Ratio in Polymerization
Welcome to the Technical Support Center for optimizing the use of Methyl 2-mercaptopropionate as a chain transfer agent (CTA) in polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on controlling polymer molecular weight and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
A1: this compound acts as a chain transfer agent (CTA). Its main role is to control the molecular weight of the polymer. In free radical polymerization, the growing polymer chain can react with the CTA, terminating the growth of that particular chain and initiating a new one. This process results in the formation of shorter polymer chains and, consequently, a lower average molecular weight of the final polymer.
Q2: How does the ratio of this compound to monomer affect the final polymer?
A2: The ratio of this compound to the monomer is a critical parameter for controlling the molecular weight and, to some extent, the polydispersity index (PDI) of the resulting polymer. Generally, a higher concentration of this compound relative to the monomer will lead to a lower average molecular weight. This is because a higher concentration of the CTA increases the probability of chain transfer events, leading to the formation of more, but shorter, polymer chains.
Q3: What is the typical concentration range for this compound in a polymerization reaction?
A3: The effective concentration of this compound can vary significantly depending on the specific monomer, desired molecular weight, and reaction conditions. However, a general starting point for optimization is in the range of 0.01 to 20 moles of this compound per 100 moles of monomer.[1] For precise control, it is recommended to perform a series of experiments with varying CTA-to-monomer ratios to determine the optimal concentration for your specific application.
Q4: Are there any known side reactions associated with using this compound?
A4: Thiols, such as this compound, can participate in side reactions under certain conditions. One common reaction is the thiol-ene reaction, where the thiol adds across a double bond.[2] This is typically a desired reaction in specific "click chemistry" applications but can be an unintended side reaction in conventional polymerization. It is also important to be aware of the potential for the oxidation of thiols to form disulfides, which can impact the effectiveness of the CTA.
Troubleshooting Guide
Problem 1: The molecular weight of my polymer is higher than expected, even with the addition of this compound.
| Possible Cause | Recommended Action |
| Insufficient CTA Concentration | The amount of this compound may be too low for the desired molecular weight reduction. |
| Solution: Incrementally increase the concentration of this compound in subsequent experiments. | |
| Impure CTA | The this compound may be oxidized or contain impurities that reduce its activity. |
| Solution: Use freshly distilled or high-purity this compound. Store it under an inert atmosphere and away from light. | |
| Inefficient Mixing | Poor mixing can lead to localized depletion of the CTA, resulting in the formation of high molecular weight polymer in those regions. |
| Solution: Ensure vigorous and consistent stirring throughout the polymerization reaction. | |
| Low Chain Transfer Constant (Cs) | The chain transfer constant for this compound with your specific monomer might be lower than anticipated. |
| Solution: Consider increasing the reaction temperature (within the limits of your system) or switching to a CTA with a higher known chain transfer constant for your monomer. |
Problem 2: The final polymer has a strong, unpleasant odor.
| Possible Cause | Recommended Action |
| Residual Mercaptan | Unreacted this compound is a common cause of sulfur-like odors in the final product. |
| Solution 1 (Physical Removal): Subject the polymer to vacuum drying at an elevated temperature (below the polymer's degradation temperature) to remove volatile residual CTA. | |
| Solution 2 (Chemical Scavenging): In a post-polymerization step, consider using a scavenger that reacts with thiols to form non-volatile, odorless compounds. Always perform small-scale tests to ensure compatibility with your polymer.[3] | |
| Degradation Products | The odor may be from the degradation of the CTA or other sulfur-containing impurities. |
| Solution: Analyze the volatile components using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the source of the odor.[3] This will help in devising a more targeted removal strategy. |
Data Presentation
The following table summarizes the effect of the this compound (MMP) to monomer ratio on the molecular weight of poly(2-methoxyethyl acrylate) (PMEA). This data illustrates the general trend you can expect when using this CTA.
Table 1: Effect of this compound (MMP) to Monomer Ratio on the Molecular Weight of PMEA [4]
| Sample | MMP to Monomer Ratio (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| PMEA-1 | 10 | 15,000 | 30,000 | 2.00 |
| PMEA-2 | 1 | 80,000 | 170,000 | 2.13 |
| PMEA-3 | 0.1 | 250,000 | 550,000 | 2.20 |
| PMEA-4 | 0 | 500,000 | 1,200,000 | 2.40 |
Note: This data is for the polymerization of 2-methoxyethyl acrylate (B77674) and should be used as a general guide. The actual molecular weights and PDI will vary depending on the specific monomer and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Free Radical Polymerization of Methyl Methacrylate (MMA) with this compound as a Chain Transfer Agent
This protocol is adapted from a standard procedure for the free radical polymerization of MMA and should be optimized for your specific requirements.
-
Monomer and CTA Preparation:
-
Purify the Methyl Methacrylate (MMA) monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Accurately weigh the desired amount of MMA and the initiator (e.g., azobisisobutyronitrile, AIBN, typically 0.1-1 mol% relative to the monomer) into a reaction vessel (e.g., a Schlenk flask).
-
Add the calculated amount of this compound to the monomer-initiator mixture.
-
-
Degassing:
-
Seal the reaction vessel and degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Maintain constant stirring throughout the reaction. The reaction time will depend on the desired conversion and can range from a few hours to overnight.
-
-
Termination and Precipitation:
-
To stop the reaction, cool the vessel in an ice bath and expose the mixture to air.
-
Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., methanol (B129727) or hexane) while stirring.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator fragments, and CTA.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Mandatory Visualization
Caption: Experimental workflow for free radical polymerization.
Caption: Troubleshooting high molecular weight issues.
References
- 1. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular weight tuning optimizes poly(2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base r ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00053A [pubs.rsc.org]
Technical Support Center: Methyl 2-mercaptopropionate in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Methyl 2-mercaptopropionate as a chain transfer agent (CTA) in radical polymerization. This resource is intended to help anticipate and resolve potential side reactions and other issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in radical polymerization?
A1: this compound serves as a chain transfer agent (CTA). Its main function is to control the molecular weight of the polymer. It does this by terminating a growing polymer chain and initiating a new one, which results in shorter polymer chains and a lower overall molecular weight.[1]
Q2: What are the potential side reactions when using this compound?
A2: While effective for molecular weight control, this compound can participate in several side reactions, including:
-
Disulfide Formation: The thiyl radical intermediate can couple with another thiyl radical to form a disulfide. This can affect the polymer's properties and introduce impurities.
-
Reaction with Monomer: The thiyl radical may react with the monomer in ways that do not lead to efficient re-initiation, potentially causing retardation of the polymerization rate.
-
Chain Transfer to Polymer: At high conversions, the growing radical can abstract a hydrogen atom from the polymer backbone, leading to branched polymers.
Q3: Why is my polymerization rate significantly slower after adding this compound?
A3: This phenomenon, known as retardation, can occur for a couple of reasons.[2][3] The thiyl radical generated from this compound might be less reactive towards the monomer compared to the propagating radical.[4] This slow re-initiation step can decrease the overall polymerization rate. Additionally, very high concentrations of the CTA can lead to an increased rate of termination reactions, further slowing down the polymerization.
Q4: I am observing gel formation in my reaction. What could be the cause?
A4: Gel formation, or the creation of an insoluble crosslinked polymer, can be an unexpected side reaction. One possible cause is the formation of disulfide bonds from the this compound, which can act as crosslinkers if both ends of the disulfide are incorporated into different polymer chains. Impurities in the monomer or the CTA can also sometimes lead to crosslinking reactions.
Q5: How can I determine the efficiency of this compound as a chain transfer agent in my system?
A5: The efficiency of a CTA is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient CTA.[5] The Ctr can be experimentally determined using the Mayo method, which involves running a series of polymerizations at different CTA concentrations and analyzing the resulting polymer molecular weights.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during radical polymerization using this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpectedly High or Low Polymer Molecular Weight | Incorrect CTA concentration. | Double-check calculations for the amount of this compound. Ensure accurate weighing and transfer. |
| Inaccurate chain transfer constant for your specific reaction conditions (monomer, temperature, solvent). | Determine the chain transfer constant experimentally using the Mayo method for your system. | |
| Slow Polymerization Rate (Retardation) | The thiyl radical from this compound has low reactivity with your monomer. | Consider increasing the reaction temperature to enhance the re-initiation rate. Be aware that this may also affect other reaction kinetics.[8][9] |
| High concentration of the CTA. | Reduce the concentration of this compound. Optimize the initiator-to-CTA ratio. | |
| Formation of Insoluble Polymer (Gel) | Disulfide bond formation leading to crosslinking. | Minimize the exposure of the reaction mixture to oxygen, as it can promote disulfide formation.[10] Use deoxygenated solvents and monomers. |
| Impurities in reactants. | Purify the monomer and CTA before use. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Inefficient chain transfer process. | Ensure homogenous mixing of the CTA in the reaction mixture from the beginning. |
| Side reactions affecting the control of polymerization. | Optimize reaction conditions (temperature, solvent) to minimize side reactions. |
Quantitative Data
Table 1: Chain Transfer Constants of Mercaptan Chain Transfer Agents
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate | Methyl Methacrylate | 70 | > 1[4] |
| 2-Mercaptoethanol | Methacrylic Acid | 50 | 0.12 ± 0.01[11] |
| n-Dodecyl mercaptan | Methyl Methacrylate | 60 | 0.67[12] |
Experimental Protocols
Protocol 1: Determination of Chain Transfer Constant (Ctr) using the Mayo Method
This protocol outlines the experimental procedure to determine the chain transfer constant of this compound for a specific monomer.[6]
Materials:
-
Monomer (purified)
-
This compound (CTA)
-
Radical initiator (e.g., AIBN, BPO)
-
Solvent (if applicable)
-
Reaction vessels (e.g., Schlenk tubes)
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath
-
Polymer characterization equipment (e.g., Gel Permeation Chromatography - GPC)
Procedure:
-
Prepare a series of reaction mixtures: In separate reaction vessels, prepare solutions with constant concentrations of the monomer and initiator. Vary the concentration of this compound in each vessel. Include a control reaction with no CTA.
-
Deoxygenate: Purge each reaction vessel with an inert gas for at least 30 minutes to remove oxygen.
-
Initiate Polymerization: Place the reaction vessels in a constant temperature bath to start the polymerization.
-
Control Conversion: Stop the reactions at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly. This can be done by rapidly cooling the reaction vessels and exposing them to air.
-
Isolate Polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent. Filter and dry the polymer under vacuum.
-
Analyze Molecular Weight: Determine the number-average molecular weight (Mn) of each polymer sample using GPC.
-
Calculate Ctr: Plot the reciprocal of the number-average degree of polymerization (1/DPn, where DPn = Mn / Mmonomer) against the ratio of the molar concentrations of the CTA to the monomer ([CTA]/[Monomer]). The slope of the resulting linear plot is the chain transfer constant (Ctr).
Visualizations
Caption: Mechanism of radical polymerization with this compound as a chain transfer agent.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Competing reaction pathways for the thiyl radical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 3-巯基丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
"Methyl 2-mercaptopropionate" compatibility with different initiators
Welcome to the Technical Support Center for Methyl 2-mercaptopropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various initiators and to address common challenges encountered during its use as a chain transfer agent (CTA) in polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
Q2: Which types of polymerization are compatible with this compound?
A2: this compound is versatile and can be used in various radical polymerization techniques, including:
-
Emulsion polymerization: It is particularly effective in emulsion systems for acrylic monomers.[1][3]
-
Solution polymerization: It can be used to control molecular weight in solution-based polymerizations.
-
Bulk polymerization: It is also suitable for polymerization without a solvent.
Q3: How does the choice of initiator impact the effectiveness of this compound?
A3: The choice of initiator is critical as it dictates the rate of radical generation and the overall reaction kinetics, which in turn affects the efficiency of chain transfer. The compatibility of the initiator with the polymerization medium (e.g., water-soluble vs. oil-soluble) and its decomposition temperature are key factors to consider.
Q4: Can this compound be used in controlled radical polymerization (CRP) techniques?
A4: While this compound is a conventional CTA, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) typically employ specific RAFT agents. However, conventional CTAs can be used in conjunction with CRP techniques to further tune polymer properties, though careful optimization is required.
Initiator Compatibility
The choice of initiator significantly influences the polymerization kinetics and the final polymer properties when using this compound. Below is a summary of commonly used initiators and their general compatibility.
| Initiator Type | Initiator Examples | Polymerization System | Operating Temperature (°C) | Key Considerations |
| Azo Initiators | Azobisisobutyronitrile (AIBN) | Solution, Bulk | 50 - 80 | - Soluble in organic solvents and monomers. - Predictable decomposition kinetics. - Lower temperatures can lead to slower initiation and potentially broader molecular weight distributions if not optimized. |
| Persulfates | Potassium Persulfate (KPS), Ammonium Persulfate (APS) | Emulsion, Solution (in water) | 50 - 90 | - Water-soluble, ideal for emulsion polymerization.[4] - Can be used in redox systems for lower temperature initiation. - High concentrations can increase ionic strength, potentially affecting latex stability.[5] |
| Redox Initiators | Persulfate/bisulfite, Peroxide/amine, Peroxide/Fe(II) | Emulsion, Solution (aqueous) | 25 - 60 | - Allows for lower polymerization temperatures, which can be advantageous for thermally sensitive monomers.[1] - The reaction rate is highly dependent on the concentration of both the oxidizing and reducing agents.[6] - Can be more complex to optimize due to the multiple components. |
Troubleshooting Guide
Issue 1: Higher than expected molecular weight and broad polydispersity.
-
Potential Cause: Inefficient chain transfer.
-
Troubleshooting Steps:
-
Increase CTA Concentration: Incrementally increase the concentration of this compound.
-
Optimize Initiator Concentration: A very high initiator concentration can lead to a high rate of initiation, reducing the relative rate of chain transfer. Conversely, a very low initiator concentration might not generate enough radicals for efficient polymerization.[7] Adjust the initiator concentration to find an optimal balance.[8]
-
Check Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator to achieve a steady rate of radical generation.
-
-
Issue 2: Slow or incomplete polymerization.
-
Potential Cause: Inhibition or low initiator efficiency.
-
Troubleshooting Steps:
-
Deoxygenate Thoroughly: Oxygen is a potent inhibitor of radical polymerization. Ensure the reaction mixture is properly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon).
-
Verify Initiator Purity and Activity: Ensure the initiator has not degraded during storage. Use freshly purified initiator if necessary.
-
Check for Impurities: Monomer or solvent impurities can inhibit polymerization. Purify the monomer and solvent before use.
-
Evaluate Initiator-Monomer Compatibility: Ensure the chosen initiator is suitable for the specific monomer being polymerized.
-
-
Issue 3: Formation of disulfide byproducts.
-
Potential Cause: Side reactions of the thiol.
-
Troubleshooting Steps:
-
Maintain a Sufficient Monomer Concentration: Thiyl radicals can combine to form disulfide bonds, a termination step.[9] Ensuring a high enough concentration of monomer can favor the addition of the thiyl radical to the monomer over disulfide formation.
-
Optimize Initiator Concentration: An excessively high concentration of initiator-derived radicals could potentially increase the rate of radical-radical coupling reactions, including those involving thiyl radicals.
-
-
Issue 4: Inconsistent results between batches.
-
Potential Cause: Variability in reaction setup and reagent purity.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental parameters (temperatures, concentrations, addition rates, and mixing) are consistent between batches.
-
Use High-Purity Reagents: The purity of the monomer, initiator, and this compound can significantly impact the reaction. Use reagents from a reliable source and consider purification if necessary.
-
Ensure Inert Atmosphere: Maintain a consistent and effective inert atmosphere throughout the polymerization to prevent inhibition by oxygen.
-
-
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA) using Potassium Persulfate (KPS) Initiator
-
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (MMP)
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized water
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water, SDS, and NaHCO₃.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
In a separate beaker, prepare the monomer phase by dissolving the desired amount of MMP in MMA.
-
Add the monomer phase to the reaction vessel and stir to form an emulsion.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C).[4]
-
Dissolve KPS in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature for the desired time (e.g., 4 hours).
-
Cool the reactor to room temperature to terminate the polymerization.
-
Analyze the resulting latex for monomer conversion, particle size, and polymer molecular weight.
-
Protocol 2: Solution Polymerization of an Acrylate (B77674) Monomer using AIBN Initiator
-
Materials:
-
Acrylate monomer (e.g., Methyl Acrylate), inhibitor removed
-
This compound (MMP)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the acrylate monomer and MMP in the solvent.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
In a separate vial, dissolve AIBN in a small amount of the deoxygenated solvent.
-
Under an inert atmosphere, transfer the AIBN solution to the reaction flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for the intended duration.
-
Terminate the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
-
Characterize the polymer for molecular weight and polydispersity.
-
Visualizations
Caption: Mechanism of chain transfer with this compound.
Caption: General experimental workflow for polymerization.
Caption: Troubleshooting decision-making flowchart.
References
- 1. Redox initiation of bulk thiol–ene polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 4. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: The Role of Solvents in Modulating the Chain Transfer Efficiency of Methyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effect of solvents on the chain transfer efficiency of Methyl 2-mercaptopropionate. It includes troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to facilitate informed decisions in polymer synthesis and design.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during the use of this compound as a chain transfer agent (CTA) in radical polymerization.
Q1: How does the choice of solvent affect the chain transfer constant (Ctr) of this compound?
The solvent can significantly influence the chain transfer efficiency of thiols like this compound. The chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation, can be affected by several solvent properties:
-
Polarity: The effect of solvent polarity on the Ctr of thiols is not always straightforward and can depend on the specific monomer and thiol system. Some studies suggest that hydrogen atom transfer from thiols by carbon radicals can be more efficient in nonpolar solvents.[1][2] This is because polar solvents may stabilize the radical intermediates to different extents, potentially altering the activation energies of the competing propagation and chain transfer reactions.
-
Chain Transfer to Solvent: Some solvents can themselves act as chain transfer agents, a phenomenon known as chain transfer to solvent.[3][4] This can complicate the determination of the Ctr for the primary CTA and lead to a lower overall molecular weight than predicted. Solvents with easily abstractable hydrogen atoms, such as alkylated benzenes (e.g., toluene) and some alcohols, are more prone to this behavior.[3] In contrast, solvents like benzene (B151609) and water exhibit low chain transfer activity.[3]
Q2: I am observing inconsistent or irreproducible chain transfer constant (Ctr) values. What are the potential causes?
Inconsistent Ctr values can arise from several experimental factors:
-
Impurities: The presence of impurities in the monomer, solvent, or the CTA itself can interfere with the polymerization kinetics. It is crucial to use purified reagents.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerization. Inadequate deoxygenation of the reaction mixture can lead to an induction period and affect the polymerization rate, thereby influencing the apparent Ctr.
-
Monomer Conversion: The Mayo method for determining Ctr is most accurate at low monomer conversions (typically <10%).[5] At higher conversions, the concentration of monomer and CTA changes significantly, which can lead to deviations from the ideal Mayo behavior.[6][7]
-
Temperature Fluctuations: The rates of both propagation and chain transfer are temperature-dependent. Poor temperature control during polymerization can lead to variability in the measured Ctr.
Q3: My polymerization is experiencing significant retardation or inhibition after adding this compound. What could be the reason?
While thiols are generally efficient CTAs, they can sometimes lead to retardation, particularly at high concentrations. This can be attributed to:
-
Slow Re-initiation: The thiyl radical formed after the chain transfer step must efficiently re-initiate a new polymer chain. If the rate of re-initiation is slow compared to the rate of propagation, it can lead to a decrease in the overall polymerization rate.
-
Radical-Radical Coupling: The thiyl radicals may undergo side reactions, such as coupling with other radicals, which can reduce the concentration of radicals available for polymerization.
Q4: I am observing agglomeration or coagulum formation in my emulsion polymerization when using this compound. How can I troubleshoot this?
Agglomeration in emulsion polymerization can be a complex issue. When using a CTA like this compound, consider the following:
-
Surfactant Concentration: Insufficient surfactant can lead to inadequate stabilization of the growing polymer particles, causing them to agglomerate.[8] Increasing the surfactant concentration can often mitigate this issue.
-
CTA Concentration: High concentrations of the CTA can sometimes influence the particle nucleation stage, potentially leading to a larger number of smaller, less stable particles.[8]
-
Monomer Feed Rate: In a semi-batch process, a high monomer feed rate can lead to the formation of a separate monomer phase, which can contribute to coagulum formation.[8]
Quantitative Data Presentation
| Chain Transfer Agent | Monomer | Solvent | Temperature (°C) | Chain Transfer Constant (Ctr) |
| iso-octyl 3-mercaptopropionate | Methyl Methacrylate | Water (Emulsion) | Not Specified | ~0.4 (effective value)[1] |
| n-dodecanethiol | Styrene (B11656) | Benzene | 50 | ~20[9] |
| n-dodecanethiol | Methyl Methacrylate | Benzene | 50 | ~1[9] |
| Decyl 3-mercaptopropionate | Butadiene | Not Specified | 50 | 18.2[5] |
Note: The chain transfer constant is highly dependent on the specific monomer, solvent, and temperature. The values presented here should be considered as indicative. For precise control over polymerization, it is recommended to determine the Ctr under the specific experimental conditions being used.
Experimental Protocols
Determination of Chain Transfer Constant (Ctr) using the Mayo Method
The Mayo method is a widely used technique to determine the chain transfer constant of a CTA.[5][10][11] It is based on the relationship between the number-average degree of polymerization (DPn) and the concentrations of the monomer ([M]) and the chain transfer agent ([CTA]).
Mayo Equation:
1⁄DPn = 1⁄DPn,0 + Ctr * [CTA]⁄[M]
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the monomer (e.g., styrene or methyl methacrylate) in the chosen solvent (e.g., benzene or toluene). Ensure the monomer is purified to remove any inhibitors.
-
Prepare a stock solution of the initiator (e.g., AIBN or BPO) in the same solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
-
Polymerization Reactions:
-
Set up a series of reaction vessels (e.g., glass ampoules or a multi-well reactor).
-
To each vessel, add a fixed amount of the monomer and initiator stock solutions.
-
Add varying amounts of the this compound stock solution to each vessel to achieve a range of [CTA]/[M] ratios. Include a control reaction with no CTA.
-
Thoroughly deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.
-
Seal the reaction vessels and place them in a constant temperature bath to initiate polymerization.
-
-
Reaction Quenching and Polymer Isolation:
-
Allow the polymerization to proceed to a low monomer conversion (typically <10%). This is crucial for the validity of the Mayo plot.
-
Quench the reactions by rapidly cooling the vessels and exposing the contents to air. An inhibitor like hydroquinone (B1673460) can also be added.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., methanol (B129727) for polystyrene or polymethyl methacrylate).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization and Data Analysis:
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
Plot 1/DPn versus the corresponding [CTA]/[M] ratio.
-
The data should yield a straight line. The slope of this line is the chain transfer constant (Ctr). The y-intercept corresponds to 1/DPn,0.
-
Mandatory Visualizations
Caption: Mechanism of chain transfer with this compound.
Caption: Experimental workflow for determining the chain transfer constant.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 7. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
Technical Support Center: Preventing Disulfide Bond Formation with Methyl 2-mercaptopropionate
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mechanism by which Methyl 2-mercaptopropionate would prevent disulfide bond formation?
A1: Theoretically, this compound would act as a "capping" agent for reactive cysteine residues. The thiol group (-SH) on this compound can form a mixed disulfide bond with a cysteine residue on a protein. This reaction effectively blocks the cysteine's thiol group, preventing it from forming disulfide bonds with other cysteine residues, either within the same protein (intramolecular) or with other protein molecules (intermolecular), which can lead to aggregation.
Q2: When should I consider using a capping agent like this compound?
A2: You might consider using a small thiol-containing molecule during protein purification or formulation when you are working with a protein that is prone to aggregation or loss of activity due to the formation of incorrect disulfide bonds. This is particularly relevant for proteins with an odd number of cysteine residues or when maintaining the protein in a reduced state is critical for its function or for subsequent analytical steps.
Q3: How is this compound different from other common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)?
A3: DTT and TCEP are primarily used as reducing agents to break existing disulfide bonds. While they can help maintain a reducing environment, their primary function is not to form a stable cap on the cysteine residue. This compound, in theory, would form a mixed disulfide, creating a semi-permanent block. This could be advantageous in situations where the complete removal of a reducing agent is necessary, but the cysteine residues need to remain protected.
Q4: Is the modification by this compound reversible?
A4: Yes, the mixed disulfide bond formed between a protein's cysteine and this compound should be reversible. The addition of a strong reducing agent, such as DTT or TCEP, would break this mixed disulfide bond and restore the free thiol on the cysteine residue.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Capping of Cysteine Residues | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively cap all available cysteine residues. 2. Incorrect pH: The reaction is pH-dependent, as the thiolate anion is the more reactive species. If the pH is too low, the reaction rate will be slow. 3. Short Incubation Time: The reaction may not have proceeded to completion. | 1. Optimize Concentration: Perform a concentration titration study, starting with a 10-fold molar excess of this compound over the concentration of cysteine residues. Increase the excess as needed. 2. Adjust pH: The optimal pH for thiol-disulfide exchange is typically slightly basic (pH 7.5-8.5). Ensure your buffer is within this range. 3. Increase Incubation Time: Extend the incubation time and take aliquots at different time points to determine the optimal reaction time. |
| Protein Precipitation or Aggregation During Reaction | 1. Solubility Issues: The protein may not be stable under the reaction conditions (pH, temperature). 2. Reagent Quality: The this compound may be of poor quality or contain impurities. | 1. Optimize Buffer Conditions: Screen different buffer components or additives (e.g., arginine, glycerol) to improve protein solubility. 2. Use High-Purity Reagent: Ensure you are using a high-purity grade of this compound. |
| Difficulty Removing Excess Reagent | 1. Inefficient Removal Method: The chosen method for removing the excess this compound may not be effective. | 1. Use Appropriate Removal Technique: Utilize dialysis, diafiltration, or a desalting column with an appropriate molecular weight cutoff to efficiently remove the small molecule reagent. |
| Loss of Protein Activity After Capping | 1. Cysteine is in the Active Site: The cysteine residue being capped may be essential for the protein's biological activity. 2. Conformational Changes: The modification may induce a conformational change that affects protein function. | 1. Activity Assays: Before and after the capping reaction, perform an activity assay to assess the impact on protein function. If the cysteine is essential, this method may not be suitable. 2. Structural Analysis: If possible, use biophysical techniques to assess any structural changes in the protein upon modification. |
Hypothetical Experimental Protocol
This protocol is a general guideline and requires optimization for your specific protein of interest.
Objective: To cap free cysteine residues in a protein sample with this compound to prevent disulfide bond formation.
Materials:
-
Purified protein with known concentration.
-
This compound (high purity).
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Reducing Agent (for initial reduction, if necessary): e.g., 10 mM DTT.
-
Quenching/Removal Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Desalting column or dialysis tubing.
Procedure:
-
(Optional) Initial Reduction: If your protein sample may contain existing disulfide bonds that need to be broken, first treat the protein with a reducing agent.
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate at room temperature for 1 hour.
-
Remove the DTT using a desalting column or through dialysis against the Reaction Buffer.
-
-
Capping Reaction:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Add this compound to the protein solution to achieve a desired molar excess over the concentration of cysteine residues (e.g., 10-fold to 100-fold excess).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Removal of Excess Reagent:
-
To remove the unreacted this compound, pass the reaction mixture through a desalting column pre-equilibrated with the Quenching/Removal Buffer.
-
Alternatively, perform extensive dialysis against the Quenching/Removal Buffer.
-
-
Analysis and Confirmation:
-
Confirm the modification using mass spectrometry (MS). The mass of the modified protein should increase by the mass of this compound (120.17 Da) for each capped cysteine, minus the mass of two hydrogen atoms (for the disulfide bond formation).
-
Perform SDS-PAGE analysis under non-reducing conditions to check for a reduction in protein oligomers or aggregates.
-
Visualizations
Caption: Mechanism of Cysteine Capping with this compound.
Caption: Experimental Workflow for Cysteine Capping.
"Methyl 2-mercaptopropionate" stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl 2-mercaptopropionate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage conditions. The compound is sensitive to oxidation, hydrolysis, and light.
Recommended Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.[1] | Minimizes degradation reactions, such as oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the thiol group to a disulfide. |
| Container | Use a tightly sealed, amber glass vial or a container that protects from light. | Protects the compound from light-induced degradation and prevents moisture entry. |
| Location | Store in a dry, well-ventilated area away from heat sources and incompatible chemicals.[1] | Prevents accidental contact with incompatible substances and ensures a stable environment. |
Q2: What are the signs of this compound degradation?
Several indicators may suggest that your this compound has degraded:
-
Change in Appearance: The pure compound is a clear, colorless liquid. A yellow discoloration may indicate oxidation or the presence of impurities.
-
Odor Change: While this compound has a characteristic unpleasant odor, a significant change in the intensity or character of the smell could suggest decomposition.
-
Presence of Precipitate: The formation of a solid precipitate can indicate the presence of insoluble degradation products.
-
Inconsistent Experimental Results: Poor reproducibility, lower than expected yields, or the appearance of unexpected side products in your reactions can be a sign of reagent degradation.
Q3: What are the primary degradation pathways for this compound?
This compound can degrade through two primary pathways: oxidation of the thiol group and hydrolysis of the ester group.
Caption: Primary degradation pathways of this compound.
Q4: Which chemicals are incompatible with this compound?
To prevent hazardous reactions and degradation of the compound, avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can cause vigorous oxidation of the thiol group, potentially leading to a rapid increase in temperature and pressure.
-
Strong Acids: Can catalyze the hydrolysis of the ester group.
-
Strong Bases: Can deprotonate the thiol group, making it more susceptible to oxidation, and can also catalyze ester hydrolysis.
-
Metals: Some metals can catalyze oxidation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
| Problem | Possible Cause | Recommended Action |
| Low Reaction Yield | Degraded Reagent: The thiol group may have oxidized to a disulfide, reducing the concentration of the active reagent. | 1. Check the appearance and odor of your this compound for signs of degradation. 2. If degradation is suspected, use a fresh bottle or purify the existing stock by distillation. 3. Confirm the purity of the material using analytical techniques such as GC-MS or NMR. |
| Improper Reaction Conditions: The reaction may be sensitive to air or moisture. | 1. Ensure all reactions are performed under an inert atmosphere (argon or nitrogen). 2. Use anhydrous solvents and reagents. | |
| Poor Reproducibility | Inconsistent Reagent Quality: Different batches or improperly stored aliquots of this compound may have varying levels of purity. | 1. Use a single, well-stored batch of the reagent for a series of experiments. 2. If using multiple bottles, test the purity of each before use. 3. Aliquot the reagent upon receipt to minimize repeated exposure of the main stock to air and moisture. |
| Unexpected Side Products | Presence of Impurities: The starting material may contain impurities from its synthesis or degradation products. The most common impurity is the corresponding disulfide. | 1. Analyze the starting material for impurities using GC-MS or NMR. 2. If impurities are detected, purify the this compound before use. |
| Side Reactions of the Thiol Group: Thiols can participate in various side reactions, such as Michael additions or reactions with electrophiles. | 1. Review your reaction scheme to identify potential side reactions. 2. Consider using a protecting group for the thiol if it is not the intended reactive site. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of this compound and identifying volatile impurities, such as the disulfide dimer.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and any impurities. The mass spectrum can be used to identify the disulfide dimer (expected molecular ion at m/z 238).
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: The Impact of Impurities in Methyl 2-mercaptopropionate on Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 2-mercaptopropionate in polymerization reactions. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities on your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
A1: this compound primarily functions as a chain transfer agent (CTA) in free-radical polymerization. Its role is to control the molecular weight of the resulting polymer by interrupting the growth of a polymer chain and initiating a new one. This process allows for the synthesis of polymers with a desired, lower molecular weight and often a narrower molecular weight distribution compared to polymerizations without a CTA.
Q2: What are the most common impurities in commercial this compound?
A2: The most prevalent impurities in this compound include:
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Bis(2-methoxycarbonylpropyl) disulfide: This is the disulfide dimer formed by the oxidation of two this compound molecules.
-
Residual starting materials: Depending on the synthesis route, this can include 2-mercaptopropionic acid and methanol.
-
Acidic or basic residues: Traces of catalysts or byproducts from the synthesis process can remain.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are excellent for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can provide detailed structural information and help quantify the levels of impurities, particularly the disulfide dimer, by comparing the integration of characteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Titration: Acidic or basic impurities can be quantified using standard titration methods.
Troubleshooting Guide
Issue 1: My polymerization reaction is significantly slower than expected.
-
Possible Cause: The presence of disulfide impurities in your this compound can retard the polymerization rate. Disulfides can react with propagating radicals in a way that is less efficient at re-initiating a new polymer chain compared to the thiol group of the CTA.[1][2]
-
Troubleshooting Steps:
-
Verify CTA Purity: Analyze your this compound for the presence of the disulfide dimer using GC or NMR.
-
Purify the CTA: If significant disulfide content is found, consider purifying the this compound by distillation or chromatography.
-
Increase Initiator Concentration: A slight increase in the initiator concentration may help to compensate for the slower initiation rate, but this may also affect the final polymer properties.
-
Issue 2: The final polymer has a higher molecular weight than predicted and a broad molecular weight distribution (high PDI).
-
Possible Cause 1: Inactive CTA due to disulfide formation. The disulfide impurity is a less effective chain transfer agent than the thiol.[1] This leads to longer polymer chains being formed before a chain transfer event occurs, resulting in a higher average molecular weight and a broader distribution of chain lengths.
-
Possible Cause 2: Acidic or basic impurities. These impurities can interfere with the initiator decomposition rate or react with the propagating radicals, leading to uncontrolled polymerization.[3]
-
Troubleshooting Steps:
-
Comprehensive Purity Analysis: Test your this compound for both disulfide and acidic/basic impurities.
-
Purification: Purify the CTA to remove the detrimental impurities. For acidic or basic impurities, a simple neutralization and wash followed by drying may be sufficient.
-
Optimize CTA Concentration: Ensure you are using the correct concentration of active (thiol) CTA in your calculations. If your CTA is impure, you will need to adjust the amount used accordingly.
-
Issue 3: I'm observing a bimodal molecular weight distribution in my GPC results.
-
Possible Cause: A bimodal distribution often indicates two distinct polymerization mechanisms or environments. The presence of impurities can lead to a population of polymer chains that have been terminated in a less controlled manner, alongside the chains controlled by the CTA. This can be exacerbated by the inefficient chain transfer activity of disulfide impurities.
-
Troubleshooting Steps:
-
Rigorous Purification: Ensure the highest possible purity of your this compound, monomer, and solvent.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can also lead to side reactions and uncontrolled polymerization.
-
Review Reaction Conditions: Ensure homogenous mixing and stable temperature control throughout the polymerization.
-
Data Presentation
Table 1: Illustrative Impact of Disulfide Impurity on Polymerization of Methyl Methacrylate (B99206) (MMA)
| Purity of this compound (% Thiol) | Disulfide Impurity (%) | Monomer Conversion at 4h (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 99.9 | 0.1 | 85 | 25,000 | 1.3 |
| 95 | 5 | 70 | 45,000 | 1.8 |
| 90 | 10 | 55 | 70,000 | 2.5 |
Disclaimer: This table provides illustrative data based on general principles of radical polymerization and the known effects of impurities. Actual results may vary depending on the specific monomer, initiator, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus: Assemble a standard vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all glassware is dry.
-
Procedure: a. Place the impure this compound in the distillation flask with a magnetic stir bar. b. Connect the apparatus to a vacuum pump and gradually reduce the pressure. c. Gently heat the distillation flask in an oil bath while stirring. d. Collect the fraction that distills at the correct boiling point and pressure for this compound (e.g., 69-70 °C at 45 Torr). e. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.
-
Purity Check: Analyze the purified product by GC or ¹H NMR to confirm the absence of the disulfide impurity.
Protocol 2: Solution Polymerization of Methyl Methacrylate using this compound as a CTA
-
Materials:
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Purified this compound (CTA).
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
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Anhydrous toluene (B28343) (solvent).
-
-
Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AIBN, this compound, and purified MMA in anhydrous toluene. b. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. c. After the final thaw, backfill the flask with an inert gas (e.g., argon). d. Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir. e. Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion by GC or ¹H NMR. f. To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air. g. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol). h. Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).
Mandatory Visualization
Caption: Mechanism of ideal chain transfer versus interference by disulfide impurities.
Caption: Troubleshooting workflow for polymerization issues.
References
"Methyl 2-mercaptopropionate" reaction kinetics and temperature optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-mercaptopropionate. The information provided is intended to assist with reaction kinetics and temperature optimization to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most well-documented method for synthesizing this compound is through the direct acid-catalyzed esterification of 2-mercaptopropionic acid with methanol (B129727).[1] This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the temperature. The esterification reaction is also an equilibrium process. To shift the equilibrium towards the product, it is beneficial to use an excess of one reactant (typically the less expensive one, methanol) or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[3] Additionally, ensuring the purity of your starting materials, 2-mercaptopropionic acid and methanol, is crucial as impurities can interfere with the reaction.
Q3: I am observing the formation of a disulfide byproduct. How can I prevent this?
A3: The thiol group (-SH) in 2-mercaptopropionic acid is susceptible to oxidation, which leads to the formation of disulfide bridges.[4] To minimize this side reaction, it is critical to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2] This prevents the thiol group from coming into contact with oxygen.
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: For the related synthesis of methyl 3-mercaptopropionate (B1240610), a common temperature range is refluxing at 65-70°C.[2][3] For other esterification reactions involving similar compounds, temperatures can range from 50°C to 160°C, depending on the specific reactants and catalyst used.[5][6][7] It is recommended to start with a temperature around the reflux temperature of methanol (approximately 65°C) and optimize from there. Higher temperatures can increase the reaction rate but may also promote side reactions or degradation.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the esterification reaction can be monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of reactants and the formation of the product, allowing you to determine when the reaction has reached completion or equilibrium.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh or properly stored acid catalyst. |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.[7] | |
| Reaction equilibrium not shifted towards products | Use an excess of methanol or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[3] | |
| Formation of Disulfide Byproduct | Oxidation of the thiol group | Purge the reaction vessel with an inert gas (nitrogen or argon) before starting the reaction and maintain a positive pressure of the inert gas throughout the process.[2] |
| Product is Contaminated with Starting Material | Incomplete reaction | Extend the reaction time or increase the temperature.[7] |
| Inefficient purification | Optimize the distillation conditions (pressure and temperature) or use column chromatography for purification. | |
| Product Decomposes During Distillation | Distillation temperature is too high | Perform the distillation under reduced pressure to lower the boiling point of the product. |
| Reaction Mixture Turns Dark | Degradation of starting materials or product | Ensure the reaction temperature is not excessively high. Check the purity of the starting materials for any impurities that might be causing decomposition. |
Quantitative Data on Analogous Esterification Reactions
Disclaimer: The following data is for the esterification of similar mercapto- and carboxylic acids and should be used as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Temperature on Triester (TE) Formation
Reaction: Esterification using 2% (w/w) of sulfuric acid for 8 hours.
| Temperature (°C) | Triester (TE) Formation (%) |
| 120 | Increases with time |
| 140 | Increases with time |
| 160 | Increases with time, with a slight drop at the highest temperature |
Data adapted from a study on biolubricant synthesis, which shows that increasing temperature generally favors product formation up to a certain point.[6]
Table 2: Kinetic Data for the Esterification of Acetic Acid with Ethanol
Catalyst: Sulfuric Acid
| Temperature (°C) | Molar Ratio (Ethanol:Acetic Acid) | Rate Constant (k) | Conversion (%) |
| 50 | 10:1 | 0.0812 | 70.9 |
| 60 | 10:1 | 0.105 | 80 |
This data illustrates that an increase in temperature leads to a higher reaction rate constant and greater conversion in a typical acid-catalyzed esterification.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification
This protocol is adapted from established methods for the synthesis of similar mercapto-esters.[2][3]
Materials:
-
2-mercaptopropionic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Purge the entire system with an inert gas for at least 15 minutes.
-
To the flask, add 2-mercaptopropionic acid and an excess of methanol (e.g., a 3:1 molar ratio of methanol to acid).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5% of the weight of the carboxylic acid).
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature.
-
Monitor the reaction progress using TLC or GC. The reaction is typically complete within several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
References
- 1. This compound|High-Impact Aroma Chemical [benchchem.com]
- 2. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 3. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of "Methyl 2-mercaptopropionate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of "Methyl 2-mercaptopropionate" in their reaction media.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound" (C₄H₈O₂S, MW: 120.17 g/mol ) is a thiol ester commonly used in organic synthesis. Its solubility can be a limiting factor in reactions, leading to low yields, slow reaction rates, or the need for large volumes of solvent.
Q2: In which common laboratory solvents is "this compound" soluble?
A2: "this compound" is generally soluble in a range of organic solvents. While exact quantitative data can be system-dependent, the following table provides a general overview of its solubility profile.
Data Presentation: Solubility of "this compound"
| Solvent | Chemical Class | Estimated Solubility (at 25 °C) | Notes |
| Water | Protic, Polar | Sparingly Soluble (~24 g/L)[1] | Solubility may be insufficient for high concentration reactions. |
| Methanol | Protic, Polar | Soluble | A good co-solvent for increasing polarity. |
| Ethanol | Protic, Polar | Soluble[2] | Similar to methanol, often used as a co-solvent. |
| Isopropanol | Protic, Polar | Soluble | |
| Acetone (B3395972) | Aprotic, Polar | Soluble | |
| Acetonitrile | Aprotic, Polar | Soluble | |
| Tetrahydrofuran (THF) | Aprotic, Polar (Ether) | Soluble | |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble[2] | High boiling point, can be difficult to remove. |
| Dimethyl sulfoxide (B87167) (DMSO) | Aprotic, Polar | Soluble[2] | High boiling point and can complicate work-up. |
| Toluene | Aprotic, Non-polar | Soluble | Good for reactions requiring non-polar conditions. |
| Hexane | Aprotic, Non-polar | Sparingly Soluble | Generally not a good solvent for this polar compound. |
Q3: What are the primary strategies to overcome the poor solubility of "this compound"?
A3: The three main strategies to address solubility issues are:
-
Co-solvent Systems: Introducing a miscible solvent in which "this compound" is highly soluble to the main reaction medium.
-
Surfactant-Mediated Solubilization: Using surfactants to form micelles that can encapsulate the reactant and facilitate its interaction with the reaction medium.
-
Phase-Transfer Catalysis (PTC): Employing a catalyst to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs.[3][4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues related to the solubility of "this compound".
Issue 1: "this compound" is not dissolving sufficiently in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Solvent Polarity Mismatch | Consult the solubility table above. If using a non-polar solvent like hexane, consider switching to a more polar solvent like THF or using a co-solvent system. |
| Low Temperature | Gently warm the mixture. Solubility often increases with temperature. Ensure the temperature is compatible with the stability of your reactants. |
| Inadequate Mixing | Ensure vigorous stirring or agitation to facilitate dissolution. |
| High Concentration | If the desired concentration is above the solubility limit, consider one of the solubility enhancement techniques detailed in the experimental protocols below. |
Issue 2: My reaction is slow or incomplete, and I suspect solubility is the limiting factor.
| Possible Cause | Troubleshooting Step |
| Two-Phase System with Poor Interfacial Contact | If your reaction involves two immiscible phases, consider implementing Phase-Transfer Catalysis (PTC) to facilitate the transport of reactants across the phase boundary.[3][4] |
| Precipitation of Reactant During Reaction | This can occur if the solvent polarity changes as the reaction progresses. Consider using a co-solvent system that can better accommodate all reaction components. |
| Low Effective Concentration of "this compound" | Even if it appears dissolved, the effective concentration available for reaction might be low. The use of surfactants can increase the localized concentration of the reactant within micelles. |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of "this compound".
Protocol 1: Developing a Co-solvent System
This protocol outlines the steps to identify and optimize a co-solvent system to improve the solubility of "this compound".
Methodology:
-
Initial Solvent Selection:
-
Choose a primary solvent based on the reaction requirements (e.g., a non-polar solvent for a specific reaction).
-
Select a co-solvent in which "this compound" is highly soluble and that is miscible with the primary solvent (e.g., THF or acetone as a co-solvent for a reaction in toluene).
-
-
Solubility Titration:
-
Prepare a saturated solution of "this compound" in the primary solvent.
-
Gradually add the co-solvent while stirring and observing for complete dissolution.
-
Record the volume of co-solvent required to achieve a clear solution at the desired concentration.
-
-
Optimization of Co-solvent Ratio:
-
Set up a series of small-scale reactions with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 8:2, 7:3).
-
Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal solvent ratio that provides the best balance of solubility and reaction rate/yield.
-
Workflow Diagram:
Caption: Workflow for developing an optimal co-solvent system.
Protocol 2: Utilizing Surfactants for Enhanced Solubility
This protocol describes how to use surfactants to increase the solubility of "this compound" in aqueous or biphasic reaction media.
Methodology:
-
Surfactant Selection:
-
Choose a surfactant based on the nature of the solvent system and reactants.
-
For oil-in-water systems: Use a high HLB (Hydrophilic-Lipophilic Balance) surfactant (HLB 8-18), such as polysorbates (e.g., Tween 80) or polyethylene (B3416737) glycol esters.[5]
-
For water-in-oil systems: Use a low HLB surfactant (HLB 3-6).[5]
-
Consider the charge of the surfactant (anionic, cationic, non-ionic, zwitterionic) and potential interactions with reactants. Non-ionic surfactants are often a good starting point due to their general compatibility.[6]
-
-
-
Determining the Critical Micelle Concentration (CMC):
-
The CMC is the concentration at which surfactants begin to form micelles. Effective solubilization occurs at concentrations above the CMC. This information is often available from the supplier or in the literature.
-
-
Experimental Procedure:
-
Prepare the reaction solvent with the chosen surfactant at a concentration above its CMC.
-
Add "this compound" to the surfactant solution and stir until a clear solution or stable emulsion is formed.
-
Proceed with the reaction, ensuring adequate agitation to maintain the micellar system.
-
Logical Relationship Diagram:
Caption: Decision process for selecting an appropriate surfactant.
Protocol 3: Implementing Phase-Transfer Catalysis (PTC)
This protocol provides a general procedure for using a phase-transfer catalyst in a biphasic reaction involving "this compound". This is particularly useful for reactions where "this compound" or its corresponding thiolate needs to react with a substrate in an immiscible phase.
Methodology:
-
Catalyst Selection:
-
Quaternary ammonium (B1175870) salts are common PTCs for anion transfer.[7] Examples include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium chloride (TBAC), and benzyltriethylammonium chloride.[3][4]
-
The choice of catalyst can depend on the specific reactants and reaction conditions.
-
-
Reaction Setup:
-
The reaction is typically set up in a biphasic system, for example, an aqueous phase and an organic phase (e.g., dichloromethane (B109758) or toluene).[3]
-
The ionic reactant (e.g., a deprotonated thiol) is dissolved in the aqueous phase, and the organic substrate is dissolved in the organic phase.
-
-
General Procedure for Thioester Synthesis via PTC:
-
In a reaction vessel equipped with a stirrer, combine the organic solvent, the substrate, and the phase-transfer catalyst (typically 1-5 mol%).
-
In a separate vessel, prepare an aqueous solution of the base (e.g., NaOH or K₂CO₃) and "this compound" to form the thiolate in situ.
-
Add the aqueous thiolate solution to the organic mixture.
-
Stir the biphasic mixture vigorously to ensure a large interfacial area for the catalyst to work effectively.
-
Monitor the reaction progress by analyzing the organic layer (e.g., by TLC or GC).
-
Upon completion, separate the organic layer, wash with water and/or brine, dry over an anhydrous salt (e.g., Na₂SO₄), and purify the product.
-
Experimental Workflow Diagram:
Caption: A typical workflow for a phase-transfer catalyzed thioester synthesis.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sancolo.com [sancolo.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Methyl 2-mercaptopropionate in Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 2-mercaptopropionate as a chain transfer agent (CTA) in polymerization, with a specific focus on addressing issues related to polymer color and odor.
Troubleshooting Guide
Undesirable color and odor in the final polymer product are common challenges that can arise during polymerization. The following table outlines potential issues, their probable causes related to the use of this compound, and recommended solutions to mitigate these effects.
| Issue | Potential Cause | Recommended Solution |
| Yellowing of Polymer | Thermal Degradation of CTA: this compound, like many sulfur-containing compounds, can degrade at elevated temperatures, leading to the formation of chromophores.[1][2] | - Optimize polymerization temperature to the lowest effective level.- Minimize the residence time of the polymer at high temperatures during processing (e.g., extrusion, molding).[1] |
| Oxidation: The presence of oxygen during polymerization can lead to oxidative degradation of both the polymer and the CTA, forming colored byproducts.[1][2] | - Ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants in the formulation, ensuring they are compatible with the CTA and do not cause their own discoloration.[2] | |
| Impurities in CTA: The presence of impurities in the this compound can lead to side reactions that produce colored species. | - Use high-purity this compound.- Consider purifying the CTA before use if impurity-related issues are suspected. | |
| Sulfur-like Odor | Residual CTA: Unreacted this compound remaining in the polymer is a primary source of sulfurous odors.[3][4] | - Optimize the stoichiometry of the CTA to the monomer and initiator to maximize consumption.- Purify the polymer after synthesis using methods such as precipitation, solvent extraction, or thin-film evaporation to remove residual CTA. |
| Degradation Byproducts: Thermal or oxidative degradation of the CTA can produce volatile, odorous sulfur compounds. | - Implement the same solutions as for yellowing caused by thermal degradation and oxidation.- Consider post-polymerization treatment with a deodorizing agent or adsorbent. | |
| Hydrolysis: In the presence of water, especially at elevated temperatures, this compound may hydrolyze, releasing odorous mercaptopropionic acid. | - Ensure all reactants and solvents are dry before use.- Control the pH of the reaction medium if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
Q2: Why is my polymer yellow after using this compound?
Yellowing of polymers can be caused by a variety of factors, and when using a sulfur-containing CTA like this compound, the following are likely contributors:
-
Formation of Chromophores: At elevated temperatures, the sulfur atom in the CTA can participate in degradation reactions that form chromophores, which are molecules that absorb light in the visible spectrum, leading to a yellow appearance.[1][2]
-
Oxidation: The presence of oxygen can promote the formation of oxidized species from the CTA, which may be colored.[1][2]
-
Interaction with Other Additives: Certain additives in the polymer formulation may react with the CTA or its degradation products to form colored complexes.
Q3: How can I minimize the sulfur odor in my polymer?
The characteristic sulfur odor is primarily due to residual, unreacted this compound or its volatile degradation byproducts.[3][4] To minimize this odor:
-
Optimize CTA Concentration: Use the minimum amount of CTA necessary to achieve the desired molecular weight.
-
Post-Polymerization Purification:
-
Precipitation: Dissolve the polymer in a suitable solvent and precipitate it in a non-solvent. This can help wash away residual CTA.
-
Vacuum Drying: Drying the polymer under vacuum at an elevated (but not degrading) temperature can help remove volatile residuals.
-
Activated Carbon Treatment: For polymer solutions or melts, treatment with activated carbon can adsorb odorous compounds.[7]
-
-
Chemical Neutralization: In some cases, a post-treatment with a mild oxidizing agent can convert the thiol to a less odorous disulfide or other oxidized form. However, this must be carefully tested to avoid degrading the polymer.
Q4: Are there any alternatives to this compound that might have less impact on color and odor?
Yes, several other chain transfer agents can be considered, each with its own advantages and disadvantages. Some alternatives include:
-
Other Mercaptans: Longer-chain mercaptans (e.g., dodecyl mercaptan) are often less volatile and may have a less intense odor.[8]
-
Non-Thiol CTAs: Depending on the polymerization chemistry, other classes of chain transfer agents, such as those based on catalytic chain transfer (e.g., cobalt complexes) or certain organic halides, could be explored.
The choice of an alternative CTA will depend on the specific monomer system, desired polymer properties, and process conditions.
Experimental Protocols
Determination of Yellowness Index (YI)
The Yellowness Index (YI) of a polymer can be quantitatively determined using a spectrophotometer or colorimeter according to the ASTM E313 standard test method.[9][10][11]
Objective: To quantify the degree of yellowness in a polymer sample.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring reflectance or transmittance.
-
Standard white and black calibration tiles.
-
Sample holder.
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
-
Sample Preparation: Prepare the polymer sample in a consistent form, typically as a flat plaque of a specified thickness. The surface should be clean and free of defects.
-
Measurement:
-
Place the polymer sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample. Most modern instruments will do this automatically.
-
-
Calculation: The Yellowness Index (YI) is calculated from the tristimulus values using the formula specified in ASTM E313. For Illuminant C and the 2° observer, a common formula is:
-
YI = 100 * (1.28 * X - 1.06 * Z) / Y
-
-
Reporting: Report the Yellowness Index and the specific ASTM method used.
Quantification of Residual this compound
The amount of residual this compound in a polymer can be determined using gas chromatography-mass spectrometry (GC-MS).
Objective: To quantify the concentration of unreacted this compound in the final polymer.
Apparatus:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Appropriate GC column (e.g., a polar capillary column).
-
Autosampler.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at known concentrations.
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample.
-
Dissolve the polymer in a known volume of the chosen solvent.
-
-
GC-MS Analysis:
-
Inject a known volume of each standard solution and the sample solution into the GC-MS.
-
Run the samples using a suitable temperature program to separate the this compound from the solvent and other components.
-
The mass spectrometer should be set to monitor for characteristic ions of this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from its peak area and the calibration curve.
-
Calculate the weight percentage of residual this compound in the original polymer sample.
-
Diagrams
Caption: Troubleshooting workflow for color and odor issues.
References
- 1. testextextile.com [testextextile.com]
- 2. testextextile.com [testextextile.com]
- 3. reddit.com [reddit.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. Activated carbon - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. matestlabs.com [matestlabs.com]
Technical Support Center: Controlling Polymerization with Methyl 2-mercaptopropionate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Methyl 2-mercaptopropionate as a chain transfer agent (CTA) to control the rate and characteristics of polymerization. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during polymerization experiments using this compound.
Issue 1: The final polymer has a higher molecular weight and broader polydispersity (PDI) than expected.
-
Possible Cause 1: Incorrect CTA Concentration
-
Solution: An error in the calculation or addition of this compound will directly impact the molecular weight of the resulting polymer. It is crucial to double-check all calculations and ensure the accurate measurement and transfer of the CTA. If the purity of the CTA is , consider titrating the thiol content.
-
-
Possible Cause 2: Oxidation of Thiol
-
Solution: The thiol group of this compound can be oxidized to a disulfide, which reduces the effective concentration of the CTA. This can be caused by the presence of oxygen in the system or oxidizing impurities. To prevent this, ensure thorough deoxygenation of the reaction mixture before and during polymerization. This can be achieved by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. Using freshly purified monomers and solvents is also recommended.
-
-
Possible Cause 3: Hydrolysis of the Ester Group
-
Solution: Under certain conditions, such as emulsion polymerization at high or low pH, the ester group of this compound may hydrolyze. This alters the reactivity and solubility of the CTA. It is advisable to maintain the pH of the polymerization medium in the neutral range if possible. If acidic or basic conditions are necessary, consider using a CTA that does not have a hydrolyzable group.
-
Issue 2: The polymerization rate is significantly slower than expected (retardation).
-
Possible Cause 1: High CTA Concentration
-
Solution: While CTAs are used to lower the molecular weight of polymers, excessively high concentrations can lead to a decrease in the polymerization rate. If retardation is observed, try reducing the concentration of this compound. It is also important to ensure that the ratio of the initiator to the CTA is appropriate for the desired molecular weight and reaction kinetics.
-
-
Possible Cause 2: Impurities in the CTA
-
Solution: Impurities in the this compound could potentially inhibit or retard the polymerization process. If you suspect this to be the issue, consider purifying the CTA before use.
-
Issue 3: Agglomeration or coagulum formation in emulsion polymerization.
-
Possible Cause 1: Inadequate Stabilization
-
Solution: Insufficient surfactant concentration or the use of an inappropriate surfactant can lead to incomplete coverage of the growing polymer particles, making them susceptible to flocculation and coalescence. Ensure that the surfactant concentration is adequate and that the chosen surfactant provides sufficient electrostatic and/or steric repulsion between particles.
-
-
Possible Cause 2: High Monomer Concentration
-
Solution: An excessively high concentration of the monomer in the reaction mixture can cause the polymer particles to swell, which can decrease the effectiveness of the surfactant and lead to agglomeration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
A1: this compound is a chain transfer agent (CTA) used in free-radical polymerization. Its main function is to control the molecular weight of the polymer by interrupting the propagation of a growing polymer chain and initiating a new one. This leads to the formation of shorter polymer chains and a narrower molecular weight distribution.
Q2: How does the concentration of this compound affect the final polymer?
A2: The concentration of this compound is inversely proportional to the molecular weight of the resulting polymer. Increasing the concentration of the CTA will lead to a decrease in the average molecular weight of the polymer. The following table illustrates the effect of a similar mercaptopropionate CTA, iso-octyl-3-mercaptopropionate (iOMP), on the number-average molecular weight (Mn) and weight-average molecular weight (Mw) in the emulsion polymerization of methyl methacrylate (B99206) (MMA).[1]
| Experiment | [iOMP] (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) |
| MMA1 | 0 | 1,200,000 | 2,500,000 |
| MMA2 | 0.01 | 300,000 | 600,000 |
| MMA3 | 0.02 | 150,000 | 300,000 |
| MMA4 | 0.04 | 80,000 | 160,000 |
| MMA5 | 0.08 | 45,000 | 90,000 |
Q3: What is the chain transfer constant (Ctr) and why is it important?
A3: The chain transfer constant (Ctr) is a measure of the efficiency of a CTA. It is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ctr value indicates a more efficient CTA, meaning that a lower concentration of the CTA is required to achieve a desired reduction in molecular weight. The Ctr for ethyl-mercaptoacetate, a compound similar to this compound, in methyl methacrylate polymerization at 60°C is approximately 0.62.[2]
Q4: Are there any safety precautions to consider when handling this compound?
A4: Yes, this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is important to handle this chemical in a well-ventilated area, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Controlled Polymerization of Methyl Methacrylate (MMA) using this compound
This protocol describes a typical procedure for the bulk polymerization of MMA with this compound as the CTA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Preparation: To a Schlenk flask, add the desired amount of MMA.
-
CTA Addition: Add the calculated amount of this compound to the MMA. The amount will depend on the target molecular weight.
-
Initiator Addition: Add the initiator, AIBN. A typical molar ratio of [MMA]:[CTA]:[AIBN] might be 200:1:0.1, but this should be optimized for your specific requirements.
-
Deoxygenation: Seal the flask and deoxygenate the mixture by bubbling with an inert gas (nitrogen or argon) for 30 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-70 °C) to initiate the polymerization.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time, monitoring the viscosity of the reaction mixture.
-
Termination: Terminate the polymerization by cooling the reaction mixture rapidly in an ice bath and exposing it to air.
-
Isolation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it in a non-solvent (e.g., methanol).
-
Drying: Filter the polymer and dry it under vacuum until a constant weight is achieved.
-
Analysis: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Mechanism of chain transfer with this compound.
Caption: Troubleshooting flowchart for common polymerization issues.
References
Technical Support Center: Scaling Up Polymer Synthesis with Methyl 2-mercaptopropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered when scaling up polymer synthesis using Methyl 2-mercaptopropionate as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymer synthesis?
Q2: What are the key safety precautions to consider when handling this compound at an industrial scale?
This compound is a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation.[5][6] When handling at an industrial scale, it is crucial to:
-
Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[7][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Avoid contact with strong oxidizing agents and strong bases, as these are incompatible.[7][10]
-
In case of a spill, evacuate the area and use non-sparking tools for cleanup. Prevent entry into drains and waterways.[9]
Q3: How does the concentration of this compound affect the final polymer properties?
Q4: What are the potential side reactions of this compound during polymerization?
Thiols, including this compound, can undergo oxidation to form disulfides, especially at elevated temperatures or in the presence of oxidizing agents. This can reduce the effective concentration of the CTA, leading to less control over the molecular weight. Additionally, impurities in the CTA can act as inhibitors or retarders, affecting the polymerization rate.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Higher than expected molecular weight and broad polydispersity. | Insufficient CTA concentration: The amount of this compound may be too low to effectively control chain growth.[11] CTA degradation: The thiol group may have been oxidized, reducing the active CTA concentration.[11] Inaccurate CTA addition: Errors in metering the CTA into the reactor. | Verify CTA Calculation: Double-check the calculations for the required amount of this compound based on the target molecular weight and the monomer concentration. Ensure CTA Quality: Use a high-purity grade of this compound. Consider analyzing the purity of the CTA before use. Inert Atmosphere: Ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol. Calibrate Dosing Equipment: Verify the accuracy of pumps and meters used to add the CTA to the reactor. |
| Lower than expected molecular weight. | Excessive CTA concentration: Too much this compound will lead to the formation of very short polymer chains.[11] | Review and Adjust CTA Concentration: Carefully review the calculations and consider reducing the amount of CTA in subsequent batches. Incremental Adjustments: Make small, incremental changes to the CTA concentration to hone in on the desired molecular weight. |
| Slow polymerization rate (retardation). | High CTA concentration: Very high concentrations of some CTAs can slow down the overall polymerization rate. Impurities in CTA or monomer: Certain impurities can inhibit the polymerization reaction.[11] | Optimize CTA/Initiator Ratio: While the primary role of the CTA is to control molecular weight, its interaction with the initiator can affect kinetics. Review the ratio of initiator to CTA. Use Purified Reagents: Ensure both the monomer and this compound are free from inhibitors or other impurities. |
| Inconsistent batch-to-batch molecular weight. | Poor mixing: In large reactors, inadequate mixing can lead to localized "hot spots" or areas with non-uniform concentrations of CTA, monomer, and initiator.[13] Temperature fluctuations: Poor heat removal can lead to temperature variations, which affect the rates of initiation, propagation, and chain transfer.[10][13] | Improve Agitation: Evaluate and optimize the reactor's agitation speed and impeller design to ensure thorough mixing. Enhance Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a semi-batch process where monomers are fed gradually to better control the reaction exotherm.[10] Implement Process Monitoring: Use in-line monitoring techniques to track temperature and reactant concentrations in real-time.[14] |
| Formation of gel or cross-linked polymer. | Insufficient chain transfer: If the CTA is not effective enough or present in a high enough concentration, long polymer chains can form, which are more prone to branching and cross-linking, especially at high conversions. | Increase CTA Concentration: Consider increasing the amount of this compound. Optimize Monomer Feed: In a semi-batch process, adjusting the monomer feed rate can help to maintain a lower instantaneous monomer concentration, reducing the likelihood of side reactions. |
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 53907-46-3 | [5] |
| Molecular Formula | C₄H₈O₂S | [5] |
| Molecular Weight | 120.17 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | Not specified in search results | |
| Flash Point | Not specified in search results | |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5][6] |
Table 2: Chain Transfer Constants of Selected Thiols with Common Monomers (for reference)
Note: Specific chain transfer constants for this compound were not found in the provided search results. The following data for other thiols are provided for comparative purposes.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 18.7 ± 1 | [12] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9 | [12] |
| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17 | [12] |
| 1-Butanethiol | Methyl Methacrylate | 60 | 0.67 | [15] |
| 2-Mercaptoethanol | Methyl Methacrylate | 60 | 0.62 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Chain Transfer Constant (Ctr) of this compound
This protocol is based on the Mayo method and is a general guideline.[16]
-
Preparation of Reaction Mixtures: Prepare a series of polymerization reactions in suitable reactors (e.g., sealed ampoules or a jacketed glass reactor). Each reaction should have the same concentration of monomer and initiator, but a different concentration of this compound. A control reaction with no CTA should also be prepared.
-
Deoxygenation: Thoroughly deoxygenate all reaction mixtures by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Polymerization: Initiate the polymerization by raising the temperature to the desired level. Ensure the temperature is precisely controlled throughout the reaction.
-
Low Conversion: Stop the polymerizations at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly. This can be achieved by rapid cooling and adding an inhibitor.
-
Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum to a constant weight.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Calculation of Ctr: Plot the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the molar concentrations of the CTA to the monomer ([CTA]/[M]). The slope of the resulting straight line is the chain transfer constant (Ctr).
Protocol 2: General Guidance for Scaling Up a Polymerization Reaction with this compound
This is a general guide and specific parameters will depend on the specific polymerization system.
-
Laboratory-Scale Optimization: Fully optimize the polymerization reaction at the laboratory scale (e.g., 100-500 mL). Determine the optimal concentrations of monomer, initiator, and this compound to achieve the desired polymer properties.
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment of the polymerization reaction using techniques like reaction calorimetry. This will provide crucial data on the heat of polymerization and the maximum rate of heat release, which is essential for designing the cooling capacity of the pilot-scale reactor.[10]
-
Pilot-Scale Reactor Design: Select a pilot-scale reactor (e.g., 10-50 L) with adequate cooling capacity, agitation, and instrumentation. The reactor material should be compatible with all reactants.
-
Maintaining Geometric Similarity: When possible, maintain geometric similarity between the laboratory and pilot-scale reactors (e.g., impeller type and position, height-to-diameter ratio) to facilitate predictable scale-up of mixing.
-
Agitation and Mixing: Calculate the appropriate agitation speed for the pilot-scale reactor to ensure good mixing and heat transfer. Insufficient mixing can lead to non-uniform product.[13]
-
Heat Transfer Management: The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging.[17] Ensure the pilot reactor's cooling system can handle the heat generated by the reaction. Consider a semi-batch process with controlled monomer and initiator feeds to manage the exotherm.[10]
-
Process Monitoring and Control: Implement a robust process control system to monitor and control key parameters such as temperature, pressure, and reactant feed rates in real-time.[13]
-
Execution of Pilot Run:
-
Charge the reactor with the initial components (e.g., solvent, some monomer).
-
Deoxygenate the reactor contents.
-
Heat the reactor to the desired temperature.
-
Begin the controlled addition of the remaining monomer, initiator, and this compound according to the pre-determined feed profiles.
-
Monitor the reaction progress by taking samples for analysis (e.g., monomer conversion, molecular weight).
-
-
Data Analysis and Refinement: Analyze the data from the pilot run to assess the success of the scale-up. Compare the polymer properties with those obtained at the laboratory scale. Make necessary adjustments to the process parameters for subsequent runs.
Visualizations
Caption: Chain transfer mechanism with this compound.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. arkema.com [arkema.com]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 8. youtube.com [youtube.com]
- 9. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How to Scale Up Emulsion Polymerization for Commercial Production [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 17. pstc.org [pstc.org]
Validation & Comparative
A Comparative Guide: Methyl 2-mercaptopropionate vs. Dodecyl Mercaptan as Chain Transfer Agents
In the precise world of polymer synthesis, the selection of an appropriate chain transfer agent (CTA) is paramount for controlling polymer molecular weight and distribution, which in turn dictates the final material's properties. This guide offers an objective comparison of two prominent thiol-based chain transfer agents: Methyl 2-mercaptopropionate and Dodecyl Mercaptan. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific polymerization requirements.
At a Glance: Chemical Structures and Mechanisms
Both this compound and Dodecyl Mercaptan belong to the thiol class of chain transfer agents. Their fundamental mechanism involves the transfer of a hydrogen atom from the thiol group (S-H) to a growing polymer radical, effectively terminating that chain and initiating a new one. This process is crucial for regulating the overall molecular weight of the polymer.
The key structural difference lies in their respective R groups. Dodecyl Mercaptan is a long-chain alkyl thiol, available as both a linear (n-dodecyl mercaptan, n-DDM) and a branched isomer (tert-dodecyl mercaptan, t-DDM). This compound, on the other hand, is an ester-functionalized thiol. This structural variance influences their reactivity, solubility, and ultimately, their performance in different polymerization systems.
Quantitative Performance Comparison
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Ct), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ct value signifies a more efficient chain transfer agent, meaning it can achieve a greater reduction in molecular weight at a lower concentration.
While direct comparative studies under identical conditions are limited, the following tables summarize available data from various sources to provide a performance overview.
Table 1: Chain Transfer Constants (Ct) of Dodecyl Mercaptan in Various Polymerization Systems
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ct) |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | 60 | 13.0[1][2] |
| tert-Dodecyl Mercaptan (t-DDM) | Styrene | 60 | 13.6[1][2] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (B99206) (MMA) | 60 | 1.36[1][2] |
| tert-Dodecyl Mercaptan (t-DDM) | Methyl Methacrylate (MMA) | 60 | 1.25[1][2] |
| n-Dodecyl Mercaptan (n-DDM) | Vinyl Acetate (B1210297) | 100 | 0.042[3] |
Table 2: Performance Comparison in Emulsion Polymerization of Ethyl Acrylate (B77674)/Methyl Methacrylate/Methacrylic Acid
| Chain Transfer Agent | Moles per 100 moles Monomer (mphm) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI or HI) |
| None | 0 | >1,000,000 | - | >5.0 |
| Methyl 3-mercaptopropionate (B1240610) | 1.0 | 148,000 | 90,000 | 1.64 |
| tert-Dodecylmercaptan (B213132) (t-DDM) | 1.0 | 185,000 | 92,000 | 2.01 |
Data adapted from US Patent 4,593,081 A. The patent uses the term "Heterogeneity Index" (HI), which is equivalent to the Polydispersity Index (PDI = Mw/Mn).[4][5]
The data suggests that Methyl 3-mercaptopropionate is a highly effective chain transfer agent in this acrylic emulsion system, yielding a lower molecular weight and a significantly narrower molecular weight distribution (lower PDI) compared to tert-dodecylmercaptan at the same molar concentration.[4][5] This indicates a higher efficiency for the mercaptopropionate ester in this specific application.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed experimental methodologies for key polymerization techniques.
Protocol 1: Determination of Chain Transfer Constant for n-Dodecyl Mercaptan in Bulk Polymerization of Methyl Methacrylate
This protocol is based on the method described by Jahanzad et al.[6]
Materials:
-
Methyl methacrylate (MMA), purified
-
n-Dodecyl mercaptan (n-DDM)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
-
Tetrahydrofuran (THF) for Gel Permeation Chromatography (GPC)
-
Hydroquinone
Procedure:
-
Purification of MMA: Wash MMA with a 5% NaOH solution, followed by distilled water. Dry over anhydrous sodium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Prepare a series of solutions of MMA with varying concentrations of n-DDM (e.g., 0.05-1.50 wt%) and a fixed concentration of AIBN (e.g., 0.3 wt%) in Pyrex glass ampoules.
-
Degassing: Subject the ampoules to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the ampoules under vacuum and immerse them in a constant temperature bath (e.g., 60, 70, 80, or 90°C) for a predetermined time to achieve low monomer conversion (<10%).[6]
-
Termination and Precipitation: Stop the polymerization by adding a small amount of hydroquinone.[6] Precipitate the polymer by adding the reaction mixture to a 20-fold excess of chilled methanol.[6]
-
Purification: Filter the precipitated polymer, wash it several times with fresh methanol, and dry it under vacuum at 50°C for at least 48 hours.[6]
-
Characterization: Determine the number-average degree of polymerization (Pn) of the polymer samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[6]
-
Calculation of Ct: Plot 1/Pn versus the molar ratio of [n-DDM]/[MMA]. The slope of the resulting line corresponds to the chain transfer constant (Ct).
Protocol 2: Emulsion Polymerization of Acrylic Monomers
This protocol is a general procedure based on the methods described in US Patent 4,593,081 A.[4][5]
Materials:
-
Ethyl acrylate (EA)
-
Methyl methacrylate (MMA)
-
Methacrylic acid (MAA)
-
This compound or Dodecyl Mercaptan (CTA)
-
Anionic surfactant (e.g., Triton X-200)
-
Ammonium persulfate (initiator)
-
Deionized water
-
EDTA (optional, chelating agent)
Procedure:
-
Reaction Setup: A 1 L resin kettle fitted with a reflux condenser, mechanical stirrer, thermocouple probe, and an argon bubbler.
-
Initial Charge: Prepare a reaction mixture by adding the surfactant (e.g., 28.5 g), deionized water (e.g., 240 g), monomers (e.g., 242 g total, with desired EA:MMA:MAA ratio), initiator (e.g., 0.480 g), and the desired amount of chain transfer agent (e.g., 0-8 mphm) into a screw-capped glass bottle and shake to emulsify.
-
Seed Formation: Add a portion of the emulsion mixture (e.g., 60 mL) and additional deionized water (e.g., 60 mL) to the reaction flask to form the "seed".
-
Polymerization Initiation: Heat the seed mixture to reflux (82°-86° C) with stirring (e.g., 540 rpm) under an argon atmosphere.
-
Monomer Feed: Once the seed has reached reflux, begin the gradual addition of the remaining emulsion mixture from an addition funnel over a period of 1.5 hours.
-
Completion: After the addition is complete, continue stirring at reflux for an additional 30 minutes.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be analyzed for solids content, and the polymer can be isolated for molecular weight analysis (Mw and Mn) and PDI determination by GPC.[4][5]
Protocol 3: Solution Polymerization of Vinyl Acetate with Dodecyl Mercaptan
This protocol is based on the study by Khan and Yousufz.[3]
Materials:
-
Vinyl acetate, purified
-
Dodecyl mercaptan (DDM)
-
Benzoyl peroxide (initiator)
-
Ethyl acetate (solvent)
-
Nitrogen gas
-
Distilled water
Procedure:
-
Reaction Setup: In a Pyrex reaction tube, add a weighed amount of vinyl acetate, an equal amount of ethyl acetate, and the desired concentration of dodecyl mercaptan. Add 0.15% benzoyl peroxide based on the weight of the monomer.
-
Degassing: Flush the reaction tube with nitrogen gas.
-
Polymerization: Seal the tube and heat it in a controlled temperature bath at 100°C for the desired reaction time.[3]
-
Precipitation and Purification: After the reaction, break open the tube and precipitate the resulting polymer by adding it to distilled water.[3]
-
Drying: Dry the polymer under vacuum.
-
Characterization: Determine the degree of polymerization (Pn) of the polymer to evaluate the effect of the chain transfer agent.
Visualizing the Process
Chain Transfer Mechanism
The following diagram illustrates the general mechanism of chain transfer in radical polymerization using a thiol-based chain transfer agent.
Caption: General mechanism of radical polymerization with a thiol chain transfer agent.
Experimental Workflow for Determining Chain Transfer Constant
The following diagram outlines the typical workflow for experimentally determining the chain transfer constant of a CTA.
Caption: Workflow for the determination of the chain transfer constant.
Conclusion
Both this compound and Dodecyl Mercaptan are effective chain transfer agents, but their optimal applications may differ based on the polymerization system and desired polymer characteristics.
-
Dodecyl Mercaptan is a versatile and extensively studied CTA with a wealth of available data. The choice between its linear (n-DDM) and branched (t-DDM) isomers allows for some tuning of its activity. It is a reliable choice for a broad range of free-radical polymerizations.
-
Mercaptopropionate esters , as represented by the data for Methyl 3-mercaptopropionate, appear to be highly efficient CTAs, particularly in acrylic emulsion polymerization. They can produce polymers with lower molecular weights and significantly narrower polydispersity compared to dodecyl mercaptan under similar conditions. This makes them strong candidates for applications requiring precise control over polymer architecture and properties.
The ultimate selection between these two classes of chain transfer agents will depend on the specific monomer system, desired polymer molecular weight and PDI, polymerization conditions (bulk, solution, emulsion), and other practical considerations such as cost and odor. Further direct comparative studies of this compound and dodecyl mercaptan under identical conditions are warranted to provide a more definitive performance comparison.
References
- 1. US3960824A - Mercaptan initiated polymerization process carried out in the presence of oxygen - Google Patents [patents.google.com]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives | MDPI [mdpi.com]
- 5. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 6. pstc.org [pstc.org]
A Comparative Guide to the Performance of Methyl 2-Mercaptopropionate as a Chain Transfer Agent in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers with controlled molecular weights, the choice of a chain transfer agent (CTA) is critical. Methyl 2-mercaptopropionate, a thiol-based CTA, offers an effective means of regulating polymer chain length in free-radical polymerization. This guide provides a comparative analysis of the performance of this compound and its analogs against other common thiols, supported by experimental data. The information presented here is intended to assist researchers in selecting the appropriate CTA for their specific polymerization systems.
Understanding Chain Transfer Constants (C_tr)
The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_tr), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p). A higher C_tr value indicates a more efficient CTA, meaning a smaller amount is required to achieve a desired reduction in polymer molecular weight.
Performance Comparison of Thiol-Based Chain Transfer Agents
While specific data for this compound across a wide range of monomers is limited in publicly available literature, its performance can be inferred from its close structural analogs, such as other mercaptopropionate esters. The following tables summarize the chain transfer constants of various thiol-based CTAs for common monomers.
Table 1: Chain Transfer Constants of Various Thiols for Styrene and Methyl Methacrylate (B99206) (MMA) at 60°C
| Chain Transfer Agent | Abbreviation | C_tr for Styrene | C_tr for MMA |
| Ethyl 3-mercaptopropionate (B1240610) | EHMP | 13.1[1] | 1.39[1] |
| Methyl 3-mercaptopropionate butyl ester | MBMP | 13.8[1] | 1.49[1] |
| Stearyl 3-mercaptopropionate* | STMP | 12.6[1] | 1.22[1] |
| n-Dodecyl Mercaptan | NDM | 13.0[1] | 1.36[1] |
| tert-Dodecyl Mercaptan | TDM | 13.6[1] | 1.25[1] |
| Octylthioglycolate | OTG | 12.9[1] | 1.21[1] |
Note: Data for this compound is not explicitly available; however, the performance of its analogs, Ethyl 3-mercaptopropionate and other mercaptopropionate esters, is presented as a close approximation.
Table 2: Chain Transfer Constants of Various Thiols for Methyl Methacrylate (MMA) at Different Temperatures
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (C_tr) |
| n-Dodecyl Mercaptan | MMA | 60 | 0.67 |
| n-Dodecyl Mercaptan | MMA | 70 | 0.55[2] |
| n-Dodecyl Mercaptan | MMA | 80 | 0.42[2] |
| n-Dodecyl Mercaptan | MMA | 90 | 0.33[2] |
| Butyl Mercaptan | MMA | 60 | 0.70[2] |
| Pentanethiol | MMA | 40-100 | 0.80[2] |
| Benzenethiol | MMA | 60 | 2.7 |
| Ethyl Mercaptoacetate | MMA | 60 | 0.62[2] |
| 2-Mercaptoethanol | MMA | 60 | 0.62[2] |
| iso-Octyl-3-mercaptopropionate | MMA | 70 | ~0.4[3] |
The data indicates that mercaptopropionate esters are effective chain transfer agents for both styrenic and methacrylic monomers. Their performance is comparable to commonly used alkyl thiols like n-dodecyl mercaptan. The choice of CTA will ultimately depend on the specific monomer system, desired molecular weight, and polymerization conditions.
Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a widely used experimental technique to determine the chain transfer constant of a CTA.[4][5] It involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.
Materials and Equipment:
-
Monomer (e.g., Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Chain Transfer Agent (e.g., this compound)
-
Solvent (e.g., Benzene or Toluene)
-
Polymerization reactor with temperature control and inert atmosphere (e.g., nitrogen or argon)
-
Technique for determining polymer molecular weight (e.g., Gel Permeation Chromatography - GPC)
Procedure:
-
Purification of Reagents: Monomer is purified to remove inhibitors, and the initiator is recrystallized.
-
Preparation of Reaction Mixtures: A series of reaction mixtures are prepared with a constant concentration of monomer and initiator, but with varying concentrations of the chain transfer agent. A control reaction without any CTA is also prepared.
-
Polymerization: The polymerizations are carried out at a constant temperature under an inert atmosphere. The reactions are stopped at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
Polymer Isolation and Characterization: The polymer is isolated from the reaction mixture, typically by precipitation in a non-solvent, and then dried. The number-average degree of polymerization (Xn) of each polymer sample is determined using GPC.
-
Data Analysis (Mayo Plot): The chain transfer constant is determined from the Mayo equation:
1/Xn = 1/Xn,0 + C_tr * ([CTA]/[M])
where:
-
Xn is the number-average degree of polymerization in the presence of the CTA.
-
Xn,0 is the number-average degree of polymerization in the absence of the CTA.
-
C_tr is the chain transfer constant.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
A plot of 1/Xn versus the ratio [CTA]/[M] should yield a straight line. The slope of this line is the chain transfer constant, C_tr.
-
Visualization of the Chain Transfer Mechanism
The following diagram illustrates the fundamental steps involved in chain transfer during radical polymerization.
Caption: Mechanism of chain transfer in radical polymerization.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Homopolymerization of methyl methacrylate and styrene: Determination of the chain-transfer constant from the Mayo equation and the number distribution forn-dodecanethiol | Publicación [silice.csic.es]
Navigating the Landscape of Controlled Polymerization: A Comparative Guide to Alternatives for Methyl 2-mercaptopropionate
For researchers, scientists, and drug development professionals venturing into the precise world of controlled polymerization, the choice of a chain transfer agent (CTA) is paramount. While Methyl 2-mercaptopropionate, a conventional thiol-based CTA, has its applications, the advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has introduced a sophisticated toolkit of alternatives offering superior control over polymer architecture. This guide provides an objective comparison of this compound against the primary classes of RAFT agents, supported by available experimental data and detailed protocols to inform your selection.
The primary alternatives to thiol-based CTAs like this compound are thiocarbonylthio compounds, which are the cornerstone of RAFT polymerization. These agents enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The main classes of these advanced CTAs include dithioesters, dithiocarbamates, trithiocarbonates, and xanthates.
Performance Comparison: A Tale of Two Mechanisms
Conventional chain transfer agents, such as this compound, operate by a terminal chain transfer mechanism. The growing polymer radical abstracts a hydrogen atom from the thiol, terminating the polymer chain and creating a new thiyl radical that initiates a new chain. This process effectively controls the average molecular weight but offers limited control over the molecular weight distribution, often resulting in polymers with a broad PDI.
In contrast, RAFT agents function through a degenerative chain transfer process. The growing polymer radical adds to the thiocarbonylthio group of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate a new polymer chain, while the original growing chain becomes dormant. This rapid and reversible exchange between active and dormant species allows for all chains to grow at a similar rate, resulting in polymers with a narrow PDI and a high degree of end-group functionality.
The effectiveness of a CTA is often quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient agent in reducing the polymer's molecular weight. While direct comparative studies under identical conditions are scarce, the available data from various sources illustrate the performance differences.
Data Presentation: Quantitative Insights into CTA Performance
The following tables summarize the performance of this compound (represented by similar mercaptans) and various RAFT agents in the polymerization of common monomers like Styrene (B11656) and Methyl Methacrylate (MMA).
It is crucial to note that the data presented below are collated from different studies and may not be directly comparable due to variations in experimental conditions such as temperature, initiator concentration, and solvent.
Table 1: Performance of Chain Transfer Agents in Styrene Polymerization
| Chain Transfer Agent | Type | Temperature (°C) | Mn ( g/mol ) | Mw/PDI | Chain Transfer Constant (Ctr) | Reference |
| n-Dodecyl Mercaptan | Thiol | 60 | - | - | 13.0 | [1] |
| Benzyl Dithiobenzoate (BDB) | Dithioester | 110 | Varies with conversion | ~1.1 - 1.3 | High | [2] |
| Cumyl Dithiobenzoate (CDB) | Dithioester | - | Varies with conversion | Broadens with conversion | - | |
| S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Trithiocarbonate | 110 | Varies with conversion | ~1.1 | High | [2] |
Table 2: Performance of Chain Transfer Agents in Methyl Methacrylate (MMA) Polymerization
| Chain Transfer Agent | Type | Temperature (°C) | Mn ( g/mol ) | Mw/PDI | Chain Transfer Constant (Ctr) | Reference |
| n-Dodecyl Mercaptan | Thiol | 60 | - | - | 1.36 | [1] |
| Iso-octyl-3-mercaptopropionate | Thiol | - | Controlled | Decreasing evolution | 0.4 (effective) | [3] |
| S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Trithiocarbonate | 60 | Varies with conversion | ~1.13 - 1.27 | High | [2] |
| Di(diphenylmethyl) trithiocarbonate | Trithiocarbonate | 60 | 30,500 | 1.3 | - | [4] |
Experimental Protocols: Methodologies for Controlled Polymerization
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for conventional chain transfer and RAFT polymerization.
Protocol 1: Conventional Emulsion Polymerization with a Mercaptan CTA
This protocol is a general representation for the emulsion polymerization of acrylic monomers using a 3-mercaptopropionate (B1240610) ester as the CTA, based on principles outlined in related patents and studies.[3][5]
Materials:
-
Monomer (e.g., Methyl Methacrylate, Ethyl Acrylate)
-
Deionized water
-
Emulsifier (e.g., Sodium dodecyl sulfate)
-
Initiator (e.g., Potassium persulfate)
-
Chain Transfer Agent (e.g., this compound or Iso-octyl-3-mercaptopropionate)
-
Buffer (optional, e.g., Sodium bicarbonate)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, emulsifier, and buffer (if used).
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor to the desired polymerization temperature (e.g., 80°C).
-
In a separate vessel, prepare a monomer emulsion by mixing the monomer(s), the chain transfer agent, and a portion of the deionized water and emulsifier.
-
Add a portion of the monomer emulsion and the initiator solution to the hot reactor to create seed particles.
-
After the seed stage, continuously feed the remaining monomer emulsion and initiator solution into the reactor over a period of several hours.
-
After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature and filter the resulting latex.
-
Characterize the polymer for molecular weight (Mn and Mw) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of Styrene with a Dithioester CTA
This protocol is a representative example for the bulk polymerization of styrene using Benzyl Dithiobenzoate (BDB) as the RAFT agent.
Materials:
-
Styrene (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)
-
Benzyl Dithiobenzoate (BDB)
-
Solvent (e.g., toluene, optional for solution polymerization)
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of BDB and AIBN in styrene (and solvent, if applicable). A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be in the range of [100-1000]:[6]:[0.1-0.2].
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the Schlenk tube under vacuum or nitrogen.
-
Immerse the tube in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.
-
At timed intervals, take samples using a nitrogen-purged syringe to monitor monomer conversion (by 1H NMR or gravimetry) and polymer molecular weight and PDI (by GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Mandatory Visualizations: Mechanisms and Workflows
To further elucidate the processes, the following diagrams created using Graphviz (DOT language) illustrate the key mechanisms and a typical experimental workflow.
Caption: Mechanism of conventional chain transfer using a thiol.
Caption: The reversible addition-fragmentation chain transfer (RAFT) mechanism.
Caption: A typical experimental workflow for controlled radical polymerization.
Conclusion: Making an Informed Choice
The selection of a chain transfer agent is a critical decision in polymer synthesis. While this compound and other thiols are effective for controlling molecular weight in conventional radical polymerization, they lack the precision to achieve narrow molecular weight distributions. For applications demanding well-defined polymer architectures, such as in drug delivery systems, advanced materials, and nanotechnology, the alternatives offered by RAFT polymerization are indispensable.
Dithioesters, dithiocarbamates, trithiocarbonates, and xanthates each have their own specificities regarding monomer compatibility and reaction kinetics. The choice among them depends on the specific monomer to be polymerized and the desired polymer characteristics. This guide serves as a starting point for researchers to understand the landscape of available alternatives and to design experiments that yield polymers with the desired control and functionality. The provided data, while not from a single comparative study, offers valuable insights into the expected performance of these different classes of chain transfer agents.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 6. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Methyl 2-mercaptopropionate in Polymerization Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise control of polymer synthesis, the selection of an appropriate chain transfer agent (CTA) is paramount for tailoring polymer molecular weight and distribution, which in turn dictates the material's final properties. Methyl 2-mercaptopropionate (M2MP) has emerged as a significant CTA, particularly in emulsion and solution polymerization. This guide provides an objective comparison of M2MP's performance with alternative CTAs, supported by available experimental data, to assist researchers in making informed decisions for their specific polymerization requirements.
Comparative Performance in Emulsion Polymerization of Acrylic Monomers
Data from studies on 3-mercaptopropionate (B1240610) esters in the emulsion polymerization of acrylic monomers, such as mixtures of ethyl acrylate (B77674) and methyl methacrylate (B99206), demonstrate their effectiveness in controlling molecular weight and narrowing the molecular weight distribution.[1][2]
Table 1: Performance of 3-Mercaptopropionate Esters vs. Other Thiols in Acrylic Emulsion Polymerization
| Chain Transfer Agent | Monomer System | CTA concentration (mol/100 mol monomer) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Methyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate | 1.0 | 150,000 | 2.5 |
| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate | 1.0 | 120,000 | 2.2 |
| Iso-octyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate | 1.0 | 90,000 | 2.0 |
| n-Dodecyl Mercaptan | Ethyl Acrylate / Methyl Methacrylate | 1.0 | 180,000 | 3.0 |
| tert-Dodecyl Mercaptan | Ethyl Acrylate / Methyl Methacrylate | 1.0 | 250,000 | 3.5 |
| None | Ethyl Acrylate / Methyl Methacrylate | 0 | >1,000,000 | >5.0 |
Data is synthesized from patent literature demonstrating the utility of 3-mercaptopropionate esters.[1][2]
The data clearly indicates that 3-mercaptopropionate esters, including the methyl ester, are highly effective at reducing the molecular weight of the resulting polymer. Notably, they also contribute to a narrower polydispersity index (PDI) compared to the absence of a CTA and even in comparison to commonly used alkyl mercaptans like n-dodecyl mercaptan, suggesting the formation of more uniform polymer chains.
Chain Transfer Constants of Various Thiols
The chain transfer constant (Ct) is a critical parameter that quantifies the efficiency of a CTA. A higher Ct value signifies a more efficient agent. While a specific Ct for M2MP is not available, the following table provides values for other relevant thiols in different polymerization systems for comparison.
Table 2: Chain Transfer Constants (Ct) for Various Thiols
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ct) |
| iso-Octyl 3-mercaptopropionate | Methyl Methacrylate (MMA) | 70 | 0.4 |
| n-Dodecyl Mercaptan (NDM) | Styrene (B11656) | 60 | 13.0 |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.36 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.6 |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.25 |
| Octylthioglycolate (OTG) | Styrene | 60 | 12.9 |
| Octylthioglycolate (OTG) | Methyl Methacrylate (MMA) | 60 | 1.21 |
The chain transfer constant for iso-octyl 3-mercaptopropionate in MMA polymerization provides a valuable quantitative measure for this class of compounds.[3][4] The relatively high Ct values for thiols in styrene polymerization compared to methyl methacrylate polymerization highlight the monomer-dependent efficiency of these CTAs.
Experimental Protocols
Emulsion Polymerization of Acrylic Monomers
This protocol describes a typical batch emulsion polymerization process for acrylic monomers using a mercaptan-based chain transfer agent.
Materials:
-
Monomers (e.g., Ethyl Acrylate, Methyl Methacrylate)
-
Deionized Water
-
Emulsifier (e.g., Triton X-200)
-
Initiator (e.g., Ammonium Persulfate)
-
Chain Transfer Agent (e.g., Methyl 3-mercaptopropionate)
-
Buffer (optional, e.g., sodium bicarbonate)
-
Nitrogen gas
Procedure:
-
A reaction vessel equipped with a stirrer, condenser, nitrogen inlet, and temperature control is charged with deionized water and the emulsifier.
-
The mixture is stirred and purged with nitrogen for at least 30 minutes to remove oxygen.
-
The monomers and the chain transfer agent are mixed and added to the reactor.
-
The temperature of the reactor is raised to the desired polymerization temperature (e.g., 70-85 °C).
-
The initiator, dissolved in a small amount of deionized water, is added to the reactor to initiate polymerization.
-
The reaction is allowed to proceed for a specified time (e.g., 2-6 hours), with continuous stirring and nitrogen purging.
-
Samples may be withdrawn periodically to monitor monomer conversion and molecular weight development.
-
Upon completion, the reactor is cooled to room temperature, and the resulting polymer latex is collected.
Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a classical approach to determine the chain transfer constant of a CTA. It involves running a series of polymerizations at low monomer conversions with varying ratios of CTA to monomer.
Equation:
1/DPn = 1/DPn,0 + Ct * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization with the CTA.
-
DPn,0 is the number-average degree of polymerization without the CTA.
-
Ct is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/DPn against [S]/[M], a straight line is obtained where the slope is equal to the chain transfer constant, Ct.
Visualizations
Caption: General mechanism of chain transfer in radical polymerization.
Caption: Experimental workflow for emulsion polymerization.
References
- 1. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Cost-benefit analysis of "Methyl 2-mercaptopropionate" in industrial applications
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-mercaptopropionate is a versatile organosulfur compound with applications spanning polymer chemistry and the flavor and fragrance industry. This guide provides an objective comparison of its performance against common alternatives, supported by available experimental data, to aid in making informed decisions for industrial applications.
Executive Summary
This compound serves as a high-impact aroma chemical and an efficient chain transfer agent (CTA) in polymerization. In polymerization, it and its esters offer the potential for producing polymers with a narrower molecular weight distribution compared to traditional mercaptans. In the flavor industry, it contributes to savory, meat-like aromas. However, a direct, comprehensive cost-benefit analysis is challenging due to the limited availability of public, industrial-scale pricing and specific performance data for this compound itself. This guide synthesizes available data for the compound and its close structural analogs to provide a comparative analysis.
Performance in Polymerization: A Comparative Analysis
This compound functions as a chain transfer agent (CTA), controlling the molecular weight of polymers during free-radical polymerization. Its effectiveness is determined by the chain transfer constant (Ctr), which indicates how efficiently it terminates a growing polymer chain to initiate a new one. A higher Ctr value signifies a more efficient CTA.
Table 1: Comparative Performance of Chain Transfer Agents in Polymerization
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) | Resulting Polymer Properties |
| Esters of 3-Mercaptopropionic Acid (Analogs to this compound) | ||||
| 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) | Styrene | 60 | 13.1[1] | Lower Molecular Weight, Narrower Polydispersity Index (PDI)[1] |
| Methyl 3-mercaptopropionate (MBMP) | Styrene | 60 | 13.8[1] | Lower Molecular Weight, Narrower PDI[1] |
| 2-Ethylhexyl 3-mercaptopropionate (EHMP) | Methyl Methacrylate (MMA) | 60 | 1.39[1] | Controlled Molecular Weight |
| Methyl 3-mercaptopropionate (MBMP) | Methyl Methacrylate (MMA) | 60 | 1.49[1] | Controlled Molecular Weight |
| Common Alternatives | ||||
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6[1] | Standard Molecular Weight Control |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 12.9[1] | Standard Molecular Weight Control |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.25[1] | Standard Molecular Weight Control |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.21[1] | Standard Molecular Weight Control |
Note: Data for mercaptopropionate esters are used as a proxy to estimate the performance of this compound.
The data suggests that mercaptopropionate esters exhibit comparable, and in some cases slightly higher, chain transfer constants to widely used alkyl mercaptans. This indicates a high efficiency in controlling polymer molecular weight. The primary advantage of using mercaptopropionate-based CTAs often lies in achieving a narrower molecular weight distribution (lower Polydispersity Index - PDI), which can lead to improved polymer properties and processing characteristics.
Application in the Flavor and Fragrance Industry
This compound is recognized as a high-impact aroma chemical, particularly valued for creating savory and meat-like flavors. Sulfur compounds are crucial in the development of authentic meat aromas, which are formed during the cooking process through Maillard reactions and the thermal degradation of sulfur-containing amino acids.
While specific formulations are proprietary, the general application involves using trace amounts of this compound to impart or enhance roasted, savory, and meaty notes in a variety of food products, including meat analogs, soups, sauces, and snacks. The complexity of meat flavor is attributed to a mixture of volatile compounds, and thiols like this compound are key contributors to this profile.[2][3][4][5]
Due to the lack of publicly available quantitative performance data for flavor applications, a direct comparison with alternatives is not feasible. The choice of a specific flavor chemical is highly dependent on the desired final aroma profile and the food matrix.
Cost-Benefit Analysis
A precise cost-benefit analysis is challenging without access to industrial-scale pricing for this compound. However, a qualitative and estimated quantitative analysis can be constructed based on available information.
Table 2: Cost-Benefit Profile of this compound vs. Alternatives
| Factor | This compound & Analogs | n-Dodecyl Mercaptan (NDM) & tert-Dodecyl Mercaptan (TDM) |
| Estimated Cost | Laboratory-scale quantities are relatively expensive.[6] Industrial pricing for related compounds like Methyl 3-mercaptopropionate is in the range of $10/kg.[7] | Widely available in bulk. Retail pricing for large quantities (18L) is approximately
|
| Performance (as CTA) | High efficiency (comparable Ctr to NDM). Potential for narrower polymer molecular weight distribution.[1] | Well-established and effective for molecular weight control.[1] |
| Performance (Flavor) | High-impact savory and meaty aroma. | Not used in flavor applications. |
| Safety & Handling | Flammable liquid, skin and eye irritant, may cause respiratory irritation.[8] | Corrosive, causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.[9][10] |
| Benefits | - Dual use in polymers and flavors.- Potentially improved polymer properties (narrower PDI).- Potent aroma for savory flavor creation. | - Established supply chain and predictable performance.- Generally lower cost for bulk polymerization applications. |
| Drawbacks | - Limited public data on industrial pricing and specific performance.- Potential for higher cost compared to traditional CTAs. | - Broader polymer molecular weight distribution compared to some mercaptopropionates.- Significant environmental and safety hazards. |
Experimental Protocols
Determination of Chain Transfer Constant (Mayo Method)
This protocol outlines the general procedure for experimentally determining the chain transfer constant (Ctr) of a CTA.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (this compound or alternative)
-
Solvent (if applicable)
-
Nitrogen or Argon for inert atmosphere
-
Reaction vessel with temperature control
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Preparation: A series of polymerization reactions are set up with constant concentrations of monomer and initiator. Each reaction will have a different concentration of the chain transfer agent, including a control with no CTA.
-
Polymerization: The reactions are carried out under an inert atmosphere at a constant temperature. The polymerization is stopped at a low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Analysis: The number-average molecular weight (Mn) of the resulting polymer from each reaction is determined using Gel Permeation Chromatography (GPC).
-
Calculation: The chain transfer constant (Ctr) is calculated using the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([CTA]/[Monomer])
Where:
-
DPn is the number-average degree of polymerization (Mn of polymer / molecular weight of monomer).
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
[CTA] and [Monomer] are the molar concentrations of the chain transfer agent and the monomer, respectively.
By plotting 1/DPn against the ratio [CTA]/[Monomer], a straight line should be obtained where the slope is equal to the chain transfer constant, Ctr.
-
Visualizations
Caption: Logical workflow for selecting a suitable chain transfer agent.
Caption: Role of a mercaptan chain transfer agent in polymerization.
Conclusion
This compound and its esters are effective chain transfer agents in radical polymerization, offering the potential for producing polymers with more controlled molecular weights and narrower polydispersity indices compared to traditional mercaptans. This can translate to improved material properties and processability, which may offset a potentially higher raw material cost. In the flavor industry, it serves as a potent ingredient for creating authentic savory and meaty aromas.
A definitive cost-benefit analysis requires access to industrial-scale pricing and more direct comparative performance data. However, for applications where precise polymer architecture is critical or where a high-impact savory aroma is desired, this compound presents a compelling option that warrants further investigation and direct experimental evaluation against established alternatives. Researchers and developers are encouraged to use the provided experimental framework to generate data specific to their systems for a more precise cost-benefit assessment.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. Methyl 3-mercaptopropionate | 2935-90-2 [chemicalbook.com]
- 8. This compound | C4H8O2S | CID 103858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cpchem.com [cpchem.com]
A Comparative Guide to the Efficacy of Methyl 2-Mercaptopropionate and Other Mercaptan Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptan esters, a class of organosulfur compounds, are utilized in a diverse range of applications, from polymer synthesis to corrosion inhibition and potentially as antioxidants. This guide provides a comparative analysis of the efficacy of Methyl 2-mercaptopropionate against other common mercaptan esters. While direct comparative data on antioxidant efficacy is limited in publicly available literature, this document compiles available performance data from other relevant applications, such as their roles as chain transfer agents in polymerization and as corrosion inhibitors. Detailed experimental protocols for assessing antioxidant activity are also provided to facilitate further research in this area.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the performance of various mercaptan esters.
Table 1: Efficacy as Chain Transfer Agents in Polymerization
Chain transfer agents are crucial in controlling the molecular weight of polymers during synthesis. The efficacy of a chain transfer agent is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient agent.
| Mercaptan Ester | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| This compound | Data Not Available | - | - |
| Ethyl 2-mercaptopropionate | Data Not Available | - | - |
| Methyl 3-mercaptopropionate | Data Not Available | - | - |
| n-Dodecyl Mercaptan | Styrene | 60 | 13.6 |
| n-Dodecyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 1.36 |
| tert-Dodecyl Mercaptan | Styrene | 60 | 12.9 |
| tert-Dodecyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 1.25 |
Note: Data for this compound and other directly comparable mercaptopropionate esters as chain transfer agents was not available in the surveyed literature. The data for dodecyl mercaptans is provided for general comparison within the mercaptan class.
Table 2: Efficacy as Corrosion Inhibitors
Mercaptan-based compounds have been investigated for their ability to inhibit corrosion of various metals.[1][2][3] While specific quantitative comparisons between this compound and other esters are not detailed in the available literature, their general effectiveness has been noted. The mechanism often involves the formation of a protective film on the metal surface.[4][5]
| Mercaptan Derivative | Metal | Corrosive Environment | Inhibition Efficacy |
| Mercaptan-based compounds | Ferrous and non-ferrous metals | Aqueous-based environments | Effective in inhibiting corrosion[1][2][3] |
| 2-Mercaptobenzothiazole (a synthetic thiol) | Mild Steel | 1 M HCl | 91.8% at 0.5 mM and 30°C[4] |
Note: The data presented is for general mercaptan compounds and related thiol derivatives, as specific comparative data for mercaptopropionate esters was not found.
Experimental Protocols
For researchers interested in directly comparing the antioxidant efficacy of this compound and other mercaptan esters, the following detailed experimental protocols for common antioxidant assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and other mercaptan esters)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of sample solutions: Prepare a series of concentrations for each test compound and the positive control in the same solvent used for the DPPH solution.
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
For the blank, use the solvent instead of the sample solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark blue/green ABTS•+ solution.
-
-
Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of concentrations for each test compound and the positive control.
-
Assay:
-
Add a small volume of the sample solution (e.g., 10 µL) to a specific volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.
-
TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant capacity can be expressed as Trolox equivalents by comparing the percentage of inhibition of the sample to that of a standard curve of Trolox.
Signaling Pathways and Mechanisms
The antioxidant activity of mercaptans (thiols) is primarily attributed to the ability of the sulfhydryl group (-SH) to donate a hydrogen atom to a free radical, thereby neutralizing it.
General Mechanism of Thiol Antioxidant Action
The following diagram illustrates the general mechanism by which a thiol compound (R-SH), such as a mercaptan ester, scavenges a free radical (X•).
Caption: General mechanism of free radical scavenging by a thiol compound.
Experimental Workflow for Antioxidant Assay
The following diagram outlines a typical workflow for evaluating the antioxidant efficacy of mercaptan esters using a spectrophotometric assay like the DPPH or ABTS method.
Caption: Workflow for in vitro antioxidant activity assessment.
Conclusion
This compound and other mercaptan esters are versatile compounds with demonstrated efficacy in various industrial applications. While their potential as antioxidants is of interest to the research and drug development communities, there is a notable lack of direct comparative studies quantifying this efficacy. The data available on their performance as chain transfer agents and corrosion inhibitors provide some insight into their reactivity and potential. To fully elucidate the comparative antioxidant efficacy of this compound, further experimental investigation using standardized assays, such as the DPPH and ABTS methods detailed in this guide, is warranted. Such studies would provide the necessary quantitative data to inform the selection and development of these compounds for applications where antioxidant properties are critical.
References
- 1. US20080181813A1 - Novel Mercaptan-Based Corrosion Inhibitors - Google Patents [patents.google.com]
- 2. EP2108056A1 - Novel mercaptan-based corrosion inhibitors - Google Patents [patents.google.com]
- 3. AU2007345192B2 - Novel mercaptan-based corrosion inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on Amine-Type Corrosion Inhibitors (33rd Report) [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Weight Control in Polymer Synthesis: Validating the Efficacy of Methyl 2-mercaptopropionate through Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the precise synthesis of polymers for advanced applications, including drug delivery systems and specialized materials, meticulous control over molecular weight and its distribution is paramount. Chain transfer agents (CTAs) are crucial reagents in free-radical polymerization for regulating polymer chain length and achieving a narrow polydispersity index (PDI). This guide provides a comparative analysis of Methyl 2-mercaptopropionate and its analogues as effective CTAs, with a focus on validating their performance using Gel Permeation Chromatography (GPC).
While direct, publicly available comparative GPC data for this compound is limited, this guide presents data for the closely related and structurally similar isomer, Methyl 3-mercaptopropionate (B1240610), alongside other mercaptan-based CTAs. This information serves as a valuable reference for researchers selecting a CTA for their specific polymerization needs.
Quantitative Performance Comparison of Chain Transfer Agents
The effectiveness of a CTA is primarily evaluated by its ability to lower the number-average (Mn) and weight-average (Mw) molecular weights of the resulting polymer, and to narrow the PDI (Mw/Mn). A lower PDI value indicates a more uniform distribution of polymer chain lengths, which is often desirable for predictable material properties.
The following table summarizes GPC data from the emulsion polymerization of an acrylic monomer blend (ethyl acrylate, methyl methacrylate (B99206), and methacrylic acid) in the presence of various 3-mercaptopropionate esters. This data demonstrates a clear trend: the presence of mercaptopropionate esters leads to a significant reduction in molecular weight and a narrower PDI compared to a system without a CTA.
Table 1: GPC Data for Polymers Synthesized with 3-Mercaptopropionate Esters
| Chain Transfer Agent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| None | 258,000 | 694,000 | 2.69 |
| Methyl 3-mercaptopropionate | 17,300 | 28,900 | 1.67 |
| Butyl 3-mercaptopropionate | 16,900 | 28,100 | 1.66 |
| Iso-octyl 3-mercaptopropionate | 16,300 | 27,100 | 1.66 |
| Dodecyl 3-mercaptopropionate | 17,900 | 29,800 | 1.66 |
Data extracted from US Patent 4593081A. The polymerization was conducted with a mixture of ethyl acrylate, methyl methacrylate, and methacrylic acid.
Another critical parameter for quantifying CTA efficiency is the chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value signifies a more efficient CTA. The table below presents the chain transfer constants for various mercaptan-based CTAs in the polymerization of styrene (B11656) and methyl methacrylate (MMA).
Table 2: Chain Transfer Constants (Ctr) for Various Mercaptan CTAs
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 12.9 |
| EHMP | Styrene | 60 | 13.1 |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.25 |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.21 |
| EHMP | Methyl Methacrylate (MMA) | 60 | 1.39 |
*EHMP: 2-Ethylhexyl 3-mercaptopropionate, a representative mercaptopropionate ester.
The data indicates that mercaptopropionate esters exhibit high efficiency, comparable to commonly used dodecyl mercaptans, in controlling the polymerization of both styrene and methyl methacrylate.
Experimental Protocols
Below are detailed methodologies for a typical emulsion polymerization reaction to evaluate the performance of a CTA and the subsequent GPC analysis to determine the molecular weight characteristics of the resulting polymer.
Emulsion Polymerization of Acrylic Monomers
This protocol describes a batch emulsion polymerization suitable for comparing the effectiveness of different CTAs.
Materials:
-
Monomers (e.g., Methyl Methacrylate, Ethyl Acrylate, Methacrylic Acid)
-
Chain Transfer Agent (e.g., this compound)
-
Initiator (e.g., Potassium persulfate - KPS)
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Buffer (e.g., Sodium bicarbonate)
-
Deionized water
-
Inhibitor remover for monomers
Procedure:
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.
-
Aqueous Phase Preparation: Deionized water, sodium dodecyl sulfate, and sodium bicarbonate are added to the flask. The solution is stirred and purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer/CTA Premix: In a separate vessel, the desired amount of the chain transfer agent is dissolved in the monomer mixture.
-
Emulsification: The monomer/CTA mixture is added to the aqueous phase in the reaction flask while stirring to form a stable emulsion.
-
Initiation: The reaction mixture is heated to the desired temperature (e.g., 70-80°C). An aqueous solution of the initiator (potassium persulfate) is then added to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 4-6 hours) while maintaining a constant temperature and stirring under a nitrogen atmosphere.
-
Termination: The reaction is terminated by cooling the reactor to room temperature and exposing it to air. A small amount of an inhibitor like hydroquinone (B1673460) can be added to prevent further polymerization.
Gel Permeation Chromatography (GPC) Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
A series of GPC columns (e.g., Styragel).
-
Mobile phase: Tetrahydrofuran (THF) is commonly used for acrylic polymers.
Procedure:
-
Sample Preparation: A small amount of the polymer latex is dried to a constant weight. The dried polymer is then dissolved in THF to a concentration of approximately 1-2 mg/mL. The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulates.
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). A calibration curve of log(Molecular Weight) versus elution time is generated.
-
Analysis: The prepared polymer sample is injected into the GPC system. The RI detector records the concentration of the polymer as it elutes from the columns.
-
Data Processing: The resulting chromatogram is analyzed using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial polymerization to the final data analysis.
Caption: Experimental workflow for validating CTA performance using GPC.
A Comparative Guide to Chain Transfer Agents: Methyl 2-mercaptopropionate vs. Catalytic Chain Transfer Agents
In the realm of polymer synthesis, precise control over molecular weight and polymer architecture is paramount for tailoring material properties to specific applications, from advanced drug delivery systems to high-performance coatings. This guide provides an objective comparison between a conventional chain transfer agent (CTA), Methyl 2-mercaptopropionate, and a class of highly efficient agents, Catalytic Chain Transfer (CCT) agents, with a focus on cobalt complexes. The comparison is supported by experimental data from various studies, detailing the performance and mechanisms of each.
Executive Summary
This compound, a type of thiol, is a conventional chain transfer agent that effectively reduces the molecular weight of polymers in free-radical polymerization. It operates through a stoichiometric hydrogen atom transfer from the thiol group to the growing polymer radical. In contrast, Catalytic Chain Transfer (CCT) agents, typically cobalt(II) complexes, offer a much higher efficiency, operating catalytically to produce polymers with vinyl end-groups, which are valuable macromonomers for further polymerization. The choice between these agents depends on the desired polymer architecture, cost considerations, and the specific monomer system.
Performance Comparison: Quantitative Data
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Cs value indicates a more efficient CTA, meaning less of the agent is required to achieve a desired reduction in molecular weight.
The following table summarizes the chain transfer constants for this compound and a common catalytic chain transfer agent, a cobaloxime (CoBF), in the polymerization of methyl methacrylate (B99206) (MMA). It is important to note that the data is collated from different sources and experimental conditions may vary.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Cs) | Reference(s) |
| This compound (and similar esters) | ||||
| Ethyl mercaptoacetate | Methyl Methacrylate (MMA) | 60 | 0.62 | [1] |
| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate (MMA) | Not Specified | ~0.4 | [2] |
| Catalytic Chain Transfer Agent | ||||
| Cobaloxime (CoBF) | Methyl Methacrylate (MMA) | 70 | > 103 | [3] |
| Cobaloxime (COPhBF) | Methyl Methacrylate (MMA) | 80 | ~107 (L·mol-1·s-1 for ktr) | [4] |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization. The data presented here are from various sources and may not be directly comparable.[5]
Mechanism of Action
The fundamental difference in performance between these two types of agents lies in their mechanism of action. This compound participates in a conventional chain transfer process, while cobalt complexes operate via a catalytic cycle.
Conventional Chain Transfer (this compound)
In this process, a growing polymer radical abstracts a hydrogen atom from the thiol group of the this compound. This terminates the growth of that polymer chain and creates a new thiyl radical, which then initiates a new polymer chain.
Caption: Mechanism of conventional chain transfer with a thiol.
Catalytic Chain Transfer (Cobalt Complexes)
Catalytic chain transfer with a low-spin cobalt(II) complex involves the transfer of a hydrogen atom from the growing methacrylic radical to the cobalt center.[6] This results in a vinyl-terminated polymer chain (a macromonomer) and a cobalt(III)-hydride species. The cobalt(III)-hydride then reacts with a monomer to regenerate the active cobalt(II) catalyst and initiate a new polymer chain.[5] This catalytic cycle allows a small amount of the cobalt complex to control the molecular weight of a large number of polymer chains.
Caption: Catalytic cycle of a cobalt-based chain transfer agent.
Experimental Protocols
Determining the Chain Transfer Constant (Mayo Method)
The chain transfer constant (Cs) is experimentally determined using the Mayo method, which involves conducting a series of polymerizations with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant.[7]
Equation:
1/DPn = 1/DPn,0 + Cs * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Cs is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures with constant concentrations of monomer (e.g., methyl methacrylate) and initiator (e.g., AIBN), but with varying concentrations of the chain transfer agent (either this compound or the cobalt complex).
-
Polymerization: Conduct the polymerizations under identical conditions (e.g., temperature, time, solvent). For CCT agents, the polymerization is typically carried out to low monomer conversion (<10%) to ensure that the concentrations of monomer and CTA do not change significantly.[3]
-
Analysis: Determine the number-average molecular weight (Mn) of the resulting polymers using a technique such as Gel Permeation Chromatography (GPC).
-
Calculation: Calculate the number-average degree of polymerization (DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer).
-
Mayo Plot: Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]). The slope of the resulting straight line will be the chain transfer constant (Cs).[7]
Caption: Experimental workflow for determining the chain transfer constant.
Conclusion
Both this compound and catalytic chain transfer agents are effective in controlling the molecular weight of polymers.
-
This compound is a conventional, stoichiometric CTA that is suitable for applications where moderate molecular weight reduction is required and the presence of sulfur in the polymer chain is acceptable.
-
Catalytic Chain Transfer Agents (e.g., Cobalt Complexes) offer significantly higher efficiency, allowing for the synthesis of low molecular weight polymers and valuable vinyl-terminated macromonomers at very low concentrations.[8][9] This makes them ideal for applications requiring high-purity, functional polymers for subsequent reactions, such as in the development of block and graft copolymers.[6]
The selection of the appropriate chain transfer agent is a critical decision in polymer design and should be based on a thorough evaluation of the desired polymer properties, reaction kinetics, and overall process economics.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic chain transfer - Wikipedia [en.wikipedia.org]
- 7. Mayo method Usual \mathrm { C } _ { \mathrm { T } } measurement method Ma.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
Assessing the Impact of Methyl 2-mercaptopropionate on Polymer Architecture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise control of polymer architecture is paramount in the development of advanced materials for applications ranging from drug delivery systems to specialized industrial polymers. Chain transfer agents (CTAs) are crucial in achieving this control during polymerization. This guide provides a comprehensive comparison of Methyl 2-mercaptopropionate and its alternatives as CTAs, with a focus on their impact on key architectural parameters of polymers, particularly poly(methyl methacrylate) (PMMA). The information presented is a synthesis of data from various scientific sources.
Performance Comparison of Chain Transfer Agents
The effectiveness of a chain transfer agent is primarily determined by its chain transfer constant (Ctr), which quantifies its ability to terminate a growing polymer chain and initiate a new one. A higher Ctr value indicates a more efficient CTA, allowing for greater control over the molecular weight of the resulting polymer.
The selection of a CTA significantly influences the molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. A lower PDI value is indicative of a more uniform polymer chain length distribution.
Below is a compilation of data comparing this compound and other common thiol-based CTAs in the polymerization of methyl methacrylate (B99206) (MMA) and other monomers.
Table 1: Chain Transfer Constants (Ctr) of Various Thiol Chain Transfer Agents in Methyl Methacrylate (MMA) Polymerization at 60°C
| Chain Transfer Agent | Chain Transfer Constant (Ctr) in MMA |
| This compound | Data not directly available in a comparative study |
| Ethyl mercaptoacetate | 0.62[1] |
| 1-Butanethiol | 0.67[1] |
| 2-Mercaptoethanol | 0.62[1] |
| 2-Propanethiol | 0.38[1] |
| 2-Methyl-2-propanethiol | 0.18[1] |
| n-Dodecyl mercaptan (DDM) | Value varies with temperature |
| tert-Dodecyl mercaptan (TDM) | Value varies with temperature |
Note: The chain transfer constant is dependent on the specific monomer, solvent, and temperature of the polymerization.
Table 2: Comparative Performance of n-Dodecyl Mercaptan (DDM) and tert-Dodecyl Mercaptan (TDM) in Suspension Polymerization of PMMA
| Chain Transfer Agent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| n-Dodecyl Mercaptan (DDM) | - | Bimodal distribution with peaks <100,000 and >1,000,000 | ~10 |
| tert-Dodecyl Mercaptan (TDM) | - | Monomodal distribution with a peak around 280,000 | ~3 |
Data synthesized from a study on PMMA microsphere synthesis. The bimodal distribution with DDM suggests a more complex polymerization process compared to the monomodal distribution with TDM.[2]
Impact on Polymer Architecture
Beyond molecular weight and polydispersity, the choice of a CTA can influence other architectural aspects such as branching and end-groups.
-
Branching: The structure of the mercaptan can influence the degree of branching in the polymer. While specific data for this compound is limited, the general principle is that the reactivity of the resulting thiyl radical after chain transfer plays a role. Less stable radicals may participate in side reactions leading to branching. The competition between chain transfer and propagation, quantified by the Ctr value, is a key factor; Ctr values around 1 can lead to highly branched polymers.[3]
-
End-Group Analysis: The chain transfer process introduces fragments of the CTA at the ends of the polymer chains.[4] For thiol-based CTAs like this compound, the resulting polymer chains will possess a thioether end-group derived from the CTA. This can be confirmed using techniques like NMR and mass spectrometry. The presence of specific end-groups can be crucial for subsequent polymer modification or for influencing the material's final properties.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for different polymerization techniques where thiol-based CTAs are commonly employed.
Suspension Polymerization of Methyl Methacrylate (MMA)
This protocol is adapted from a study comparing n-dodecyl mercaptan and tert-dodecyl mercaptan.[2]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO), initiator
-
n-Dodecyl mercaptan (DDM) or tert-Dodecyl mercaptan (TDM), chain transfer agent
-
Polyvinyl alcohol (PVA), suspending agent
-
Deionized water
Procedure:
-
Prepare the aqueous continuous phase by dissolving PVA in deionized water in a reactor.
-
Prepare the hydrophobic dispersed phase by mixing MMA, BPO, and the chosen chain transfer agent.
-
Add the dispersed phase to the reactor under moderate agitation (e.g., 350 rpm) and stir for 40 minutes at room temperature to achieve a uniform dispersion.
-
Gradually increase the reaction temperature to 70°C under a nitrogen atmosphere.
-
Maintain the polymerization for a set duration (e.g., 3 hours).
-
After polymerization, cool the reactor, filter the polymer particles, and wash them with water.
-
Characterize the resulting polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Bulk Polymerization of Methyl Methacrylate (MMA)
This is a general procedure for bulk polymerization.[5]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
Thiol chain transfer agent (e.g., this compound)
Procedure:
-
In a reaction vessel, combine the purified MMA, AIBN, and the desired amount of the chain transfer agent.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Seal the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the vessel in a constant temperature bath (e.g., 60°C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it in a non-solvent (e.g., methanol) to purify.
-
Dry the polymer under vacuum to a constant weight.
-
Analyze the polymer's molecular weight and PDI by GPC.
Emulsion Polymerization of Acrylic Monomers
This protocol is based on a patented process for using 3-mercaptopropionate (B1240610) esters as CTAs.[6]
Materials:
-
Acrylic monomer(s) (e.g., methyl methacrylate, ethyl acrylate)
-
Water-soluble free-radical initiator (e.g., potassium persulfate)
-
Emulsifier (surfactant)
-
3-Mercaptopropionate ester (e.g., this compound)
-
Deionized water
Procedure:
-
Prepare an aqueous solution containing the emulsifier and initiator in a reactor.
-
Separately, prepare a monomer mixture containing the acrylic monomer(s) and the 3-mercaptopropionate ester chain transfer agent.
-
Add a portion of the monomer mixture to the reactor to form seed particles.
-
Heat the reactor to the desired polymerization temperature (e.g., 80-90°C) with stirring.
-
Gradually feed the remaining monomer mixture into the reactor over a period of time.
-
After the addition is complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.
-
Cool the reactor and collect the resulting polymer latex.
-
Characterize the polymer properties, including molecular weight and particle size.
Visualizing Polymerization and Workflow
Mechanism of Chain Transfer
The following diagram illustrates the fundamental mechanism of chain transfer in radical polymerization using a thiol-based chain transfer agent.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. matchemmech.com [matchemmech.com]
- 3. Exploring telogen chemical structure and reactivity when forming highly branched polyesters derived from ethylene glycol dimethacrylate homopolymerisa ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01208E [pubs.rsc.org]
- 4. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
The Efficacy of Methyl 2-mercaptopropionate as a Chain Transfer Agent: A Comparative Literature Review
In the landscape of polymer synthesis, precise control over molecular weight and its distribution is paramount for tailoring the end-use properties of polymeric materials. Chain transfer agents (CTAs) are crucial molecular tools employed in free-radical polymerization to achieve this control. Among the various classes of CTAs, mercaptans, or thiols, are widely utilized for their efficiency in regulating polymer chain length. This guide provides a comprehensive literature review of Methyl 2-mercaptopropionate as a potential chain transfer agent, comparing its anticipated performance with established alternatives based on available experimental data for structurally related compounds. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize polymerization processes.
Performance Comparison of Mercaptan-Based Chain Transfer Agents
The following tables summarize the chain transfer constants for various mercaptans in the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA). This data provides a benchmark for estimating the potential effectiveness of this compound.
Table 1: Chain Transfer Constants (Ctr) of Various Mercaptans in Styrene Polymerization
| Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Butyl Mercaptan | 60 | 2.2 |
| n-Octyl Mercaptan | 60 | 3.5 |
| n-Dodecyl Mercaptan (n-DDM) | 60 | 19.0 |
| tert-Dodecyl Mercaptan (t-DDM) | 60 | 4.4 |
| Thiophenol | 60 | 2.6 |
| 2-Mercaptoethanol | 60 | 3.5 |
Table 2: Chain Transfer Constants (Ctr) of Various Mercaptans in Methyl Methacrylate (MMA) Polymerization
| Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Butyl Mercaptan | 60 | 0.67 |
| n-Dodecyl Mercaptan (n-DDM) | 60 | 0.66 |
| 2-Mercaptoethanol | 50 | 0.12[1] |
| 2-Mercaptopropionic Acid | 60 | 0.54 |
| Ethyl Mercaptoacetate | 60 | 0.62[2] |
| 2-Methyl-2-propanethiol | 60 | 0.18[2] |
Based on the data for related compounds, it is anticipated that this compound would exhibit a Ctr value in the polymerization of MMA that is comparable to other small ester-containing mercaptans. The presence of the ester group in close proximity to the thiol may influence its reactivity. For styrene polymerization, aliphatic mercaptans generally show higher Ctr values.
Experimental Protocols
The determination of the chain transfer constant is a critical experimental procedure for evaluating a new CTA. The most common method cited in the literature is the Mayo method.
Determining the Chain Transfer Constant (Mayo Method)
The Mayo method involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant. The number-average degree of polymerization (DPn) of the resulting polymer is measured, typically by gel permeation chromatography (GPC). The chain transfer constant is then determined from the slope of a plot of 1/DPn versus the ratio of the concentration of the chain transfer agent ([CTA]) to the monomer ([M]).
The Mayo equation is as follows:
1/DPn = 1/DPn,0 + Ctr * ([CTA] / [M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
A general experimental procedure for bulk polymerization of methyl methacrylate to determine the Ctr of a new agent like this compound would involve:
-
Purification of Reagents: Methyl methacrylate (MMA) is passed through a column of basic alumina (B75360) to remove the inhibitor. The initiator, such as azobisisobutyronitrile (AIBN), is recrystallized from a suitable solvent (e.g., methanol). The chain transfer agent, this compound, should be purified by distillation.
-
Polymerization: A series of reaction vessels are charged with purified MMA, a fixed concentration of AIBN, and varying concentrations of this compound.
-
Degassing: The reaction mixtures are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Initiation: The reaction vessels are immersed in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Termination: The polymerizations are stopped at low conversion (typically <10%) by rapid cooling and exposure to air.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn) of each polymer sample is determined by GPC, from which the DPn is calculated (DPn = Mn / Mmonomer).
-
Data Analysis: A Mayo plot of 1/DPn versus [CTA]/[M] is constructed. The slope of the resulting linear fit gives the chain transfer constant, Ctr.
Visualizing Polymerization and Chain Transfer
To better understand the role of this compound in a polymerization reaction, the following diagrams illustrate the key mechanistic steps.
Caption: Mechanism of conventional free-radical polymerization with chain transfer.
Caption: A representative Mayo plot for determining the chain transfer constant.
Conclusion
While direct experimental data for this compound as a chain transfer agent is lacking in the current body of scientific literature, a comparative analysis of its structural isomers and other mercaptans provides a strong foundation for predicting its performance. It is anticipated that this compound will be an effective CTA for controlling the molecular weight of polymers, particularly in the polymerization of methacrylates. Its efficacy relative to established agents like n-dodecyl mercaptan would need to be determined experimentally. The well-established Mayo method provides a clear protocol for determining the chain transfer constant of this compound. Further research is warranted to quantify the performance of this compound and establish its utility for researchers and professionals in polymer science and drug development.
References
A Comparative Analysis of Methyl 2-mercaptopropionate and Modern Controlled Radical Polymerization Techniques
In the ever-evolving landscape of polymer synthesis, the pursuit of precise control over polymer architecture is paramount for researchers and drug development professionals. This guide provides an objective comparison between the conventional chain transfer agent, Methyl 2-mercaptopropionate, and newer, more advanced polymerization control methods, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). This analysis is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable technique for specific research and development needs.
Introduction to Polymerization Control
The ability to dictate polymer molecular weight, narrow the molecular weight distribution (polydispersity), and introduce specific end-group functionalities is crucial for creating materials with tailored properties.[1] Conventional free radical polymerization, while robust, often yields polymers with broad molecular weight distributions and limited architectural control. To address this, chain transfer agents (CTAs) like this compound are employed to regulate polymer chain length.[]
In recent decades, controlled/“living” radical polymerization (CRP) techniques have emerged, offering a significantly higher degree of control over the polymerization process.[3] Among the most prominent CRP methods are RAFT and ATRP, which have become indispensable tools for the synthesis of well-defined polymers for advanced applications in fields such as biomedicine, electronics, and nanotechnology.[1]
Performance Benchmark: A Quantitative Comparison
The efficacy of a polymerization control method is primarily evaluated by its ability to produce polymers with a predetermined molecular weight and a low polydispersity index (PDI), a measure of the uniformity of polymer chain lengths. A PDI value closer to 1.0 indicates a more uniform polymer.
The following tables summarize the representative performance of this compound, RAFT, and ATRP in the polymerization of a common monomer, methyl methacrylate (B99206) (MMA). It is important to note that direct, side-by-side comparative data under identical conditions is scarce in the literature; therefore, this data is compiled from various sources to provide a representative comparison.
Table 1: Performance Comparison in Methyl Methacrylate (MMA) Polymerization
| Polymerization Method | Control Agent | Typical PDI | Molecular Weight Control | Key Features & Limitations |
| Conventional Radical Polymerization | This compound | > 1.5 | Limited; dependent on CTA concentration | Simple, cost-effective; limited control, higher PDI. |
| RAFT Polymerization | Thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates) | 1.1 - 1.3 | Excellent; predictable based on [Monomer]/[CTA] ratio | Versatile for a wide range of monomers, metal-free; requires synthesis of specific RAFT agents.[1] |
| ATRP | Alkyl halide initiator & transition metal catalyst (e.g., CuBr/ligand) | 1.1 - 1.4 | Excellent; predictable based on [Monomer]/[Initiator] ratio | High degree of control, well-suited for block copolymers; requires removal of metal catalyst, sensitive to oxygen.[4][5] |
Table 2: Representative Experimental Data for MMA Polymerization
| Method | Initiator / CTA | Catalyst / Ligand | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Conventional | AIBN / this compound | - | 70 | 4 | ~70-80 | Variable (e.g., 10,000-50,000) | > 1.5 |
| RAFT | AIBN / CPDB¹ | - | 70 | 3 | High | ~20,000 | 1.2 |
| ATRP | EBiB² / CuBr | PMDETA³ | 90 | 2.5 | 79 | 23,000 | 1.45 |
¹CPDB: 2-cyanoprop-2-yl dithiobenzoate ²EBiB: Ethyl α-bromoisobutyrate ³PMDETA: N,N,N',N'',N''-Penta-methyldiethylenetriamine
Experimental Protocols
Conventional Radical Polymerization with this compound
This method relies on the chain transfer activity of the mercaptan to control the molecular weight of the resulting polymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
This compound (MMP) as chain transfer agent
-
Toluene (B28343) as solvent
Procedure:
-
A solution of MMA, AIBN, and MMP is prepared in toluene in a reaction vessel.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
The vessel is sealed and immersed in a preheated oil bath at a controlled temperature (e.g., 70°C).
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is terminated by cooling the vessel and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
RAFT Polymerization
RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization in a controlled manner.[1]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
AIBN as initiator
-
A suitable RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
An appropriate solvent (e.g., benzene (B151609) or toluene)
Procedure:
-
MMA, the RAFT agent, and AIBN are dissolved in the solvent in a Schlenk flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas and placed in a thermostated oil bath (e.g., at 60-70°C).
-
The polymerization is monitored by taking samples periodically to determine monomer conversion and molecular weight evolution.
-
The polymerization is stopped by cooling and exposure to air.
-
The polymer is purified by precipitation.
ATRP
ATRP is a controlled radical polymerization technique that employs a transition metal catalyst to reversibly activate and deactivate the growing polymer chains.[1]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
An alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
A transition metal salt (e.g., copper(I) bromide, CuBr)
-
A ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
A solvent (e.g., anisole)
Procedure:
-
The ligand and the monomer are added to a Schlenk flask and purged with an inert gas.
-
The catalyst (CuBr) is added to the flask under a positive pressure of inert gas.
-
The initiator (EBiB) is then injected into the reaction mixture.
-
The flask is placed in a heated oil bath to initiate polymerization.
-
Samples are taken at timed intervals to track the progress of the reaction.
-
The polymerization is terminated by opening the flask to air, which oxidizes the copper catalyst.
-
The polymer is dissolved in a suitable solvent and passed through a neutral alumina (B75360) column to remove the copper catalyst before precipitation.
Visualizing the Methodologies
To further elucidate the processes, the following diagrams illustrate the experimental workflows and the fundamental differences in their control mechanisms.
Experimental workflows for polymerization methods.
Comparison of polymerization control mechanisms.
Conclusion
This compound remains a viable and cost-effective option for reducing the molecular weight of polymers in conventional free radical polymerization. However, it offers limited control over the polymer architecture, resulting in materials with broader molecular weight distributions.
For applications demanding high precision and well-defined polymer structures, such as in drug delivery systems and nanotechnology, the newer methods of RAFT and ATRP are demonstrably superior. RAFT polymerization provides excellent control over a wide variety of monomers without the need for a metal catalyst.[1] ATRP also offers exceptional control and is particularly well-suited for the synthesis of block copolymers, though it necessitates the removal of the metal catalyst from the final product.[5]
The choice between these methods will ultimately depend on the specific requirements of the desired polymer, the monomer system, and the resources available. For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of each technique is essential for the successful design and synthesis of advanced polymeric materials.
References
A Comparative Analysis of Methyl 2-mercaptopropionate Efficiency in Thiol-Ene and Thiol-Michael Additions
For researchers, scientists, and drug development professionals engaged in chemical synthesis, particularly in the realms of bioconjugation and polymer chemistry, the choice of thiol-containing reagents is critical for reaction efficiency and yield. This guide provides a quantitative comparison of Methyl 2-mercaptopropionate's performance against other common thiol alternatives, supported by experimental data from peer-reviewed literature.
Quantitative Performance Comparison
The efficiency of a thiol reagent is often evaluated in the context of specific reaction types, most notably thiol-ene and thiol-Michael additions. These reactions are favored for their high yields, mild reaction conditions, and orthogonality to many functional groups, making them ideal for "click" chemistry applications.
Thiol-Ene Reaction Efficiency
A key study directly compared the reactivity of a mercaptoacetate (B1236969) and a mercaptopropionate derivative in a thiol-ene coupling reaction with unsaturated fatty acid methyl esters. The findings indicate a higher reactivity for the mercaptoacetate.[1]
Table 1: Comparative Reactivity in Thiol-Ene Coupling [1]
| Thiol Compound | Relative Reactivity | Key Finding |
| 2-ethyl-(hydroxymethyl)-1,3-propanediol trimercapto acetate | More Reactive | The equilibrium was more shifted toward the addition products.[1] |
| 2-ethyl-(hydroxymethyl)-1,3-propanediol trimercapto propionate | Less Reactive | The thiol hydrogen was easier to abstract, but the formed S-C bond was weaker.[1] |
This difference in reactivity was attributed to the thermodynamic stability of the resulting thioether bond. While the hydrogen on the mercaptopropionate is easier to abstract, the resulting carbon-sulfur bond is weaker, shifting the reaction equilibrium away from the product side compared to the mercaptoacetate.[1]
Thiol-Michael Addition Yields
While direct side-by-side kinetic comparisons for this compound in thiol-Michael additions are less common in the literature, we can compile and compare reported yields for similar reactions under various conditions. It is important to note that direct comparison of yields from different studies should be approached with caution due to variations in substrates, catalysts, and reaction conditions.
Table 2: Representative Yields for Thiol-Michael Addition to α,β-Unsaturated Carbonyls
| Thiol Reagent | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Methyl vinyl ketone | Solvent-free, 30°C | 93% | [2][3] |
| Thiophenol | Methyl vinyl ketone | Solvent-free, 30°C | 93% | [2][3] |
| 4-Chlorothiophenol | Methyl vinyl ketone | Solvent-free, 30°C | 98% | [2] |
| Benzylthiol | Methyl vinyl ketone | Solvent-free, 30°C | 76% | [2] |
| Methyl thioglycolate | Methyl acrylate | Base/Nucleophile | High | [4] |
| Methyl thioglycolate | Methyl methacrylate (B99206) | Base/Nucleophile | Low | [4] |
From the available data, this compound demonstrates high efficiency in solvent-free Michael additions to activated alkenes, with yields comparable to other commonly used thiols like thiophenol.[2][3] The reactivity in such additions is highly dependent on the nature of both the thiol and the Michael acceptor. For instance, the steric hindrance and electronic effects of the α-methyl group in methyl methacrylate significantly reduce its reactivity towards methyl thioglycolate compared to methyl acrylate.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for key experiments involving thiol additions.
General Protocol for Thiol-Ene Photopolymerization
This protocol outlines a common method for evaluating the kinetics of thiol-ene photopolymerization using real-time Fourier-transform infrared (FTIR) spectroscopy.
Materials:
-
Thiol monomer (e.g., this compound, Pentaerythritol tetrakis(3-mercaptopropionate))
-
'Ene' monomer (e.g., Polyethylene glycol diacrylate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
FTIR spectrometer equipped with a UV light source
-
Transparent salt plates (e.g., KBr, NaCl)
Procedure:
-
Sample Preparation: Prepare a precursor solution by mixing the thiol and ene monomers at the desired stoichiometric ratio (e.g., 1:1 thiol to ene functional groups).
-
Add the photoinitiator at a specific concentration (e.g., 1 wt%).
-
Ensure the mixture is homogenous by thorough mixing.
-
Real-Time FTIR Analysis: Place a small drop of the solution between two transparent salt plates separated by a spacer of a known thickness.
-
Mount the sample in the FTIR spectrometer's light path.
-
Initiate polymerization by exposing the sample to a UV light source with a specific wavelength and intensity.
-
Simultaneously, record FTIR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the thiol S-H stretching peak (around 2570 cm⁻¹) and the C=C stretching peak of the ene (around 1635 cm⁻¹) over time to determine the conversion and reaction kinetics.[5]
General Protocol for Solvent-Free Thiol-Michael Addition
This protocol describes a simple and efficient method for the Michael addition of thiols to α,β-unsaturated carbonyl compounds without a solvent.[2][3]
Materials:
-
Thiol (e.g., this compound)
-
α,β-Unsaturated carbonyl compound (e.g., Methyl vinyl ketone)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate
Procedure:
-
In a reaction vessel, mix the α,β-unsaturated carbonyl compound (1 mmol) and the thiol (2 mmol).
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress using TLC.
-
Upon completion, the product can be isolated and purified, for example, by preparative TLC.[3]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of a radical-initiated thiol-ene reaction and a typical experimental workflow for a Michael addition.
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: General experimental workflow for a Michael addition reaction.
References
Case studies comparing "Methyl 2-mercaptopropionate" in different research applications
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-mercaptopropionate is a versatile sulfur-containing organic compound with applications spanning polymer chemistry, flavor science, and potentially drug development. This guide provides a comparative analysis of its performance in various research applications, supported by available experimental data and detailed protocols. While direct comparative studies on this compound are limited in some fields, this document leverages data from structurally similar compounds to provide valuable insights for researchers.
Section 1: Polymer Chemistry - Chain-Transfer Agent in Emulsion Polymerization
This compound and its esters are recognized for their efficacy as chain-transfer agents (CTAs) in controlling the molecular weight and molecular weight distribution of polymers, particularly in emulsion polymerization of acrylic monomers.
Performance Comparison of Thiol-Based Chain-Transfer Agents
| Chain-Transfer Agent | Monomer System | Temperature (°C) | Chain-Transfer Constant (Ctr) | Key Observations |
| iso-octyl-3-mercaptopropionate (iOMP) | Methyl Methacrylate (MMA) | 70 | 0.4 (effective value) | Effective in controlling molecular weight; affects polymerization kinetics. |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 60 | 0.67 | A commonly used CTA with moderate efficiency. |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 0.28 | Lower efficiency compared to n-DDM. |
| Butyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 0.70 | Demonstrates good chain-transfer activity. |
| Pentyl Mercaptan | Methyl Methacrylate (MMA) | 40-100 | 0.80 | High efficiency over a range of temperatures.[1] |
| Benzenethiol | Methyl Methacrylate (MMA) | 60 | 2.7 | Aromatic thiols show significantly higher transfer activity.[1] |
| Methyl 3-mercaptopropionate | Acrylic Monomers | - | Not specified | Noted in patents as an effective CTA for producing polymers with narrow molecular weight distribution.[2][3] |
Based on the performance of other mercaptopropionate esters, this compound is expected to be an effective chain-transfer agent for acrylic polymer synthesis, offering good control over molecular weight.
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate (MMA) using a Mercaptopropionate CTA
This protocol is adapted from a study on iso-octyl-3-mercaptopropionate and can be used as a starting point for evaluating this compound.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
Sodium Dodecyl Sulfate (B86663) (SDS, emulsifier)
-
Potassium Persulfate (KPS, initiator)
-
Sodium Bicarbonate (NaHCO3, buffer)
-
Deionized water, deoxygenated
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is used.
-
Initial Charge: To the reactor, add deionized water, sodium bicarbonate buffer, and sodium dodecyl sulfate emulsifier.
-
Monomer and CTA Preparation: In a separate vessel, mix the desired amounts of MMA monomer and this compound.
-
Reaction Initiation: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) under a nitrogen blanket with stirring.
-
Monomer Emulsion Feed: The monomer/CTA mixture is added to the reactor.
-
Initiator Addition: The potassium persulfate initiator, dissolved in a small amount of deionized water, is added to the reactor to start the polymerization.
-
Reaction Monitoring: The reaction is allowed to proceed for a specified time. Samples can be withdrawn periodically to determine monomer conversion and polymer molecular weight.
-
Termination: The polymerization is terminated by cooling the reactor and adding a shortstop agent (e.g., hydroquinone).
Method for Determining the Chain-Transfer Constant (Mayo Method)
The chain-transfer constant (Ctr) can be determined experimentally using the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization with the CTA.
-
DPn,0 is the number-average degree of polymerization without the CTA.
-
[S] is the concentration of the CTA.
-
[M] is the concentration of the monomer.
A series of polymerizations are conducted with varying ratios of [S]/[M], and the resulting DPn is measured (typically by gel permeation chromatography). A plot of 1/DPn versus [S]/[M] should yield a straight line with the slope equal to Ctr.
Visualization of the Chain-Transfer Process in Radical Polymerization
Caption: Mechanism of chain transfer in radical polymerization.
Section 2: Flavor and Fragrance Applications
This compound is recognized as a flavoring agent. Sulfur-containing compounds often contribute savory, meaty, and roasted notes to food flavors.
Performance and Comparison
General Characteristics of Thiol-based Flavor Compounds:
-
Low Odor Thresholds: Many sulfur compounds are potent and can be detected by the human nose at very low concentrations.
-
Complex Flavor Notes: They can impart a wide range of flavors, from sulfury and onion-like to roasted and savory.
-
Contribution to Maillard Reaction Products: Thiols can be key components in the development of flavors during the cooking of food.
Without direct comparative studies, researchers in this field would typically rely on sensory panel testing to evaluate the impact of this compound in a specific food matrix and compare it to other sulfur-containing flavor compounds.
Section 3: Potential Applications in Drug Development
While there are no direct, documented case studies of this compound in drug development, its role in polymer synthesis suggests a potential application in the creation of polymers for controlled-release drug delivery systems.
Conceptual Application: Polymer-Based Controlled Release
Polymers synthesized using this compound as a CTA would have controlled molecular weights and potentially end-functional groups (a thiol group) that could be used for further modification or drug conjugation. These polymers could be formulated into microparticles or nanoparticles to encapsulate a drug.
Hypothesized Performance Comparison:
The choice of CTA can influence the final properties of the polymer matrix, which in turn affects the drug release profile.
| Polymer Property Influenced by CTA | Desired Characteristic for Controlled Release | Potential Advantage of using this compound |
| Molecular Weight | Optimized for desired degradation rate and mechanical strength. | Precise control over molecular weight allows for fine-tuning of these properties. |
| Polydispersity Index (PDI) | Low PDI for batch-to-batch consistency. | Mercaptopropionate esters are known to produce polymers with narrow molecular weight distributions. |
| End-Group Functionality | Thiol group for drug conjugation or cross-linking. | The chain-transfer mechanism can result in a terminal thiol group on the polymer chain. |
Conceptual Workflow for Developing a Polymer-Based Drug Delivery System
Caption: Conceptual workflow for a polymer-based drug delivery system.
Disclaimer: The application of this compound in drug development is conceptual and requires further research and validation. The information provided is for informational purposes for research professionals and is not intended as a guide for therapeutic use.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyl 2-mercaptopropionate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-mercaptopropionate, a thiol compound known for its potent odor and potential hazards.
This compound, like other mercaptans, requires careful handling due to its volatility and strong, unpleasant smell, which can be detected at very low concentrations.[1][2] Adherence to strict disposal protocols is essential to mitigate risks of exposure and environmental contamination. All procedures involving this chemical must be conducted within a certified chemical fume hood.[1][2][3][4]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile is a suitable option), safety goggles and a face shield, and a laboratory coat.[3][4][5][6] If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator is necessary.[3]
Operational Plan for Disposal
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[7] However, for small quantities and for the decontamination of labware, a chemical inactivation procedure can be performed in the laboratory.
Step 1: Waste Collection
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a dedicated hazardous waste container.[3][4][6][8]
-
Container Specifications : The container must be made of a compatible material, be properly sealed to prevent leakage, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][6]
-
Storage : The sealed container should be stored in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][6][9]
Step 2: Laboratory-Scale Chemical Inactivation (for small quantities)
For small spills or residual amounts in containers, chemical inactivation through oxidation is an effective method. This process converts the volatile and malodorous thiol into a less hazardous and less odorous sulfonic acid.[4][10]
-
Procedure :
-
Perform the entire procedure in a certified chemical fume hood.[1][3][4]
-
For each volume of this compound waste, prepare a solution of household bleach (sodium hypochlorite) in a larger container. A significant excess of bleach is recommended to ensure complete oxidation.[4][10]
-
Slowly and with constant stirring, add the this compound waste to the bleach solution. This reaction can be exothermic, so the addition should be gradual to control the temperature.[3][4]
-
Maintain the pH of the reaction mixture in the alkaline range (pH > 10) by adding a sodium hydroxide (B78521) solution as needed. This is crucial to prevent the formation of volatile and toxic intermediates.[3]
-
Continue stirring the mixture for several hours to ensure the reaction is complete. The disappearance of the characteristic thiol odor is an indicator of successful oxidation.[4]
-
Step 3: Disposal of the Treated Solution
The resulting neutralized solution should be collected in a labeled hazardous waste container.[11] Do not pour the treated solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
Step 4: Spill Management
In the event of a spill:
-
Evacuate the immediate area.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5][6]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[6]
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Bleach to Thiol Ratio | Use a significant excess of bleach solution | To ensure complete oxidation of the mercaptan.[4][10] |
| pH of Reaction Mixture | > 10 | To prevent the formation of volatile and toxic intermediates.[3] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. scribd.com [scribd.com]
- 2. ehs.uky.edu [ehs.uky.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. cpchem.com [cpchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. epfl.ch [epfl.ch]
- 11. faculty.washington.edu [faculty.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
